molecular formula C12H14O3 B3029221 Isoeugenyl acetate CAS No. 5912-87-8

Isoeugenyl acetate

Katalognummer: B3029221
CAS-Nummer: 5912-87-8
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: IUSBVFZKQJGVEP-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoeugenol acetate is a phenylpropanoid that is the acetate ester of trans-isoeugenol. It is a phenylpropanoid, a monomethoxybenzene and a member of phenyl acetates. It is functionally related to a trans-isoeugenol.
Isoeugenyl acetate has been reported in Valeriana officinalis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4-8H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSBVFZKQJGVEP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601020590
Record name Isoeugenyl acetate, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; spicy, clove-like aroma
Record name Isoeugenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble in oil, soluble (in ethanol)
Record name Isoeugenyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1271/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5912-87-8, 93-29-8
Record name trans-Isoeugenol acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5912-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-prop-1-enylphenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoeugenyl acetate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylisoeugenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2-methoxy-4-(1-propen-1-yl)-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoeugenyl acetate, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-Methoxy-4-prop-1-en-1-ylphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.689
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methoxy-4-prop-1-enylphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOEUGENYL ACETATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XK69TOK59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isoeugenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isoeugenyl Acetate (B1210297): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of isoeugenyl acetate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodologies.

Chemical Structure

This compound, a phenylpropanoid, is the acetate ester of isoeugenol (B1672232).[1][2][3] It exists as two geometric isomers, the (E)- or trans-isomer and the (Z)- or cis-isomer, which differ in the orientation of the substituents around the carbon-carbon double bond in the propenyl side chain.[2][4][5] The (E)-isomer is generally the more common and stable form.

  • (E)-Isoeugenyl acetate: [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate[2]

  • (Z)-Isoeugenyl acetate: [2-methoxy-4-[(Z)-prop-1-enyl]phenyl] acetate[4]

Both isomers share the same molecular formula, C12H14O3, and a molecular weight of approximately 206.24 g/mol .[2][6][7][8][9]

G Chemical Structures of this compound Isomers cluster_E (E)-Isoeugenyl Acetate cluster_Z (Z)-Isoeugenyl Acetate E_structure E_structure Z_structure Z_structure

Figure 1: Chemical structures of (E) and (Z) this compound isomers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C12H14O3[2][6][7][8][9]
Molecular Weight 206.24 g/mol [2][7][8][9]
Appearance White crystalline powder or colorless crystals[7][8][9][10]
Melting Point 79-81 °C[3][4][8][9][11]
Boiling Point 282-283 °C[3][7][8]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 113.9 ± 16.4 °C[3]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[3]
Refractive Index 1.539[3]
LogP 2.54[3]
Solubility Soluble in organic solvents like alcohol, chloroform, ether, and DMSO.[8][9] Limited solubility in water.[8]

Experimental Protocols

Synthesis of this compound via Acetylation

A common method for the synthesis of this compound is the acetylation of isoeugenol. This can be achieved using various acetylating agents and catalysts.

Methodology: A study by Lestari et al. (2019) describes the acetylation of isoeugenol using acetic anhydride (B1165640) and sodium acetate as a catalyst under sonication.[12]

Protocol:

  • Combine isoeugenol, sodium acetate, and acetic anhydride in a reaction vessel.

  • Subject the mixture to sonication for a specified period (e.g., 60-90 minutes).[12]

  • After the reaction, the mixture is typically worked up by adding water and a weak base (like sodium bicarbonate) to neutralize excess acetic acid and anhydride.

  • The organic layer is then separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate).

  • The final product, this compound, can be purified by distillation or recrystallization.

G Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine Isoeugenol, Acetic Anhydride, and Sodium Acetate sonication Sonication (60-90 min) start->sonication quench Add Water and Sodium Bicarbonate sonication->quench separation Separate Organic Layer quench->separation wash Wash with Water separation->wash dry Dry over Anhydrous Sodium Sulfate wash->dry purify Distillation or Recrystallization dry->purify end Pure this compound purify->end

Figure 2: Generalized experimental workflow for the synthesis of this compound.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC.[13]

Protocol:

  • Column: A standard reverse-phase column (e.g., C18).

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[13]

  • Detection: UV detection at an appropriate wavelength.

  • Application: This method is scalable and can be used for purity analysis, isolation of impurities in preparative separation, and pharmacokinetic studies.[13]

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

  • Anti-inflammatory: It can suppress pro-inflammatory cytokines such as IFN-γ and IL-2, while stimulating the anti-inflammatory cytokine IL-10.[6]

  • Antifungal: It has shown activity against various fungi, including Colletotrichum species and Fusarium oxysporum.[6]

  • Antibacterial: Exhibits broad-spectrum activity against pathogenic bacteria.[6][9]

  • Antioxidant: While it possesses antioxidant properties, its activity is significantly lower than its parent compound, isoeugenol.[1][6]

  • Enzyme Inhibition: It is an effective inhibitor of several metabolic enzymes, including acetylcholinesterase (AChE), α-glycosidase, and α-amylase.[3]

G Reported Biological Activities of this compound cluster_activities Biological Effects cluster_targets Molecular Targets / Mechanisms isoeugenyl_acetate This compound anti_inflammatory Anti-inflammatory isoeugenyl_acetate->anti_inflammatory antifungal Antifungal isoeugenyl_acetate->antifungal antibacterial Antibacterial isoeugenyl_acetate->antibacterial antioxidant Antioxidant isoeugenyl_acetate->antioxidant enzyme_inhibition Enzyme Inhibition isoeugenyl_acetate->enzyme_inhibition cytokines ↓ IFN-γ, IL-2 ↑ IL-10 anti_inflammatory->cytokines fungi e.g., Colletotrichum sp. antifungal->fungi bacteria Pathogenic Bacteria antibacterial->bacteria enzymes ↓ AChE ↓ α-glycosidase ↓ α-amylase enzyme_inhibition->enzymes

Figure 3: Logical diagram of this compound's biological activities and targets.

References

The Enigmatic Presence of Isoeugenyl Acetate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenyl acetate (B1210297), a phenylpropanoid ester, is a naturally occurring compound valued for its sweet, spicy, and floral aroma, reminiscent of carnation and clove. While widely utilized in the fragrance and flavor industries, its natural occurrence is often in trace amounts within the complex matrices of plant essential oils. This technical guide provides an in-depth exploration of the known natural sources of isoeugenyl acetate, details on its biosynthetic pathway, and comprehensive experimental protocols for its extraction and quantification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development seeking to understand and harness the properties of this intriguing molecule.

Natural Occurrence and Sources of this compound

This compound has been identified as a constituent of the essential oils of several plant species. However, it is typically a minor component, and its concentration can be influenced by factors such as the geographical origin of the plant, the specific chemotype, and the part of the plant being analyzed. The following table summarizes the confirmed natural sources of this compound. Due to its often low concentration, quantitative data is not always reported in general essential oil profiles and remains largely unavailable in publicly accessible literature.

Plant SpeciesFamilyPlant PartConfirmation of PresenceQuantitative Data (if available)
Valeriana officinalis L.ValerianaceaeRootsConfirmed[1]Not typically reported as a major or minor constituent in quantitative analyses.
Artemisia scoparia Waldst. & Kit.AsteraceaeAerial partsConfirmed[1]Not specified in available quantitative analyses.
Artemisia capillaris Thunb.AsteraceaeAerial partsConfirmed[1]Not specified in available quantitative analyses.
Foeniculum vulgare Mill.ApiaceaeFruits (Seeds)Confirmed[1]Not specified in available quantitative analyses.
Nutmeg (Myristica fragrans)MyristicaceaeSeedReported as an essential oil component[2]Not specified.
Clove (Syzygium aromaticum)MyrtaceaeBuds, Leaves, StemsReported as an essential oil component[2]Not specified.
Cinnamon (Cinnamomum verum)LauraceaeBarkReported as an essential oil component[2]Not specified.

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, which produces a variety of secondary metabolites in plants. The direct precursor to this compound is isoeugenol (B1672232). The formation of isoeugenol from coniferyl acetate is catalyzed by isoeugenol synthase, an NADPH-dependent reductase[3][4]. The final step in the formation of this compound is the enzymatic acetylation of isoeugenol. This reaction is catalyzed by an acetyl-CoA-dependent acyltransferase, likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of enzymes[5].

Isoeugenyl_Acetate_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Coniferyl_Alcohol Coniferyl_Alcohol p_Coumaroyl_CoA->Coniferyl_Alcohol Multiple Steps (HCT, C3H, CCoAOMT, CCR, CAD) Coniferyl_Acetate Coniferyl_Acetate Coniferyl_Alcohol->Coniferyl_Acetate Coniferyl Alcohol Acetyltransferase (CFAT) Isoeugenol Isoeugenol Coniferyl_Acetate->Isoeugenol Isoeugenol Synthase (IGS) Isoeugenyl_Acetate Isoeugenyl_Acetate Isoeugenol->Isoeugenyl_Acetate Isoeugenol Acetyltransferase (AAT)

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

This protocol describes a general method for the extraction of essential oils from plant material, which can then be analyzed for the presence and quantity of this compound.

Materials:

  • Fresh or dried plant material (e.g., roots of Valeriana officinalis)

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh a suitable amount of the plant material (e.g., 100 g of dried, ground roots).

  • Hydrodistillation: Place the plant material in a round-bottom flask and add a sufficient volume of distilled water to cover the material completely.

  • Assemble the Clevenger-type apparatus and heat the flask using a heating mantle.

  • Continue the distillation for a recommended period (e.g., 3 hours) to ensure the complete extraction of volatile compounds.

  • Oil Collection: The essential oil will collect in the calibrated tube of the Clevenger apparatus.

  • Drying: Carefully collect the oil and dry it over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the extracted essential oil in a sealed glass vial in a cool, dark place until analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound in an essential oil sample. As this compound is often a minor component, a sensitive and well-validated method is crucial.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., HP-5ms, DB-5)

  • Autosampler

Reagents and Standards:

  • High-purity helium as the carrier gas

  • This compound analytical standard

  • Internal standard (e.g., n-alkanes, methyl nonadecanoate)

  • Solvent for dilution (e.g., hexane, ethanol)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples. Add a fixed concentration of the internal standard to each calibration standard and sample.

  • Sample Preparation: Dilute the extracted essential oil in the solvent to a concentration within the calibration range.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Injection Volume: 1 µL (split or splitless mode depending on concentration).

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of low-level analytes.

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by using the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Essential_Oil Essential Oil Sample Dilution Dilution with Solvent & Internal Standard Addition Essential_Oil->Dilution Standard This compound Standard Standard->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by MS Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

General workflow for GC-MS analysis.

Conclusion

This compound is a naturally occurring aromatic compound with a subtle but significant presence in the essential oils of various plants. While its quantification in natural sources proves challenging due to its typically low concentrations, this guide provides a foundational understanding of its origins and the methodologies required for its study. The biosynthetic pathway, originating from the phenylpropanoid pathway and culminating in the acetylation of isoeugenol, offers targets for metabolic engineering to potentially enhance its production. The detailed experimental protocols for extraction and GC-MS analysis provide a framework for researchers to accurately identify and quantify this compound, paving the way for further investigation into its biological activities and potential applications in the pharmaceutical and other industries. Further research focusing on targeted analytical methods is necessary to fully elucidate the quantitative distribution of this compound across the plant kingdom.

References

Isoeugenyl acetate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isoeugenyl Acetate (B1210297)

This technical guide provides a comprehensive overview of isoeugenyl acetate, a compound of significant interest to researchers, scientists, and drug development professionals. It details the chemical identity, physicochemical properties, a representative synthesis protocol, and a key biological activation pathway of this molecule.

Chemical Identity

IUPAC Name: [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate.[1]

It is important to note that this compound can exist as both (E) and (Z) stereoisomers, with the (E) isomer being the more common form.

Synonyms:

  • Acetyl isoeugenol[2][3]

  • Isoeugenol (B1672232) acetate[1][2]

  • (E)-Isoeugenyl acetate

  • trans-Isoeugenol acetate[1]

  • 2-Methoxy-4-(prop-1-en-1-yl)phenyl acetate[1]

  • Acetic acid 2-methoxy-4-[(E)-prop-1-en-1-yl]phenyl ester[4]

  • 4-Acetoxy-3-methoxy-1-propenylbenzene[1]

  • NSC 46121[5][6]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, facilitating easy comparison and reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₃[4][5][7][8]
Molecular Weight ~206.24 g/mol [4][5][7][8]
Appearance White crystals or powder[4][6][7][8]
Melting Point 79-81 °C[6][7]
Boiling Point 282-283 °C[7][8]
Solubility Soluble in DMSO, alcohol, chloroform, and ether. Limited solubility in water.[6][7]
Purity (typical) ≥97% (GC)[6]

Experimental Protocols

This section provides a detailed methodology for a key experiment involving this compound.

Synthesis of this compound via Sonochemistry

This protocol describes the acetylation of isoeugenol to produce this compound using a green chemistry approach with sonication.[9]

Materials:

  • Isoeugenol (20 mmol)

  • Acetic anhydride (B1165640) (40 mmol, ~4 mL)

  • Sodium acetate (6 mmol, ~0.50 g)

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Sonicator bath

  • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, combine isoeugenol (20 mmol), acetic anhydride (40 mmol), and sodium acetate (6 mmol).

  • Place the reaction vessel in a sonicator bath and sonicate the mixture for a specified duration (e.g., 20, 40, or 60 minutes) to facilitate the reaction.[9]

  • After sonication, add deionized water to the reaction mixture and stir for an additional 15 minutes to quench any unreacted acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract the product twice with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by crystallization if necessary.

  • Analyze the final product using techniques such as IR and GC-MS to confirm its identity and purity.

Logical Relationships and Signaling Pathways

While the direct effects of this compound on specific signaling pathways are not extensively documented, its biological activity is often linked to its hydrolysis product, isoeugenol.[2][10] The following diagram illustrates this key relationship, which is crucial for understanding its role as a potential skin sensitizer.

logical_relationship cluster_hydrolysis In Situ Hydrolysis cluster_bioactivation Bioactivation isoeugenyl_acetate This compound isoeugenol Isoeugenol isoeugenyl_acetate->isoeugenol Esterase Activity (in skin) reactive_intermediate Reactive Intermediate (e.g., Quinone Methide) isoeugenol->reactive_intermediate Oxidation haptenated_protein Haptenated Protein (Antigenic) reactive_intermediate->haptenated_protein Covalent Binding skin_protein Skin Protein skin_protein->haptenated_protein immuneresponse immuneresponse haptenated_protein->immuneresponse Triggers Immune Response (Skin Sensitization)

Caption: Hydrolysis and Bioactivation of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Isoeugenyl Acetate (B1210297)

Introduction

Isoeugenyl acetate is a phenylpropanoid and the acetate ester of trans-isoeugenol.[1][2] It is utilized as a fragrance ingredient in perfumes and other scented products and also serves as a versatile building block in chemical synthesis, exhibiting antibacterial and antifungal properties.[3] This document provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and analytical methodologies.

Chemical Identity and Physical Properties

This compound is a white crystalline solid at room temperature.[4][5] It is characterized by its solubility in organic solvents such as alcohol, chloroform, ether, and DMSO, while having limited solubility in water.[3][5]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₃[1][6][7]
Molecular Weight 206.24 g/mol [1][6][7][8]
Appearance White crystalline powder/crystals[4][5][7][9]
Melting Point 79-81 °C[3][5][8][9][10]
Boiling Point 282-283 °C (at 760 mm Hg)[5]
Flash Point > 93.3 °C (> 200.0 °F) Closed Cup[11]
Solubility Soluble in DMSO and other organic solvents. Limited solubility in water.[3][5]
Table 2: Chemical Identifiers for this compound
IdentifierValueReference(s)
IUPAC Name [2-methoxy-4-[(E)-prop-1-enyl]phenyl] acetate[1]
CAS Number 93-29-8; 5912-87-8[1][4][7]
EC Number 202-236-1[10]
FEMA Number 2470[4][7]
InChI Key IUSBVFZKQJGVEP-SNAWJCMRSA-N[1][3][10]
SMILES String COc1cc(\C=C\C)ccc1OC(C)=O[10]
Synonyms Acetylisoeugenol, Isoeugenol (B1672232) acetate, (E)-isoeugenyl acetate[1]

Synthesis of this compound

This compound is synthetically derived from the acetylation of isoeugenol, which can be obtained from the isomerization of eugenol.[4] The acetylation of the phenolic hydroxyl group can be achieved through various methods, including conventional stirring/reflux and sonochemistry.[12]

Experimental Protocols for Synthesis

Protocol 1: Conventional Acetylation [12]

This method involves the reaction of isoeugenol with acetic anhydride (B1165640).

  • Combine isoeugenol (20 mmol) with sodium acetate (6 mmol, 0.50 g) as a catalyst.

  • Add acetic anhydride (40 mmol, 4 mL) to the mixture.

  • The reaction can be carried out with stirring at room temperature or with reflux to increase the reaction rate.

  • Upon completion, water is added to the mixture to quench the excess acetic anhydride.

  • The product is then extracted using an organic solvent, such as diethyl ether.

  • The organic layer is washed with a saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield this compound.

Protocol 2: Sonochemistry-Assisted Acetylation [12]

This method utilizes ultrasonic waves to enhance the reaction rate, often leading to shorter reaction times and higher yields under milder conditions.

  • In a suitable vessel, mix isoeugenol (20 mmol, 3.30 g), sodium acetate (6 mmol, 0.50 g), and acetic anhydride (40 mmol, 4 mL).

  • Place the reaction vessel in an ultrasonic bath.

  • Sonicate the mixture for a specified period (e.g., 20, 40, or 60 minutes) to drive the reaction.

  • After sonication, add water to the mixture and stir for approximately 15 minutes.

  • Extract the product with an organic solvent, wash, and dry as described in the conventional method.

  • Analyze the resulting residue using IR and GC-MS to confirm the product identity and purity.

G Synthesis Workflow of this compound cluster_start Starting Material cluster_process Reaction Steps cluster_intermediate Intermediate cluster_product Final Product Eugenol Eugenol Isomerization Isomerization (e.g., with base) Eugenol->Isomerization Step 1 Isoeugenol Isoeugenol Isomerization->Isoeugenol Acetylation Acetylation (Acetic Anhydride + Catalyst) IsoeugenylAcetate This compound Acetylation->IsoeugenylAcetate Isoeugenol->Acetylation Step 2

Caption: Synthesis workflow from Eugenol to this compound.

Spectroscopic and Chromatographic Analysis

The structural elucidation and purity assessment of this compound are commonly performed using spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy : The proton NMR spectrum gives insights into the types of protons and their neighboring environments. Key expected signals include those for the methyl protons of the acetate group, the methoxy (B1213986) group protons, the protons of the propenyl chain, and the aromatic protons.[13][14]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule.[1][14]

Experimental Protocol: NMR Spectroscopy [14]

  • Prepare a sample by dissolving this compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or DMSO-d₆.

  • Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[12]

  • Key IR Absorptions : The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl (C=O) group (typically in the 1750-1735 cm⁻¹ region for a saturated aliphatic ester), C-O stretching (in the 1300-1000 cm⁻¹ region), and vibrations associated with the aromatic ring and the alkene C=C bond.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.[1]

  • GC-MS Analysis : Gas Chromatography-Mass Spectrometry is a common technique for analyzing this compound. The mass spectrum typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.[1]

Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of this compound.

Protocol: Reverse Phase HPLC Analysis [16]

  • Column : A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase : A mixture of acetonitrile (B52724) (MeCN) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is used as the mobile phase.

  • Detection : UV detection is suitable due to the presence of the aromatic ring.

  • Application : This method is scalable and can be used for purity assessment and preparative separation for isolating impurities.

G General Spectroscopic Analysis Workflow SamplePrep Sample Preparation (Dissolve in appropriate solvent) NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry (e.g., GC-MS) SamplePrep->MS DataAnalysis Data Acquisition & Processing NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureElucidation Structure Confirmation & Purity Assessment DataAnalysis->StructureElucidation

Caption: Workflow for spectroscopic analysis of chemical compounds.

Safety and Handling

This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][17]

Table 3: GHS Hazard Information for this compound
Hazard StatementCodeDescriptionReference(s)
Skin IrritationH315Causes skin irritation.[5][6][17][18]
Eye IrritationH319Causes serious eye irritation.[5][6][17][18]
Respiratory IrritationH335May cause respiratory irritation.[5][6][17]
Acute Oral ToxicityH303May be harmful if swallowed.[18]

Handling and Storage Recommendations:

  • Handling : Handle in a well-ventilated area.[6][17] Avoid breathing dust, vapors, mist, or gas.[17] Avoid contact with skin and eyes.[6][17] Use personal protective equipment (PPE), including gloves and eye protection.[11][17]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][6] Protect from light and moisture.[3] The compound is stable for at least two years when stored at +4°C.[3]

  • First Aid : In case of inhalation, move the person to fresh air.[6][17] For skin contact, wash off with soap and plenty of water.[6][17] For eye contact, rinse cautiously with water for several minutes.[6][17] If swallowed, rinse the mouth with water and consult a physician.[6][17]

References

Isoeugenyl acetate solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Isoeugenyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isoeugenyl acetate in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in formulating and applying this compound effectively.

Introduction to this compound

This compound is a phenylpropanoid, the acetate ester of trans-isoeugenol. It is a white crystalline solid with a mild, sweet, and spicy floral aroma, reminiscent of carnation and clove. Due to its sensory characteristics and stability, it finds applications in the fragrance, flavor, and cosmetic industries. A thorough understanding of its solubility is critical for its effective use in various formulations.

Quantitative Solubility of this compound

The solubility of this compound has been determined in a range of solvents. The following table summarizes the available quantitative data.

SolventTemperatureSolubility
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL[1]
95% EthanolNot Specified1 g in 27 mL (approx. 3.7 g/100 mL)[2]
Water20 °C40 mg/L

Qualitative Solubility of this compound

In addition to the quantitative data, this compound has been qualitatively described as soluble or insoluble in several other common solvents.

SolventSolubility
ChloroformSoluble[3]
EtherSoluble[3]
Fixed OilsSoluble[4][5]
Propylene GlycolSoluble[5]
GlycerolInsoluble[5]

Experimental Protocol for Solubility Determination: Saturation Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid compound in a solvent.[6][7] This protocol is adapted for the determination of this compound solubility.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

  • Volumetric flasks and pipettes

Procedure
  • Preparation of the Solvent: Ensure the solvent is of high purity and degassed if necessary to avoid bubble formation.

  • Addition of Solute: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The optimal equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient period to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

  • Quantification: Dilute the filtered, saturated solution to a concentration within the linear range of the analytical method. Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or molarity (M).

Factors Influencing Solubility

The solubility of a compound like this compound is influenced by several factors. The following diagram illustrates these key relationships.

start Start prep 1. Add excess isoeugenyl acetate to solvent in a vial start->prep equilibrate 2. Equilibrate at constant temperature with agitation (e.g., 24-48h) prep->equilibrate separate 3. Separate solid and liquid phases (sedimentation/centrifugation) equilibrate->separate collect 4. Collect supernatant separate->collect filter 5. Filter supernatant (e.g., 0.45 µm filter) collect->filter quantify 6. Quantify concentration (e.g., HPLC, GC) filter->quantify calculate 7. Calculate solubility quantify->calculate end End calculate->end

References

Spectroscopic Characterization of Isoeugenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoeugenyl acetate (B1210297) (IUPAC name: 2-methoxy-4-(prop-1-en-1-yl)phenyl acetate), a key compound in flavor, fragrance, and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of isoeugenyl acetate is corroborated by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources to provide a consolidated reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.36d1.32HAromatic C-H
7.27s2HAromatic C-H
7.17dd1.3, 8.22HAromatic C-H
7.08d8.22HAromatic C-H
3.85s6H-OCH₃
2.26s6H-COCH₃

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
169.0C=O (acetate)
151.5Aromatic C-O
139.3Aromatic C
136.5Aromatic C
128.6Aromatic C-H
123.4C=C (propenyl)
119.5Aromatic C-H
110.7Aromatic C-H
56.2-OCH₃
20.8-COCH₃

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3050-3000MediumAromatic C-HStretching
~2950-2850MediumAliphatic C-HStretching
~1760StrongEster C=OStretching
~1650MediumAlkene C=CStretching
~1600, ~1500Medium-StrongAromatic C=CStretching
~1200StrongEster C-OStretching
~1030StrongAryl ether C-OStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (GC-MS) Data for this compound

m/zRelative Intensity (%)Assignment
206~50[M]⁺ (Molecular Ion)
164100[M - CH₂CO]⁺
149~25[M - CH₂CO - CH₃]⁺
133~15
121~10
91~15
43~30[CH₃CO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Instrumentation:

  • 400 MHz NMR Spectrometer (e.g., Bruker Avance III HD)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1 second.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the relaxation delay (d1) to 2 seconds or more to ensure quantitative data for all carbon types.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID to obtain the spectrum.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Instrumentation:

  • FTIR Spectrometer with an ATR accessory (e.g., Pike MIRacle ATR)

  • Diamond or Germanium crystal

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Analysis:

    • Place a small amount of solid this compound or a drop of the neat liquid onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary column (e.g., HP-5MS)

  • Helium as the carrier gas

  • Electron Ionization (EI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS System Setup:

    • Set the injector temperature to 250 °C.

    • Set the GC oven temperature program. A typical program might be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 250 °C at a rate of 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).

    • Set the MS transfer line temperature to 280 °C.

    • Set the ion source temperature to 230 °C.

    • Set the electron energy to 70 eV for EI.

    • Set the mass scan range (e.g., m/z 40-400).

  • Sample Injection and Analysis:

    • Inject 1 µL of the prepared sample solution into the GC inlet.

    • The sample will be vaporized and separated on the GC column.

    • As the this compound elutes from the column, it will enter the MS ion source, be ionized, and then fragmented.

    • The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak ([M]⁺) and the major fragment ions.

    • The fragmentation pattern can be analyzed to confirm the structure of the molecule.

Spectroscopic Analysis Workflow

The logical relationship between these spectroscopic techniques in the characterization of a compound like this compound can be visualized as a workflow.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample IR FT-IR Spectroscopy Sample->IR Functional Group Analysis NMR NMR Spectroscopy Sample->NMR Structural Analysis MS Mass Spectrometry Sample->MS Mass Analysis Functional_Groups Functional Group Identification IR->Functional_Groups Structure_Elucidation C-H Framework Determination NMR->Structure_Elucidation Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Final_Structure Verified Structure of This compound Functional_Groups->Final_Structure Structure_Elucidation->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for the spectroscopic characterization of this compound.

The Discovery and Historical Background of Isoeugenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoeugenyl acetate (B1210297), a key aroma chemical with a characteristic sweet, spicy, and floral-balsamic odor, has a history deeply rooted in the development of synthetic fragrance chemistry. Its discovery and application are intrinsically linked to the exploration of eugenol (B1671780) and its isomer, isoeugenol (B1672232), during the late 19th and early 20th centuries. This technical guide provides an in-depth exploration of the historical context, discovery, and evolving synthesis methodologies of isoeugenyl acetate. It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis, and a discussion of its primary applications, particularly in the fragrance and flavor industries.

Historical Context: The Rise of Synthetic Aroma Chemicals

The late 19th century marked a revolutionary period in organic chemistry, with the advent of synthetic molecules that could mimic or enhance natural scents. This era was driven by the desire to create novel fragrances and to find cost-effective alternatives to expensive and often scarce natural materials. The synthesis of coumarin (B35378) in 1868 by William Henry Perkin is widely considered a foundational moment in the modern fragrance industry[1]. This was followed by the synthesis and commercial production of other significant aroma chemicals, such as vanillin, which was first synthesized from eugenol in the late 19th century[2][3].

The exploration of essential oil components was a primary focus for chemists of this period. Eugenol, the main constituent of clove oil, was a readily available and versatile starting material[4]. Its chemical manipulation led to the discovery of several important derivatives, including isoeugenol.

The Precursor: Isoeugenol

The journey to this compound begins with its precursor, isoeugenol. Isoeugenol, a phenylpropanoid, is a structural isomer of eugenol and occurs naturally in various essential oils, including ylang-ylang[5][6]. However, its production for the fragrance and flavor industry has historically relied on the chemical isomerization of eugenol.

The first reported synthesis of isoeugenol from eugenol was in 1891 by two German research groups[5]. This process typically involves the alkali-catalyzed migration of the double bond in the side chain of eugenol. This discovery was significant as isoeugenol possessed a more floral and carnation-like scent compared to the clov-like aroma of eugenol, making it a valuable ingredient in its own right. Furthermore, isoeugenol became a crucial intermediate in the industrial synthesis of vanillin[2][5].

Discovery and First Synthesis of this compound

While a precise date for the "discovery" of this compound is not well-documented, its synthesis would have logically followed the isolation and synthesis of isoeugenol in 1891. The acetylation of phenols was a known chemical transformation at the time. It is highly probable that chemists working with isoeugenol in the late 19th or early 20th century would have prepared its acetate ester as part of a systematic investigation of its derivatives to modify its olfactory properties.

The acetylation of the hydroxyl group of isoeugenol yields this compound, a compound with a softer, sweeter, and more persistent fragrance than isoeugenol itself. This modification reduces the phenolic harshness and introduces fruity and balsamic nuances, making it a more versatile component in fragrance compositions.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in various formulations. The following tables summarize key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[7]
Molecular Weight 206.24 g/mol [7]
Appearance White crystalline powder[8][9]
Melting Point 79.00 to 81.00 °C[8][10]
Boiling Point 282.00 to 283.00 °C at 760.00 mm Hg[8][11]
Vapor Pressure 0.003000 mmHg @ 25.00 °C (estimated)[8]
Flash Point > 148.89 °C (Closed Cup)[8]
logP (o/w) 3.043 (estimated)[8]
Solubility Soluble in alcohol, fixed oils, DMSO; Insoluble in water[8][10]
Spectroscopic DataValueReference
Kovats Retention Index Standard non-polar: 1534.4; Standard polar: 2395[7]

Experimental Protocols for Synthesis

The synthesis of this compound involves the acetylation of isoeugenol. Over the years, various methods have been employed, from classical esterification techniques to more modern, environmentally friendly approaches.

Historical Synthesis Methodology: Acetylation using Acetic Anhydride (B1165640)

A common historical method for the acetylation of phenols involved the use of acetic anhydride with a basic or acidic catalyst.

Reaction:

Materials:

  • Isoeugenol

  • Acetic anhydride

  • Catalyst (e.g., anhydrous sodium acetate, a few drops of concentrated sulfuric acid, or phosphorus pentoxide)[12]

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve isoeugenol in a suitable solvent (or use neat if liquid).

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric excess of acetic anhydride.

  • Add the catalyst (e.g., a small amount of anhydrous sodium acetate).

  • Allow the mixture to stir at room temperature or gently heat under reflux for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and slowly pour it into a beaker of cold water or ice to hydrolyze the excess acetic anhydride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or distillation.

Modern Synthesis Methodology: Solid Acid Catalysis

More recent methods focus on the use of reusable and environmentally benign solid acid catalysts.

Materials:

Procedure:

  • In a flask, combine isoeugenol, acetic anhydride, and the solid acid catalyst in a suitable solvent.

  • Stir the mixture at room temperature or under reflux. The reaction time will vary depending on the catalyst and temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the solid catalyst from the reaction mixture. The catalyst can often be washed, dried, and reused.

  • Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Evaporate the solvent to obtain the this compound product.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Synthesis_Pathway Eugenol Eugenol (from Clove Oil) Isomerization Isomerization (e.g., alkali catalysis) Eugenol->Isomerization Isoeugenol Isoeugenol Isomerization->Isoeugenol Acetylation Acetylation (e.g., with Acetic Anhydride) Isoeugenol->Acetylation Isoeugenyl_Acetate This compound Acetylation->Isoeugenyl_Acetate Experimental_Workflow Start Start Reactants Combine Isoeugenol, Acetic Anhydride, and Catalyst Start->Reactants Reaction Stir at specified temperature and time Reactants->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Extraction Extract with organic solvent Workup->Extraction Drying Dry organic layer Extraction->Drying Evaporation Remove solvent under reduced pressure Drying->Evaporation Purification Purify by recrystallization or distillation Evaporation->Purification End End Purification->End

References

Potential Research Areas for Isoeugenyl Acetate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isoeugenyl acetate (B1210297), a phenylpropanoid naturally present in various essential oils, is garnering increasing interest within the scientific community for its diverse bioactive properties. As a derivative of isoeugenol (B1672232), this compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and potential anticancer effects. This technical guide provides an in-depth overview of the current understanding of isoeugenyl acetate, focusing on promising avenues for future research and development. We present a summary of quantitative data, detailed experimental protocols for key biological assays, and proposed signaling pathways to facilitate further investigation by researchers, scientists, and drug development professionals. The information compiled herein aims to serve as a foundational resource for unlocking the full therapeutic potential of this compound.

Introduction

This compound (2-methoxy-4-(1-propenyl)phenyl acetate) is a chemical compound that is structurally related to eugenol (B1671780) and isoeugenol, which are well-known for their medicinal properties.[1][2] The acetylation of the hydroxyl group in isoeugenol to form this compound alters its physicochemical properties, which may, in turn, influence its biological activity and present unique opportunities for therapeutic applications.[2] This document outlines key research areas for this compound, supported by available data and detailed methodologies to encourage and guide further scientific exploration.

Biological Activities and Potential Therapeutic Areas

This compound has demonstrated a spectrum of biological activities that suggest its potential application in various therapeutic fields. The primary areas of interest include its anti-inflammatory, antioxidant, antimicrobial, and emerging anticancer and ferroptosis-inhibiting properties.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. This compound has been shown to possess anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways.[1] Research suggests that, similar to its parent compound isoeugenol, it may inhibit the production of pro-inflammatory cytokines.[1]

Potential Research Directions:

  • Investigate the efficacy of this compound in various in vivo models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease).

  • Elucidate the precise molecular targets of this compound within inflammatory cascades.

  • Explore the potential for topical formulations of this compound for inflammatory skin conditions.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. While the esterification of the phenolic hydroxyl group in isoeugenol to form this compound generally leads to a reduction in direct radical scavenging activity compared to its parent compound, it still exhibits antioxidant effects.[2]

Quantitative Data Summary: Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)Reference
This compound DPPH> 100[2]
EugenolDPPH4.38[2]
IsoeugenolDPPH50.7[2]

Potential Research Directions:

  • Evaluate the in vivo antioxidant effects of this compound and its impact on endogenous antioxidant enzyme systems.

  • Investigate its protective effects against oxidative damage in models of neurodegenerative diseases and cardiovascular conditions.

  • Explore its utility as a stabilizing agent in pharmaceutical and cosmetic formulations prone to oxidation.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound has demonstrated both antibacterial and antifungal properties, making it a candidate for further investigation in this domain.[3]

Potential Research Directions:

  • Screen this compound against a broad panel of clinically relevant, drug-resistant bacteria and fungi to determine its spectrum of activity.

  • Investigate its mechanism of antimicrobial action, such as disruption of cell membranes or inhibition of essential enzymes.

  • Explore its potential as a preservative in pharmaceutical and personal care products.[4]

Anticancer Activity

Preliminary evidence suggests that this compound may possess anticancer properties.[5] This is an emerging area of research with significant therapeutic implications.

Potential Research Directions:

  • Evaluate the cytotoxic effects of this compound against a diverse range of cancer cell lines to identify potential targets.

  • Investigate its ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis in preclinical cancer models.

  • Explore potential synergistic effects when used in combination with existing chemotherapeutic agents.

Ferroptosis Inhibition

A novel and exciting area of research is the potential for this compound to act as an inhibitor of ferroptosis, an iron-dependent form of programmed cell death.[1] Inhibition of ferroptosis has therapeutic potential in conditions characterized by excessive cell death, such as neurodegenerative diseases and ischemia-reperfusion injury.

Potential Research Directions:

  • Elucidate the specific mechanism by which this compound inhibits ferroptosis.

  • Investigate its protective effects in in vitro and in vivo models of diseases where ferroptosis is implicated.

  • Synthesize and screen derivatives of this compound to optimize its ferroptosis-inhibiting activity.

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test samples: Prepare a stock solution of this compound in methanol and perform serial dilutions to obtain a range of concentrations. Prepare a similar dilution series for ascorbic acid.

  • Assay:

    • Add 100 µL of each sample dilution to the wells of a 96-well plate in triplicate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

Antimicrobial Susceptibility: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • This compound

  • Standard antibiotic/antifungal (positive control)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of test compound: Prepare a stock solution of this compound and perform two-fold serial dilutions in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum and standard antimicrobial), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Proposed Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, inferences can be drawn from its structural similarity to isoeugenol and eugenol.

Anti-inflammatory Signaling

It is proposed that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism of this compound.

Apoptosis Induction in Cancer Cells

The potential anticancer activity of this compound may be mediated through the induction of apoptosis. This could involve the activation of caspase cascades and the modulation of Bcl-2 family proteins, leading to programmed cell death.

G Isoeugenyl_Acetate This compound Bax Bax Isoeugenyl_Acetate->Bax activates Bcl2 Bcl-2 Isoeugenyl_Acetate->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow for In Vitro Biological Activity Screening

A generalized workflow for the initial screening of this compound for its biological activities is presented below.

G start Start: this compound Sample Preparation antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) start->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Measurement in LPS-stimulated cells) start->anti_inflammatory anticancer Anticancer Assays (e.g., MTT, Apoptosis Assays) start->anticancer data_analysis Data Analysis (IC50, MIC determination) antioxidant->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis conclusion Conclusion & Further Research Planning data_analysis->conclusion

Caption: General workflow for screening this compound's bioactivity.

Conclusion and Future Perspectives

This compound is a promising natural compound with a wide range of potential therapeutic applications. The research areas outlined in this guide, from its anti-inflammatory and antioxidant properties to its emerging roles in cancer therapy and ferroptosis inhibition, represent fertile ground for further investigation. The provided experimental protocols and proposed signaling pathways offer a starting point for researchers to delve deeper into the mechanisms of action of this compound. Future studies should focus on obtaining more robust quantitative data, validating the proposed mechanisms through rigorous experimentation, and advancing the most promising findings into preclinical and eventually clinical development. The exploration of this compound and its derivatives could lead to the development of novel and effective therapies for a variety of human diseases.

References

Isoeugenyl Acetate: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isoeugenyl acetate (B1210297), a phenylpropanoid ester derived from isoeugenol (B1672232), is a naturally occurring compound found in various essential oils. With a structure characterized by a substituted benzene (B151609) ring, it has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the biological activity screening of isoeugenyl acetate, summarizing key findings, detailing experimental protocols, and visualizing implicated signaling pathways to support further research and drug development endeavors.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, exhibiting efficacy against a range of bacterial and fungal pathogens.[1][2]

Antibacterial Activity

While direct comparative data is limited, indirect comparisons with its parent compound, isoeugenol, suggest that this compound possesses antibacterial properties.[2] Further research is required to establish a comprehensive profile of its antibacterial spectrum and potency.

Antifungal Activity

Studies have indicated that this compound is active against various fungal species.[3] It has shown good antifungal activities against Rhizoctonia solani and Fusarium oxysporum.[3] In studies on apple pathogens, both this compound and its precursor, isoeugenol, demonstrated antifungal effects.[2] Notably, this compound was found to be more active than isoeugenol against certain fungi.[2]

Quantitative Data: Antimicrobial Activity of Isoeugenol (Parent Compound)

MicroorganismMIC (μg/mL)Reference
Candida albicans128 - 256[4]
Fluconazole-resistant C. albicans170[4]
Candida spp. (resistant and sensitive to fluconazole)100 - 250[4]

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, primarily through the modulation of cytokine production.[2]

Mechanism of Action: The anti-inflammatory properties of this compound are believed to be mediated through the inhibition of pro-inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key target.[2][5] Studies on the parent compound, isoeugenol, have shown that it can inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5] This, in turn, suppresses the expression of pro-inflammatory genes.

Quantitative Data: Anti-inflammatory Activity

ActivityObservationComparison
Cytokine ProductionSuppresses pro-inflammatory cytokines (IFN-γ, IL-2) and stimulates the anti-inflammatory cytokine (IL-10).[2]Both this compound and eugenyl acetate exhibit similar maximal activity in inhibiting IFN-γ and IL-2 production and stimulating IL-10 secretion.[6]

Antioxidant Activity

This compound possesses antioxidant properties, contributing to its potential therapeutic applications.[7]

Mechanism of Action: The antioxidant activity of phenylpropanoids like this compound is often attributed to their ability to scavenge free radicals.

Quantitative Data: Antioxidant and Enzyme Inhibitory Activity

Assay/EnzymeIC50
α-glycosidase19.25 nM[7]
Acetylcholinesterase (AChE)77 nM[7]
α-amylase411.5 nM[7]

Anticancer and Ferroptosis Inhibitory Activity

Emerging research suggests that this compound may possess anticancer properties and can act as a ferroptosis inhibitor.[7][8] Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation.

Mechanism of Action: this compound has been shown to inhibit cell death and alleviate the accumulation of reactive oxygen species (ROS) and lipid peroxidation in HT-1080 cells stimulated by ferroptosis inducers like RSL3 or IKE.[8] This suggests that this compound may protect cells from ferroptotic damage. The potential anticancer activity is thought to be linked to the modulation of signaling pathways like the p53 pathway, as observed with the parent compound eugenol (B1671780).[2]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration.

  • Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[2]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Anti-inflammatory Activity Assay (Cytokine Measurement)

This assay measures the effect of a compound on the production of inflammatory cytokines by immune cells.

  • Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7), is cultured in an appropriate medium.

  • Treatment: The cells are treated with varying concentrations of this compound.

  • Stimulation: An inflammatory response is induced by adding a stimulating agent like lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a specific period to allow for cytokine production.

  • Cytokine Measurement: The concentration of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant is measured using methods like ELISA (Enzyme-Linked Immunosorbent Assay).[9]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay evaluates the free radical scavenging capacity of a compound.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol (B129727) is prepared.[2]

  • Reaction Mixture: Different concentrations of this compound are added to the DPPH solution in a 96-well plate.[2]

  • Incubation: The plate is incubated in the dark at room temperature for a set time (e.g., 30 minutes).[2]

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader.[2]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[2]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_antimicrobial Antimicrobial Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_antioxidant Antioxidant Activity A1 Prepare Bacterial/Fungal Inoculum A3 Inoculate Microtiter Plate A1->A3 A2 Serial Dilution of this compound A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 B1 Culture Macrophages B2 Treat with this compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Incubate B3->B4 B5 Measure Cytokines (ELISA) B4->B5 C1 Prepare DPPH Solution C2 Mix with this compound C1->C2 C3 Incubate in Dark C2->C3 C4 Measure Absorbance (517nm) C3->C4 C5 Calculate IC50 C4->C5 NFkB_pathway cluster_cytoplasm Cytoplasm cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene activates IsoeugenylAcetate This compound IsoeugenylAcetate->IKK inhibits IkB_NFkB IκBα-NF-κB Complex p53_pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 inhibits (degradation) IsoeugenylAcetate This compound (potential effect) IsoeugenylAcetate->p53 modulates? ferroptosis_pathway PUFA PUFA-PL LPO Lipid Peroxidation PUFA->LPO Fe2+ ROS Lipid ROS LPO->ROS Ferroptosis Ferroptosis ROS->Ferroptosis GPX4 GPX4 GPX4->LPO inhibits GSH GSH GSH->GPX4 activates IsoeugenylAcetate This compound IsoeugenylAcetate->ROS inhibits

References

Methodological & Application

Application Note: A Detailed Protocol for the Laboratory Synthesis of Isoeugenyl Acetate from Eugenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides comprehensive protocols for the two-step synthesis of isoeugenyl acetate (B1210297) from eugenol (B1671780), a common precursor derived from clove oil. The synthesis involves an initial isomerization of eugenol to isoeugenol (B1672232), followed by the acetylation of the hydroxyl group to yield the final product, isoeugenyl acetate. This compound is of interest in the fragrance, flavor, and pharmaceutical industries due to its characteristic sweet, spicy scent and potential biological activities.[1][2] The protocols detailed herein offer high-yield and alternative green chemistry approaches, complete with quantitative data summaries and detailed experimental workflows for reproducibility.

Overall Synthetic Pathway

The conversion of eugenol to this compound is a sequential process involving two primary chemical transformations: isomerization and acetylation. The initial step relocates the allyl double bond of eugenol to be in conjugation with the aromatic ring, forming the more stable isoeugenol. The subsequent step is an esterification reaction where the phenolic hydroxyl group of isoeugenol is acetylated.

G cluster_0 Overall Synthesis Eugenol Eugenol Isoeugenol Isoeugenol Eugenol->Isoeugenol Step 1: Isomerization (Base or Metal Catalysis) IsoeugenylAcetate This compound Isoeugenol->IsoeugenylAcetate Step 2: Acetylation (Acetic Anhydride)

Figure 1: Overall two-step synthesis pathway from eugenol.

Part 1: Isomerization of Eugenol to Isoeugenol

The isomerization of eugenol shifts the terminal double bond of the allyl group to an internal position, creating a propenyl group conjugated with the benzene (B151609) ring. This reaction is typically catalyzed by a strong base at high temperatures or by transition metal catalysts.[3][4]

Experimental Protocols

Protocol 1A: High-Yield Base-Catalyzed Isomerization

This protocol is adapted from a high-yield method using potassium hydroxide (B78521) in a diol solvent.[5]

  • Reagents & Equipment:

    • Eugenol

    • Potassium hydroxide (KOH)

    • 1,2-Propanediol (or another suitable diol solvent)

    • Toluene (B28343)

    • Hydrochloric acid (or other acid for neutralization)

    • Three-necked flask equipped with a reflux condenser and nitrogen inlet

    • Heating mantle and stirrer

    • Rotary evaporator

    • Separatory funnel

  • Procedure:

    • To a three-necked flask, add 1,2-propanediol and potassium hydroxide. A typical molar ratio is 1 part eugenol to 2.5-3.5 parts KOH and 5-8 parts diol solvent.[5]

    • Stir the mixture until the KOH is well-dispersed.

    • Under a nitrogen atmosphere, add eugenol to the flask and continue stirring.

    • Rapidly heat the reaction mixture to 160-170°C and maintain this temperature under reflux for 6-8 hours.[5]

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add acid to the mixture until the pH is acidic to neutralize the excess KOH.

    • Add toluene to the flask, stir, and then filter the mixture to remove the precipitated salts. Wash the solid residue with a small amount of toluene.

    • Transfer the filtrate to a separatory funnel, separate the organic phase, and extract the aqueous phase again with toluene.

    • Combine all organic phases and wash with water until neutral.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the toluene using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to yield high-purity isoeugenol.[5]

Protocol 1B: Microwave-Assisted Isomerization using Pd/C Catalyst

This method offers an alternative approach using a heterogeneous catalyst and microwave irradiation.[4]

  • Reagents & Equipment:

    • Eugenol

    • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

    • Microwave reactor

    • GC-MS for analysis

  • Procedure:

    • Place eugenol and the Pd/C catalyst (e.g., 60-90 mg) in a suitable microwave reaction vessel.[4]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set power (e.g., 800 W) for a specified time (e.g., 30-150 minutes).[4] The reaction progress can be monitored by taking aliquots over time.

    • After the reaction, cool the vessel and filter the mixture to remove the Pd/C catalyst.

    • The resulting liquid contains isoeugenol, unreacted eugenol, and potentially other byproducts. The product composition can be determined by GC-MS analysis.[4]

Data Presentation: Comparison of Isomerization Methods
ParameterProtocol 1A: Base-CatalyzedProtocol 1B: Microwave-Assisted
Catalyst Potassium Hydroxide (KOH)Palladium on Carbon (Pd/C)
Solvent 1,2-PropanediolNone (Neat)
Temperature 160-170°C[5]N/A (Microwave Power: 800 W)[4]
Reaction Time 6-8 hours[5]120 minutes (optimal)[4]
Yield >90% (trans-isoeugenol)[5]7.89%[4]
Selectivity High for trans-isomer[5]42.67%[4]

Part 2: Acetylation of Isoeugenol to this compound

Acetylation converts the phenolic hydroxyl group of isoeugenol into an acetate ester. This is a standard esterification reaction, commonly performed using acetic anhydride (B1165640) with a base catalyst like pyridine (B92270) or sodium acetate.[6][7]

Experimental Protocols

G cluster_0 Protocol 2A: Acetylation Workflow node_reagents 1. Dissolve Isoeugenol in Pyridine (N₂ atm) node_add 2. Add Acetic Anhydride (dropwise, 30 min) node_reagents->node_add node_stir 3. Stir Overnight at Room Temperature node_add->node_stir node_quench 4. Quench with Ice-Water node_stir->node_quench node_precipitate 5. Stir for 3 Hours (Precipitate Forms) node_quench->node_precipitate node_filter 6. Filter & Wash with Water node_precipitate->node_filter node_dry 7. Dry Crude Product in vacuo node_filter->node_dry node_purify 8. Purify by Washing with n-Hexane node_dry->node_purify node_final Final Product: Acetyl Isoeugenol node_purify->node_final

Figure 2: Experimental workflow for pyridine-catalyzed acetylation.

Protocol 2A: Pyridine-Catalyzed Acetylation

This classic method uses pyridine as both a solvent and a catalyst.[6]

  • Reagents & Equipment:

    • Isoeugenol (2.1 moles, 344 g)

    • Pyridine (420 ml)

    • Acetic anhydride (428 ml)

    • Ice-water

    • n-Hexane

    • Large reaction flask with nitrogen inlet and stirrer

    • Buchner funnel and filter paper

    • Vacuum oven or desiccator

  • Procedure:

    • In a suitable flask under a nitrogen atmosphere, dissolve isoeugenol (344 g, 2.1 moles) in pyridine (420 ml).[6]

    • Slowly add acetic anhydride (428 ml) dropwise over a period of 30 minutes. The reaction is exothermic.

    • Stir the resulting solution at room temperature overnight.[6]

    • After the reaction period, carefully pour the solution into ice-water (1400 ml) to quench the reaction and precipitate the product.

    • Stir the mixture for three hours to ensure complete precipitation.

    • Filter the precipitate using a Buchner funnel and wash it thoroughly with water (3 x 500 ml).

    • Dry the collected crude product in vacuo.

    • Purify the crude solid by washing with n-hexane to remove impurities, yielding pure acetyl isoeugenol.[6]

Protocol 2B: Sonochemical Acetylation (Green Chemistry Method)

This protocol utilizes sonication to accelerate the reaction, offering a more environmentally friendly approach with high efficiency.[7]

  • Reagents & Equipment:

    • Isoeugenol (20 mmol, 3.30 g)

    • Acetic anhydride (40 mmol, 4 ml)

    • Sodium acetate (6 mmol, 0.50 g)

    • Water

    • Diethyl ether (for extraction)

    • Saturated NaHCO₃ solution

    • Ultrasonic bath (sonicator)

    • Separatory funnel

  • Procedure:

    • In a flask, combine acetic anhydride (4 ml) and sodium acetate (0.50 g).[7]

    • Add isoeugenol (3.30 g) dropwise to the mixture.

    • Place the flask in an ultrasonic bath and sonicate for approximately 40 minutes (0.67 hours).[7]

    • After sonication, add water to the mixture and stir for another 15 minutes.

    • Transfer the mixture to a separatory funnel and extract the product twice with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and water.

    • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate to yield this compound.[7]

Data Presentation: Comparison of Acetylation Methods
ParameterProtocol 2A: Pyridine-CatalyzedProtocol 2B: Sonochemical
Catalyst/Base Pyridine[6]Sodium Acetate[7]
Acetylating Agent Acetic Anhydride[6]Acetic Anhydride[7]
Method Stirring at Room Temp.[6]Sonication[7]
Reaction Time Overnight[6]40 minutes[7]
Yield 62% (after purification)[6]93%[7]

Part 3: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Physicochemical and Spectroscopic Data
Property / TechniqueObservation / Data
Appearance Colorless or white powder or crystals[2]
Molecular Formula C₁₂H₁₄O₃[9]
Molecular Weight 206.24 g/mol [9]
Melting Point 79-81 °C[2]
¹H-NMR (CDCl₃, 400 MHz) δ (ppm): 7.0-6.8 (m, 3H, Ar-H), 6.15 (dq, 1H, =CH-), 6.05 (d, 1H, Ar-CH=), 3.82 (s, 3H, -OCH₃), 2.30 (s, 3H, -COCH₃), 1.85 (d, 3H, -CH₃). (Representative shifts)[10]
¹³C-NMR (CDCl₃, 100 MHz) δ (ppm): 169.2, 151.1, 138.5, 137.9, 130.5, 123.1, 120.0, 112.2, 55.9, 20.7, 18.4. (Representative shifts)[10]
FT-IR Key peaks (cm⁻¹): ~1760 (C=O, ester), ~1600 (C=C, aromatic), ~1200 (C-O, ester). Confirms presence of ester and absence of hydroxyl group.[8]
GC-MS (EI) m/z: 164 (M⁺ - 42), 149, 91, 43.[9]

Conclusion

The synthesis of this compound from eugenol can be reliably achieved through a two-step process of isomerization followed by acetylation. For the isomerization step, base-catalyzed methods provide high yields, while alternative catalytic systems are under investigation. For the acetylation step, sonochemical methods offer a rapid and efficient green chemistry alternative to traditional protocols. The choice of method can be tailored based on desired yield, reaction time, and available equipment. Thorough characterization of the final product is essential to ensure high purity for subsequent applications in research and development.

References

Application Notes and Protocols for the Acetylation of Isoeugenol to Isoeugenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of isoeugenyl acetate (B1210297) through the acetylation of isoeugenol (B1672232). Two primary methodologies are presented: a green chemistry approach utilizing sonochemistry and a conventional heating method employing pyridine (B92270) as a catalyst. These protocols are designed to be comprehensive, offering step-by-step guidance for researchers in various fields, including flavor and fragrance chemistry, as well as drug development. This application note includes quantitative data on reaction conditions and yields, detailed experimental procedures, and visual diagrams of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction

Isoeugenyl acetate is a valuable aromatic compound with a sweet, fruity, and spicy odor profile, making it a significant component in the flavor and fragrance industries. It is synthesized from isoeugenol, a naturally occurring phenylpropanoid. The acetylation of the phenolic hydroxyl group of isoeugenol not only modifies its aromatic properties but can also be a crucial step in the synthesis of more complex pharmaceutical intermediates. This document outlines two effective methods for this conversion, catering to different laboratory capabilities and research goals.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound via sonochemistry and a representative conventional heating method.

Table 1: Sonochemistry-Assisted Acetylation of Isoeugenol

ParameterValueReference
Isoeugenol3.30 g (20 mmol)[1]
Acetic Anhydride (B1165640)4 mL (40 mmol)[1]
CatalystSodium Acetate (0.50 g, 6 mmol)[1]
Sonication Time20 min[1]
40 min[1]
60 min[1]
Yield85% (at 20 min)[1]
93% (at 40 min)[1]
93% (at 60 min)[1]

Table 2: Representative Conventional Heating Acetylation of Isoeugenol

ParameterRepresentative ValueReference
Isoeugenol1.0 equiv.[2]
Acetic Anhydride1.5 - 2.0 equiv.[2]
Catalyst/SolventPyridine[2]
TemperatureRoom Temperature to 70°CGeneral Knowledge
Reaction TimeMonitored by TLC[2]
Expected YieldHigh (typically >90%)General Knowledge

Experimental Protocols

Protocol 1: Sonochemistry-Assisted Synthesis of this compound

This protocol utilizes ultrasonic irradiation to promote the acetylation reaction, often leading to shorter reaction times and high yields.[1]

Materials:

  • Isoeugenol (3.30 g, 20 mmol)

  • Acetic Anhydride (4 mL, 40 mmol)

  • Sodium Acetate (0.50 g, 6 mmol)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Equipment:

  • Sonicator bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine acetic anhydride (4 mL) and sodium acetate (0.50 g).

  • Slowly add isoeugenol (3.30 g) to the mixture while stirring.

  • Place the flask in a sonicator bath and sonicate for 40 minutes.

  • After sonication, add deionized water to the reaction mixture and stir for an additional 15 minutes to quench any unreacted acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract the product twice with diethyl ether.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate solvent system if necessary.

Protocol 2: Conventional Heating Synthesis of this compound

This protocol employs a traditional approach using pyridine as both a catalyst and a solvent.[2]

Materials:

  • Isoeugenol (1.0 equivalent)

  • Acetic Anhydride (2.0 equivalents)

  • Pyridine (anhydrous)

  • Toluene (B28343)

  • Dichloromethane (B109758) or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heating)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolve isoeugenol (1.0 equiv.) in anhydrous pyridine in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add acetic anhydride (2.0 equiv.).

  • Allow the reaction to warm to room temperature and stir, monitoring the reaction progress by TLC. Gentle heating (e.g., to 70°C) can be applied to accelerate the reaction if necessary.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, deionized water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the mixture and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.

Visualizations

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Isoeugenol Acetic Anhydride Catalyst (Sodium Acetate or Pyridine) ReactionVessel Reaction Vessel (Sonication or Heating) Reactants->ReactionVessel Quenching Quenching (Water or Methanol) ReactionVessel->Quenching Extraction Extraction (e.g., Diethyl Ether) Quenching->Extraction Washing Washing (NaHCO3, Water, Brine) Extraction->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Analysis Product Analysis (GC-MS, NMR, FTIR) Chromatography->Analysis This compound This compound Chromatography->this compound

Experimental workflow for the synthesis of this compound.
Reaction Mechanism

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products isoeugenol Isoeugenol step1 Nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of acetic anhydride. isoeugenol->step1 acetic_anhydride Acetic Anhydride acetic_anhydride->step1 step2 Formation of a tetrahedral intermediate. step1->step2 Catalyst (Base) step3 Elimination of acetate as a leaving group. step2->step3 step4 Deprotonation of the oxonium ion. step3->step4 isoeugenyl_acetate This compound step4->isoeugenyl_acetate acetic_acid Acetic Acid step4->acetic_acid

References

Application Notes and Protocols for the Quantification of Isoeugenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenyl acetate (B1210297) is a fragrance ingredient commonly used in perfumes, cosmetics, and flavoring agents. It is the acetate ester of isoeugenol (B1672232) and contributes a warm, spicy, and floral scent. The accurate quantification of isoeugenyl acetate is essential for quality control in various industries, ensuring product consistency, regulatory compliance, and safety assessment, as it can be a skin allergen. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

The two primary chromatographic techniques recommended for the quantification of this compound are GC-MS and HPLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method ideal for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation and provides structural information, aiding in peak identification.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and robust technique suitable for a wide range of compounds. It is particularly useful for analyzing less volatile compounds or for laboratories where GC-MS is not available.

Quantitative Data Summary

The selection of an analytical method often depends on the sample matrix, required sensitivity, and available instrumentation. The following tables summarize key performance parameters for the analysis of this compound and the structurally similar compound, eugenyl acetate, which can serve as a reference. It is important to note that the provided data for this compound may not be from a fully validated study, and any method should be validated under specific laboratory conditions.

Table 1: GC-MS Quantitative Data

ParameterThis compoundEugenyl Acetate (Reference)
Linearity RangeNot explicitly stated, but used for quantification.Not explicitly stated, but used for quantification.
Limit of Detection (LOD)1-5 ppm (in perfumes)[1]High sensitivity, capable of detecting trace amounts.
Limit of Quantification (LOQ)Not explicitly statedNot explicitly stated
Accuracy (% Recovery)Not explicitly statedNot explicitly stated
Precision (%RSD)Not explicitly statedNot explicitly stated

Table 2: HPLC-UV Quantitative Data

ParameterThis compound Derivative (IEIAA) (Reference)Eugenyl Acetate (Reference)
Linearity Range4-24 ppm[2]100 - 1000 µg/mL[3]
Correlation Coefficient (r²)0.999[2]>0.999
Limit of Detection (LOD)Not explicitly stated0.81 ng/mL (for eugenol)[3]
Limit of Quantification (LOQ)Not explicitly stated2.47 ng/mL (for eugenol)[3]
Accuracy (% Recovery)98.28 – 101.65%[2]Not explicitly stated
Precision (%RSD)< 2%[2]Not explicitly stated

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the quantification of this compound in fragrance and cosmetic samples.

1. Materials and Reagents

  • This compound analytical standard (≥97.0% purity)

  • Methanol (B129727), Hexane, or Dichloromethane (GC grade)

  • Sample containing this compound (e.g., perfume, essential oil, cosmetic cream)

  • Internal Standard (e.g., Tetradecane or a suitable stable compound not present in the sample)

  • Volumetric flasks, pipettes, and GC vials

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard at a concentration of 1000 µg/mL. Add a constant, known amount of the IS to each calibration standard and sample preparation.

3. Sample Preparation

  • For Perfumes and Essential Oils: Accurately weigh a known amount of the sample (e.g., 100 mg) and dissolve it in a suitable solvent in a volumetric flask to achieve a theoretical concentration within the calibration range. For complex fragrance mixtures, a simple dilution is often sufficient.[3]

  • For Cosmetic Creams: An extraction step is necessary.

    • Weigh approximately 1 g of the cream into a centrifuge tube.

    • Add 5 mL of a suitable extraction solvent (e.g., methanol or a hexane/ethanol mixture).

    • Vortex for 2 minutes and then sonicate for 15 minutes to ensure complete extraction.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

4. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Quantification Ions Monitor characteristic ions for this compound (e.g., m/z 206, 164, 149)

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standards (1-50 µg/mL) Add_IS Add Internal Standard Standard_Prep->Add_IS Sample_Prep Prepare Sample (Dilution/Extraction) Sample_Prep->Add_IS GC_MS GC-MS Analysis Add_IS->GC_MS Data_Acquisition Data Acquisition (Peak Area, RT, MS) GC_MS->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Calculate_Conc Calculate Sample Concentration Calibration_Curve->Calculate_Conc

GC-MS quantification workflow for this compound.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the quantification of this compound using reverse-phase HPLC with UV detection.

1. Materials and Reagents

  • This compound analytical standard (≥97.0% purity)

  • Acetonitrile (B52724) and Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (optional, for mobile phase modification)

  • Sample containing this compound

  • Volumetric flasks, pipettes, and HPLC vials with 0.45 µm syringe filters

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.

3. Sample Preparation

  • For Perfumes and Essential Oils: Accurately weigh a known amount of the sample (e.g., 100 mg) and dissolve it in the mobile phase in a volumetric flask to achieve a theoretical concentration within the calibration range.

  • For Cosmetic Creams:

    • Weigh approximately 1 g of the cream into a centrifuge tube.

    • Add 5 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Instrumentation and Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) or Newcrom R1
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v). For better peak shape, 0.1% phosphoric or formic acid can be added.[4]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Note: A gradient elution may be necessary for complex samples to achieve better separation from matrix components.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Stock_Solution Prepare Stock Standard Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Filter_Samples Filter all solutions (0.45 µm) Working_Standards->Filter_Samples Sample_Extraction Prepare Sample (Dilution/Extraction) Sample_Extraction->Filter_Samples HPLC_Run Inject into HPLC System Filter_Samples->HPLC_Run Data_Collection Collect Chromatographic Data (Peak Area, RT) HPLC_Run->Data_Collection Linearity_Check Generate Calibration Curve Data_Collection->Linearity_Check Final_Calculation Calculate Analyte Concentration Linearity_Check->Final_Calculation

HPLC-UV quantification workflow for this compound.

Method Validation

While the protocols provided are based on established analytical principles, it is crucial to perform a method validation for the specific matrix being analyzed to ensure reliable and accurate results. Key validation parameters to assess include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The linear relationship between the concentration of the analyte and the analytical response.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation_Logic Method_Development Analytical Method Developed Validation Method Validation Method_Development->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Routine_Use Routine Analysis Specificity->Routine_Use Linearity->Routine_Use Accuracy->Routine_Use Precision->Routine_Use LOD_LOQ->Routine_Use Robustness->Routine_Use

Key parameters for analytical method validation.

References

Application Note: Analysis of Isoeugenyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoeugenyl acetate (B1210297) (CAS No. 93-29-8) is an aromatic compound commonly used in the flavor and fragrance industries for its sweet, spicy, and floral notes reminiscent of carnation.[1][2] It is synthesized from eugenol, a major component of clove oil.[1][3] Accurate and reliable analysis of isoeugenyl acetate is critical for quality control in essential oils, standardization of herbal formulations, and in the development of new products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, offering high resolution and sensitivity for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4][5] This document provides a detailed protocol for the analysis of this compound using GC-MS.

Principle of the Method

GC-MS combines two powerful analytical techniques.[6] Gas chromatography (GC) separates the components of a sample mixture based on their volatility and interaction with a stationary phase within a capillary column.[7][8] The sample is first vaporized in a heated injector and carried through the column by an inert gas.[8] As the components elute from the column at different times (retention times), they enter the mass spectrometer (MS). In the MS, the molecules are ionized, typically by electron impact (EI), causing them to form a molecular ion and a series of characteristic fragment ions.[6][9] These ions are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each component that acts as a chemical fingerprint, allowing for definitive identification.[6]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥97.0% purity)

  • High-purity solvent (e.g., hexane, ethyl acetate, or methanol, HPLC grade)[4][10]

  • Sample containing this compound (e.g., essential oil, fragrance formulation)

  • 1.5 mL glass autosampler vials with caps[11]

  • Micropipettes and tips

  • Vortex mixer

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the same solvent.[11]

  • Sample Preparation:

    • Accurately weigh a portion of the sample (e.g., 100 mg of essential oil).

    • Dilute the sample with a solvent to a final concentration expected to be within the instrument's linear range (a 1:100 or 1:200 dilution is common for essential oils).[4][10]

    • Vortex the solution for 30 seconds to ensure homogeneity.[4]

    • If the sample contains particulate matter, centrifuge or filter it through a 0.45 µm syringe filter before transferring it to an autosampler vial.[11]

GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS system. These may be optimized based on the specific instrument and column used.

Parameter Condition Reference
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5ms (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness[6][12]
Carrier GasHelium, constant flow at 1.0 mL/min[10]
Injector TypeSplit/Splitless[6][10]
Injection ModeSplit (e.g., 50:1 ratio for concentrated samples)[6]
Injection Volume1 µL[6]
Injector Temperature250 °C[4][6][10]
Oven Temperature ProgramInitial 70 °C, hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min[6]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI)[6]
Ionization Energy70 eV[6]
Ion Source Temperature230 °C[6]
Quadrupole Temperature150 °C[6]
Transfer Line Temperature280 °C[10]
Mass Scan Range40-400 m/z[10]
Solvent Delay3 minutes-

Data Presentation and Expected Results

The overall workflow for the GC-MS analysis is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Sample Dilution Vortex Vortex & Homogenize Dilution->Vortex Filter Filter/Centrifuge Vortex->Filter Vial Transfer to Vial Filter->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Analysis (m/z) Ionization->Detection Processing Data Acquisition Detection->Processing Identification Library Search & Identification Processing->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.
Quantitative Data Summary

Upon analysis, this compound will elute as a distinct peak in the total ion chromatogram (TIC). The identity is confirmed by its mass spectrum. The table below summarizes the expected quantitative data.

AnalyteMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z) and Relative Intensity
This compoundC₁₂H₁₄O₃206.24~15-20 (column dependent)206 (M⁺, Molecular Ion), 164 (Base Peak, [M-42]⁺), 149, 133, 121, 91, 43

Note: Retention time is an estimate and will vary based on the specific GC column, oven program, and instrument conditions.

Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by its molecular ion (M⁺) at m/z 206.[12] The most prominent fragmentation pathway for acetate esters is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a highly abundant fragment ion.[13][14] For this compound, this loss leads to the base peak at m/z 164. Another significant fragment at m/z 43 corresponds to the acetyl cation [CH₃CO]⁺.

Fragmentation_Pathway parent This compound (Molecular Ion, M⁺) m/z = 206 frag1 Base Peak [M - CH₂CO]⁺ m/z = 164 parent->frag1 - CH₂=C=O (42 Da) frag2 Acetyl Cation [CH₃CO]⁺ m/z = 43 parent->frag2

Caption: Proposed mass fragmentation pathway of this compound under EI.

Data Analysis and Interpretation

  • Identification: The primary identification of this compound is achieved by comparing its acquired mass spectrum with a reference spectrum from a commercial library, such as the NIST or Wiley spectral libraries.[6] The retention time should also match that of a pure standard analyzed under identical conditions.

  • Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the unknown sample is then determined by interpolating its peak area on this calibration curve.[3]

Conclusion

The GC-MS method detailed in this application note provides a robust, sensitive, and specific protocol for the analysis of this compound. The procedure is suitable for the identification and quantification of this compound in complex matrices such as essential oils and fragrance products, making it an essential tool for quality control and research and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Isoeugenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of isoeugenyl acetate (B1210297). Isoeugenyl acetate is a fragrance and flavor compound used in various industries, and its accurate analysis is crucial for quality control and formulation development. The primary method described is a reverse-phase HPLC (RP-HPLC) procedure, which offers excellent resolution and sensitivity. This document provides a comprehensive protocol, including sample and standard preparation, chromatographic conditions, and data analysis.

Introduction

This compound, the acetate ester of isoeugenol, is a key component in many fragrances and flavors, contributing a warm, spicy-floral, and slightly balsamic aroma. It is also investigated for its potential biological activities. Accurate and reliable analytical methods are essential for the quality control of raw materials and finished products containing this compound, as well as for pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such non-volatile and thermally labile compounds.[1] This application note presents a validated RP-HPLC method suitable for the routine analysis of this compound.

Principle of the Method

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[2] The separation of this compound is achieved based on its hydrophobic interaction with the stationary phase. A mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the effective elution and separation of this compound from other components in the sample matrix.[3][4] Detection is performed using a UV-Vis or Diode Array Detector (DAD), as this compound exhibits strong absorbance in the UV region.[1]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1][5]

    • Data acquisition and processing software.

  • Analytical Column:

    • A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Reagents and Standards:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).[5]

    • Water (HPLC grade or ultrapure).[5]

    • Methanol (B129727) (HPLC grade).[5]

    • Phosphoric acid or Acetic acid (analytical grade).[3][5]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Dissolve it in 10 mL of methanol in a 10 mL volumetric flask.[5]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

Sample Preparation

The sample preparation will vary depending on the matrix. For essential oils or fragrance formulations:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.[5]

  • Dissolve the sample in methanol and make up the volume to the mark.[5]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1][5]

Chromatographic Conditions

The following chromatographic conditions have been found to be effective for the analysis of the closely related compound, eugenyl acetate, and can be adapted for this compound.[5]

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Gradient Elution Program

A gradient elution is often employed for optimal separation.[5]

Time (min)% Mobile Phase A% Mobile Phase B
05050
152080
202080
255050
305050

Data Presentation

The following table summarizes the typical quantitative data obtained for the analysis of eugenyl acetate, a structurally similar compound, which can be used as a reference for method validation of this compound analysis.[5]

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
Eugenyl Acetate~9.2>0.999~0.15~0.5

Note: The exact retention times, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound may vary depending on the specific HPLC system, column, and slight variations in the mobile phase composition.[5]

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (this compound) Injection Inject Sample/Standard (10 µL) Standard_Prep->Injection Sample_Prep Sample Preparation (e.g., Dilution & Filtration) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the HPLC separation of this compound.

Method Validation

For the routine use of this HPLC method, it is essential to perform a method validation according to the International Conference on Harmonization (ICH) guidelines. The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical linearity range for a related compound was found to be 100 - 1000 µg/mL.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The described reverse-phase HPLC method provides a reliable and robust technique for the separation and quantification of this compound. This application note offers a comprehensive protocol that can be readily implemented in quality control laboratories for the analysis of raw materials and finished products containing this compound. The method's potential for high precision, accuracy, and linearity makes it suitable for routine analysis in research, development, and commercial settings.

References

Application Note: Thin-Layer Chromatography (TLC) Protocol for Monitoring Isoeugenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isoeugenyl acetate (B1210297) is a phenylpropanoid, specifically the acetate ester of trans-isoeugenol, valued in the flavor and fragrance industries.[1] Its synthesis, commonly achieved through the acetylation of isoeugenol (B1672232), requires careful monitoring to ensure the reaction proceeds to completion and to assess the purity of the final product.[2][3] Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for qualitatively monitoring the progress of this reaction.[4][5] This protocol provides a detailed method for using TLC to separate and visualize isoeugenol and isoeugenyl acetate, allowing for efficient reaction tracking.

Principle of Separation This protocol employs normal-phase TLC, where the stationary phase (silica gel) is polar and the mobile phase is a less polar organic solvent mixture.[6] Separation is based on the differential polarity of the compounds. Isoeugenol, with its free polar hydroxyl (-OH) group, will have a stronger affinity for the polar silica (B1680970) gel compared to this compound, where the hydroxyl group has been converted to a less polar acetate ester. Consequently, isoeugenol will travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf), while the less polar this compound will travel further, exhibiting a higher Rf value.

Experimental Protocol

1. Materials and Reagents

  • Stationary Phase : Pre-coated TLC plates, silica gel 60 F₂₅₄ (glass, plastic, or aluminum backing).[7]

  • Mobile Phase (Eluent) : A mixture of n-hexane and ethyl acetate. A common starting ratio is 4:1 (v/v).[8]

  • TLC Developing Chamber : A glass chamber with a lid (a beaker covered with a watch glass is also suitable).[9]

  • Spotting Capillaries : Glass capillary tubes for applying samples to the TLC plate.

  • Sample Vials : Small vials for dissolving samples.

  • Reference Standards : Pure samples of isoeugenol and this compound.

  • Visualization Reagents :

    • UV Lamp (254 nm).[10][11]

    • Potassium permanganate (B83412) (KMnO₄) stain: (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH, 200 mL water).

    • Iodine (I₂) chamber.[12]

  • General Lab Equipment : Forceps, pencil, ruler, fume hood, hot plate or heat gun.[6]

2. Procedure

Step 2.1: Chamber Preparation

  • Pour the prepared mobile phase (e.g., 4:1 n-hexane:ethyl acetate) into the developing chamber to a depth of approximately 0.5 cm.[9]

  • Cut a piece of filter paper, place it inside the chamber so it touches the solvent and lines the inner wall.[5][9]

  • Cover the chamber with the lid and allow it to stand for 10-15 minutes to ensure the chamber atmosphere is saturated with solvent vapors. This prevents the solvent from evaporating off the plate during development.[5]

Step 2.2: TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a light origin line about 1-1.5 cm from the bottom of the TLC plate. Do not gouge the silica layer.[6][9]

  • Mark small, evenly spaced points along the origin line for each sample. A typical reaction monitoring setup includes lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Prepare dilute solutions of your reference standards (isoeugenol, this compound) and a sample from your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[9]

  • Using a capillary tube, apply a small spot of each solution to its designated point on the origin line. The spots should be as small as possible (1-2 mm in diameter) to achieve good separation.[9] Allow the solvent to fully evaporate between applications if multiple applications are needed to increase concentration.

Step 2.3: Development

  • Using forceps, carefully place the spotted TLC plate into the prepared developing chamber. Ensure the origin line is above the level of the mobile phase.[9]

  • Replace the lid and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during this process.[5]

  • When the solvent front is approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber with forceps.[13]

  • Immediately mark the position of the solvent front with a pencil.[13]

  • Allow the plate to air dry completely in a fume hood.

Step 2.4: Visualization

  • UV Light (Non-destructive) : Place the dried plate under a UV lamp (254 nm).[10] Isoeugenol and this compound are aromatic and should appear as dark spots against the fluorescent green background of the plate.[11] Lightly circle the visible spots with a pencil, as they will disappear when the UV light is removed.[11]

  • Potassium Permanganate Stain (Destructive) :

    • Quickly dip the plate into the KMnO₄ stain using forceps or spray the plate with the stain.

    • The propenyl group in both isoeugenol and this compound can be oxidized by permanganate.[12] This will result in the appearance of yellow-brown spots on a purple background.

    • Gentle heating with a heat gun may be required to accelerate the visualization.[10]

Step 2.5: Analysis and Interpretation

  • Calculate the Retention Factor (Rf) for each spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6]

  • Compare the Rf value of the spot in the reaction mixture lane to the Rf values of the starting material (isoeugenol) and the expected product (this compound).

  • As the reaction progresses, the spot corresponding to the starting material (lower Rf) will diminish in intensity, while the spot for the product (higher Rf) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

The following table summarizes the expected TLC data for isoeugenol and this compound under the specified conditions. Rf values are approximate and can vary based on specific experimental conditions such as temperature, chamber saturation, and plate quality.

CompoundStructurePolarityExpected Rf Value*Visualization Method
Isoeugenol (Starting Material)More Polar~ 0.35UV (254 nm), KMnO₄ stain (yellow/brown spot)
This compound (Product)Less Polar~ 0.60UV (254 nm), KMnO₄ stain (yellow/brown spot)

*Typical values on a silica gel plate with a 4:1 n-hexane:ethyl acetate mobile phase.

Visual Workflow

The following diagram illustrates the complete workflow for the TLC monitoring protocol.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_samples 2. Prepare Samples (SM, RM, Standard) prep_chamber->prep_samples spot_plate 3. Spot Samples on TLC Plate prep_samples->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate dry_plate 5. Mark Solvent Front & Dry Plate develop_plate->dry_plate vis_uv 6. Visualize under UV Light (254 nm) dry_plate->vis_uv circle_spots 7. Circle Spots with Pencil vis_uv->circle_spots vis_stain 8. Visualize with KMnO4 Stain circle_spots->vis_stain calc_rf 9. Analyze Spots & Calculate Rf Values vis_stain->calc_rf

Caption: Workflow for monitoring this compound synthesis using TLC.

References

Purification of Synthetic Isoeugenyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic isoeugenyl acetate (B1210297), a widely used fragrance and flavor ingredient. The information is intended to guide researchers, scientists, and professionals in the drug development field in selecting and implementing appropriate purification strategies to achieve the desired purity of isoeugenyl acetate for various applications.

Introduction to this compound and Purification Needs

This compound (2-methoxy-4-(prop-1-en-1-yl)phenyl acetate) is a phenylpropanoid, specifically the acetate ester of trans-isoeugenol. It is valued for its warm, spicy, and floral aroma, reminiscent of carnation and clove.[1] The synthesis of this compound, typically through the acetylation of isoeugenol (B1672232), can result in a product containing unreacted starting materials, by-products, and residual solvents.[2][3] Therefore, robust purification techniques are essential to ensure the quality, safety, and desired sensory profile of the final product. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity.

Common impurities in synthetic this compound can include:

  • Unreacted Isoeugenol: The starting material for the acetylation reaction.

  • Acetic Anhydride/Acetic Acid: Reagents used in the synthesis.

  • Solvents: Used during the reaction or workup.

  • Side-reaction products: Isomers or degradation products.

This document outlines three primary purification techniques: recrystallization, fractional vacuum distillation, and preparative high-performance liquid chromatography (HPLC). Additionally, it details analytical methods for assessing the purity of the final product.

Purification Techniques: A Comparative Overview

The selection of a suitable purification technique is a critical step in obtaining high-purity this compound. The following table summarizes the key aspects of the most common methods.

Purification TechniquePrincipleAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Difference in solubility of this compound and impurities in a specific solvent or solvent system at different temperatures.Cost-effective, simple setup, effective for removing many common impurities, yields a crystalline product.Solvent selection can be challenging, potential for product loss in the mother liquor.>99%
Fractional Vacuum Distillation Separation based on differences in boiling points of components at reduced pressure.Effective for separating volatile impurities, suitable for large-scale purification.[4][5]Requires specialized equipment, not suitable for thermally labile compounds, may not effectively remove impurities with similar boiling points.>98%
Preparative HPLC Differential partitioning of components between a stationary phase and a mobile phase.High resolution, capable of separating closely related impurities, scalable method.[6][7][8]Higher cost of equipment and solvents, more complex to operate, lower throughput compared to distillation.>99.5%

Experimental Protocols

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds like this compound.[4][9] The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the desired compound to crystallize while impurities remain in the solution.

Logical Workflow for Recrystallization:

Recrystallization_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities are present) B->C Optional D Slow Cooling to Room Temperature B->D C->D E Further Cooling (Ice Bath) D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by recrystallization.

Protocol:

  • Solvent Selection: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Based on general principles for esters, ethanol (B145695) or a mixed solvent system like ethanol/water or hexane/ethyl acetate are good starting points.[10]

  • Dissolution: Place the crude synthetic this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (79-81°C) to remove residual solvent.[11]

Quantitative Data (Hypothetical):

ParameterValue
Starting Material10.0 g Crude this compound (90% purity)
Recrystallization Solvent95% Ethanol
Volume of Solvent~25 mL
Yield of Pure Crystals8.5 g
Final Purity (by GC-FID)>99.5%
Recovery94.4% (of theoretical pure compound)
Fractional Vacuum Distillation

For larger quantities of synthetic this compound or for removing volatile impurities, fractional vacuum distillation is a suitable method. By reducing the pressure, the boiling point of this compound is lowered, preventing potential thermal degradation.[12][13]

Experimental Workflow for Fractional Vacuum Distillation:

Distillation_Workflow A Crude this compound B Setup Fractional Distillation Apparatus A->B C Apply Vacuum B->C D Heat the Distillation Flask C->D E Collect Fractions at Different Temperatures D->E F Analyze Fractions for Purity E->F G Combine Pure Fractions F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. The setup should include a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. A typical pressure for the distillation of high-boiling point esters is in the range of 1-10 mmHg.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: As the mixture heats, lower-boiling point impurities will distill first. Collect these as the "forerun" fraction. As the temperature stabilizes at the boiling point of this compound under the applied vacuum, collect the main fraction in a clean receiving flask. The boiling point will depend on the pressure; for example, a compound with a boiling point of 282-283°C at atmospheric pressure will have a significantly lower boiling point under vacuum.[14]

  • Termination: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Analysis: Analyze the collected fractions for purity using GC-FID or HPLC.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material100 g Crude this compound (90% purity)
Vacuum Pressure5 mmHg
Boiling Point of Main Fraction~150-155 °C
Yield of Pure Product80 g
Final Purity (by GC-FID)>98.5%
Recovery88.9% (of theoretical pure compound)
Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating isomers and closely related impurities, preparative HPLC is the method of choice.[6][7] This technique is scalable and can be used for the isolation of highly pure material.[8]

Workflow for Preparative HPLC Purification:

HPLC_Workflow A Crude this compound B Dissolve in Mobile Phase A->B C Inject onto Preparative HPLC Column B->C D Elute with Mobile Phase C->D E Monitor Elution with Detector D->E F Collect Fractions Containing Pure Product E->F G Combine and Evaporate Solvent F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound by preparative HPLC.

Protocol:

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A reverse-phase C18 column is often suitable.[15]

  • Sample Preparation: Dissolve the crude this compound in the mobile phase at a high concentration.

  • Preparative Separation: Scale up the analytical method to a preparative scale. This involves using a larger dimension column and a higher flow rate.

  • Fraction Collection: Collect the eluent in fractions as the peak corresponding to this compound emerges from the column.

  • Purity Analysis: Analyze the collected fractions for purity using the analytical HPLC method.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material1 g Crude this compound (95% purity)
ColumnC18, 250 x 21.2 mm, 5 µm
Mobile PhaseAcetonitrile (B52724):Water (70:30)
Flow Rate20 mL/min
Yield of Pure Product0.9 g
Final Purity (by HPLC)>99.8%
Recovery94.7% (of theoretical pure compound)

Purity Assessment Protocols

Accurate and reliable analytical methods are essential to confirm the purity of the synthesized and purified this compound.[3] Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.[5][14]

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for determining the purity of volatile compounds like this compound.

Protocol:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the analysis of fragrance compounds.[14]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 10 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Sample Preparation: Prepare a solution of the purified this compound in a suitable solvent (e.g., ethanol or acetone) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for analyzing non-volatile impurities and for obtaining orthogonal data to GC analysis.[6][7]

Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Mobile Phase: A mixture of acetonitrile and water is typically used. A gradient elution may be necessary to separate all impurities. For example, a gradient from 50% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[15]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the purified this compound in the mobile phase to a concentration of about 0.1 mg/mL.

  • Data Analysis: Purity is determined by the area percentage of the this compound peak.

Conclusion

The purification of synthetic this compound is a critical step in ensuring its quality and suitability for various applications. Recrystallization, fractional vacuum distillation, and preparative HPLC are all effective methods, each with its own advantages and disadvantages. The choice of method will depend on the specific requirements of the user, including the desired purity, the scale of the synthesis, and the available resources. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals to achieve high-purity this compound. It is recommended to use a combination of analytical techniques, such as GC-FID and HPLC, to accurately assess the purity of the final product.

References

Isoeugenyl Acetate: A Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenyl acetate (B1210297), a phenylpropanoid derived from the acetylation of isoeugenol (B1672232), serves as a valuable and versatile starting material in organic synthesis. Its chemical structure, featuring a reactive propenyl side chain and an aromatic ring, offers multiple sites for functional group transformation, making it a key building block for the synthesis of a wide array of compounds. This includes the industrially significant flavor and fragrance compound, vanillin (B372448), as well as various derivatives with potential applications in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of isoeugenyl acetate in several key synthetic transformations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₃[1][2]
Molecular Weight 206.24 g/mol [1][2]
Appearance Colorless or white powder/crystals[3]
Melting Point 79-81 °C[3]
Boiling Point Data not available[1]
Solubility Soluble in DMSO[3]
Stability Very stable[1]

Applications in Organic Synthesis

This compound is a valuable precursor for a variety of synthetic transformations, primarily focusing on the modification of its propenyl group. Key applications include oxidative cleavage to produce vanillin acetate and epoxidation to form this compound epoxide, a reactive intermediate for further derivatization.

Oxidative Cleavage to Vanillin Acetate

A significant industrial application of this compound is its conversion to vanillin acetate, which can then be readily hydrolyzed to vanillin, a widely used flavoring agent. This transformation can be achieved through several oxidative cleavage methods, most notably ozonolysis and oxidation with potassium permanganate (B83412).

Ozonolysis offers a clean and efficient method for the cleavage of the propenyl double bond in this compound to yield vanillin acetate.[4][5]

Experimental Protocol: Ozonolysis of this compound [4][5]

  • Materials:

  • Procedure:

    • Dissolve this compound in a suitable solvent like dichloromethane in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

    • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

    • Add a reducing agent to the cold solution to quench the ozonide intermediate. For example, add dimethyl sulfide and allow the reaction to slowly warm to room temperature and stir for several hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure vanillin acetate.

Logical Workflow for Ozonolysis

ozonolysis_workflow cluster_setup Reaction Setup cluster_reaction Ozonolysis cluster_workup Workup & Purification cluster_product Product start Dissolve this compound in Dichloromethane cool Cool to -78°C start->cool ozone Bubble Ozone (O₃) through solution cool->ozone monitor Monitor reaction (TLC/color change) ozone->monitor monitor->ozone purge Purge with N₂/Ar monitor->purge quench Quench with reducing agent purge->quench extract Aqueous workup (Wash & Dry) quench->extract purify Purify by column chromatography extract->purify end Vanillin Acetate purify->end

Caption: Workflow for the synthesis of vanillin acetate from this compound via ozonolysis.

Oxidation with potassium permanganate under phase-transfer catalysis conditions provides an alternative route to vanillin acetate.

Experimental Protocol: Oxidation of this compound with KMnO₄

  • Materials:

    • This compound (2 g)

    • Potassium permanganate (KMnO₄) (3.8 g)

    • Manganese sulfate (MnSO₄) (3.8 g)

    • Benzyltriethylammonium chloride (0.2 g)

    • Methyl tert-butyl ether (MTBE) (75 mL)

    • Water (75 mL)

    • Sodium hydrogen carbonate (NaHCO₃)

    • Sodium bisulfite (NaHSO₃)

  • Procedure:

    • In an Erlenmeyer flask, mix potassium permanganate, manganese sulfate, benzyltriethylammonium chloride, water, and methyl tert-butyl ether.

    • Slowly add this compound to the mixture over 5 minutes with stirring.

    • Continue stirring for an additional 15 minutes.

    • Filter the brown solid (manganese dioxide) and rinse it with MTBE.

    • Separate the aqueous and organic phases of the filtrate. Wash the aqueous phase twice with MTBE.

    • Combine all organic layers. To remove any vanillic acid byproduct, wash the combined organic phase with a sodium hydrogen carbonate solution.

    • To the aqueous layer from the initial separation, add sodium bisulfite to reduce any remaining permanganate and manganese dioxide.

    • Extract the aqueous layer with MTBE.

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield vanillin acetate as a yellow oil.

    • The typical yield for this reaction is around 40-50%.

Quantitative Data for Oxidation to Vanillin Acetate

Starting MaterialOxidizing AgentCatalyst/AdditiveSolventReaction TimeYieldReference
This compoundKMnO₄Benzyltriethylammonium chloride, MnSO₄MTBE/Water20 min40-50%
This compoundOzone-DichloromethaneNot specified96.86% (of vanillin after hydrolysis)[6]
Epoxidation of the Propenyl Group

The propenyl double bond of this compound can be converted to an epoxide, a highly versatile functional group that can undergo various nucleophilic ring-opening reactions. This opens up pathways to a diverse range of derivatives. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[7][8]

Experimental Protocol: Epoxidation of this compound with m-CPBA

  • Materials:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxyacid.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford this compound epoxide.

epoxidation_scheme isoeugenyl_acetate This compound epoxide This compound Epoxide isoeugenyl_acetate->epoxide CH₂Cl₂, 0°C to RT mcpba m-CPBA

Caption: General workflow for the development of bioactive compounds from this compound.

Experimental Protocol: Antimicrobial Activity Assay (Broth Microdilution) [3] This protocol can be adapted to test the antimicrobial activity of newly synthesized this compound derivatives.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against pathogenic bacteria.

  • Materials:

    • Test compound (this compound derivative)

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Sterile pipette and tips

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well plate containing MHB.

    • Add a standardized bacterial inoculum to each well.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a readily accessible and highly useful starting material in organic synthesis. Its utility in the production of vanillin is well-established, and its potential as a scaffold for the development of new pharmaceutical agents is an exciting area of ongoing research. The protocols and data presented here provide a foundation for researchers to explore and expand the synthetic applications of this versatile molecule.

References

Applications of Isoeugenyl Acetate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenyl acetate (B1210297) is a phenylpropanoid compound naturally occurring in various essential oils and is the acetate ester of trans-isoeugenol.[1] Structurally similar to eugenol (B1671780) acetate, it differs in the position of a double bond in its side chain, a subtle variation that can lead to significant differences in biological activity.[2] This document provides detailed application notes and experimental protocols for the investigation of isoeugenyl acetate in medicinal chemistry, focusing on its synthesis and diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and potential anticancer properties.

Synthesis of this compound

This compound can be synthesized via the acetylation of isoeugenol (B1672232). A general laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from isoeugenol.

Materials:

  • Isoeugenol

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (or another suitable base)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • In a round-bottom flask, dissolve isoeugenol in a suitable organic solvent such as diethyl ether.

  • Add a slight excess of acetic anhydride to the solution.

  • Slowly add a catalytic amount of pyridine to the mixture while stirring.

  • The reaction mixture is then typically stirred at room temperature or gently heated under reflux for several hours to ensure the completion of the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove excess acetic anhydride and pyridine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or crystallization to yield pure this compound.[3]

Logical Workflow for this compound Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Isoeugenol Isoeugenol Mixing Mixing in Organic Solvent Isoeugenol->Mixing AceticAnhydride Acetic Anhydride AceticAnhydride->Mixing Pyridine Pyridine (Catalyst) Pyridine->Mixing Stirring Stirring/Reflux Mixing->Stirring Washing Washing with Water & NaHCO3 Stirring->Washing Drying Drying with MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography or Crystallization Evaporation->Purification Product Pure Isoeugenyl Acetate Purification->Product

Caption: Workflow for the synthesis of this compound.

Medicinal Chemistry Applications

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties by modulating cytokine production. It has been shown to suppress pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), while stimulating the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[2] The underlying mechanism is believed to involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

ParameterEffect of this compoundComparative Data (Eugenyl Acetate)
IFN-γ ProductionSuppressionSimilar maximal activity
IL-2 ProductionSuppressionSimilar maximal activity
IL-10 ProductionStimulationSimilar maximal activity

Table 1: Summary of the anti-inflammatory effects of this compound on cytokine production.[2]

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its impact on cytokine production in lipopolysaccharide (LPS)-stimulated splenocytes.

Materials:

  • Mouse splenocytes

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • ELISA kits for IFN-γ, IL-2, and IL-10

  • CO2 incubator

Procedure:

  • Isolate splenocytes from mice and culture them in RPMI-1640 medium supplemented with 10% FBS.

  • Seed the splenocytes in 96-well plates at an appropriate density.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only).

  • Induce an inflammatory response by adding LPS to the wells (except for the negative control).

  • Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IFN-γ, IL-2, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage of inhibition or stimulation of cytokine production compared to the LPS-stimulated control group.[2]

NF-κB Signaling Pathway Inhibition

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation IsoeugenylAcetate This compound IsoeugenylAcetate->IKK Inhibition DNA DNA NFkappaB_nuc->DNA Binding ProInflammatoryGenes Pro-inflammatory Gene Transcription DNA->ProInflammatoryGenes Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation Oxidation Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis GPX4 GPX4 GPX4->LipidPeroxidation Inhibition GSH GSH GSH->GPX4 Co-factor RSL3 RSL3 (Inducer) RSL3->GPX4 Inhibition IsoeugenylAcetate This compound LipidROS Lipid ROS IsoeugenylAcetate->LipidROS Inhibition? LipidROS->LipidPeroxidation

References

Application Notes and Protocols for Isoeugenyl Acetate in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoeugenyl acetate (B1210297) (CAS No. 93-29-8) is a phenylpropanoid and the acetate ester of trans-isoeugenol, utilized as a fragrance ingredient in various consumer products, including perfumes, lotions, and other personal care items.[1][2] Its aroma is described as spicy, sweet, and balsamic.[3][4] Due to restrictions on the use of isoeugenol (B1672232), a known contact allergen, isoeugenyl acetate has been considered as an alternative.[5][6][7] However, studies indicate that this compound can be metabolized back to isoeugenol in the skin, potentially eliciting allergic reactions in sensitized individuals.[6][7][8] This document provides a summary of scientific studies, safety assessments, and experimental protocols relevant to this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The chemical and physical properties of this compound are fundamental to its application in formulations and for toxicological assessment.

Table 1: Physicochemical Properties of this compound (CAS No. 93-29-8)

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1][9]
Appearance White crystalline powder[3][10]
Melting Point 79-81 °C[3][10]
Boiling Point 282-283 °C[10]
Log Kₒw (Octanol/Water) 2.99[9]
Water Solubility 114.7 mg/L (@ 25°C)[9]
Vapor Pressure 0.207 Pa (@ 25°C)[9]
Synonyms Isoeugenol acetate, 2-methoxy-4-prop-1-enylphenyl acetate[1][5]

Safety and Toxicological Data

The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM), covering various endpoints. The primary concern associated with this ingredient is skin sensitization.

Genotoxicity

Multiple assays have been conducted to assess the genotoxic potential of this compound. The weight of evidence suggests it is not genotoxic.[9]

Table 2: Summary of Genotoxicity Studies on this compound

AssayConditionsResultConclusion
Ames Test With and without S9 metabolic activationNot mutagenicNon-mutagenic under test conditions.[9]
In Vitro Micronucleus Test (OECD TG 487) Human peripheral blood lymphocytes; up to 700 µg/mL; with and without S9 activation (4h); without S9 activation (24h)Did not induce micronucleiNon-clastogenic under test conditions.[9]
BlueScreen Assay Human cell-based assayPositive for both cytotoxicity (<80% relative cell density) and genotoxicity, with and without metabolic activationPositive result prompted further comprehensive testing.[9]
Skin Sensitization

This compound is classified as a skin sensitizer.[9] Its sensitizing potential is often linked to its hydrolysis to isoeugenol.

Table 3: Summary of Skin Sensitization Data for this compound

Endpoint / AssayValue / ResultSource
No Expected Sensitization Induction Level (NESIL) 2300 µg/cm²[9][11]
Human Patch Test 6 out of 155 subjects (3.9%) showed an allergic reaction to 1.2% this compound. Most individuals allergic to isoeugenol were also intolerant to this compound.[5]
Murine Local Lymph Node Assay (LLNA) Not sensitizing when tested up to 25% (6250 µg/cm²).[11]
Guinea Pig Closed Epicutaneous Test (CET) Showed reactions indicative of sensitization in two separate tests.[11]
Other Toxicological Endpoints

For several endpoints, data from read-across materials or the Threshold of Toxicological Concern (TTC) approach were used for safety assessment due to insufficient data on this compound itself.[9]

Table 4: Other Toxicological Endpoints for this compound

EndpointAssessment Approach / Read-Across MaterialConclusion
Repeated Dose Toxicity Read-across: Isoeugenol (CAS 97-54-1), Acetic Acid (CAS 64-19-7)Margin of Exposure (MOE) is considered adequate at current use levels.[9]
Reproductive Toxicity Read-across: Isoeugenol (CAS 97-54-1), Acetic Acid (CAS 64-19-7)No safety concern at current use levels.[9]
Phototoxicity / Photoallergenicity Based on UV/Vis SpectraNot expected to be phototoxic or photoallergenic.[9]
Local Respiratory Toxicity Threshold of Toxicological Concern (TTC) for a Cramer Class I materialExposure is below the TTC (1.4 mg/day).[9]
Acute Dermal Toxicity Rabbit LD₅₀> 5000 mg/kg
Presence in Consumer Products

Analysis of commercial perfumes has shown the presence of this compound, sometimes in significant concentrations.

Table 5: Analysis of this compound in Commercial Perfumes/Aftershaves

Study ParameterFinding
Number of Products Analyzed 29
Products Containing this compound 10 (34%)
Concentration Range 20 to 4689 ppm (µg/g)
Co-occurrence with Isoeugenol In 9 of the 10 products

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used in the safety assessment of this compound.

Diagrams of Workflows and Pathways

Safety_Assessment_Workflow cluster_0 Phase 1: Data Collection & In Silico Analysis cluster_1 Phase 2: Hazard Identification & Testing cluster_2 Phase 3: Risk Assessment Start Identify Fragrance Material (this compound) DB_Search Search RIFM & Public Databases (PubMed, SciFinder) Start->DB_Search In_Silico In Silico Evaluation (QSAR, Read-Across) DB_Search->In_Silico Data_Gap Identify Data Gaps In_Silico->Data_Gap TTC Apply TTC Approach (e.g., Respiratory Toxicity) Data_Gap->TTC No suitable analog Read_Across Use Read-Across Data (e.g., Repeated Dose) Data_Gap->Read_Across Suitable analog exists Testing Conduct New Studies (e.g., Genotoxicity) Data_Gap->Testing Endpoint requires data Exposure Aggregate Exposure Modeling (Dermal, Oral, Inhalation) TTC->Exposure Read_Across->Exposure Testing->Exposure Risk Calculate Margin of Exposure (MOE) Determine NESIL Exposure->Risk Conclusion Final Safety Conclusion Risk->Conclusion

Caption: Workflow for fragrance ingredient safety assessment.

Genotoxicity_Testing_Strategy cluster_0 Initial Screening cluster_1 Confirmatory Testing cluster_2 Weight of Evidence (WoE) Conclusion Screen Screening Assay (e.g., BlueScreen) Ames Bacterial Reverse Mutation (Ames Test - Mutagenicity) Screen->Ames Positive result triggers further investigation Micronucleus In Vitro Micronucleus Test (Clastogenicity) Screen->Micronucleus Positive result triggers further investigation Result_Ames Result: Not Mutagenic Ames->Result_Ames Result_Micro Result: Not Clastogenic Micronucleus->Result_Micro Final Overall Conclusion: Not Genotoxic Result_Ames->Final Result_Micro->Final

Caption: Tiered approach for genotoxicity assessment.

Metabolism_Pathway cluster_0 In Skin cluster_1 Adverse Outcome Pathway (AOP) Parent This compound (Pro-hapten) Enzyme Skin Esterases (Hydrolysis) Parent->Enzyme Metabolic Activation Metabolite1 Isoeugenol (Hapten) Enzyme->Metabolite1 Metabolite2 Acetic Acid Enzyme->Metabolite2 Binding Covalent Binding (Haptenation) Metabolite1->Binding Protein Skin Proteins Protein->Binding Sensitization Initiation of Allergic Response Binding->Sensitization

Caption: Hypothesized metabolic activation of this compound.

Protocol 1: In Vitro Micronucleus Test (OECD TG 487)

This protocol assesses the potential of a substance to induce chromosomal damage.

  • Objective: To detect clastogenic and aneugenic activity of this compound.

  • Test System: Cultured human peripheral blood lymphocytes obtained from healthy, non-smoking donors.

  • Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO) is used to dissolve the test article.

  • Dose Selection: A preliminary dose range-finding study is conducted to determine cytotoxicity. For this compound, concentrations up to 2060 µg/mL were used in the range-finding study.[9]

  • Test Conditions:

    • Short Treatment (with S9): Cells are treated for 4 hours with this compound in the presence of a liver S9 fraction for metabolic activation.

    • Short Treatment (without S9): Cells are treated for 4 hours without the S9 fraction.

    • Long Treatment (without S9): Cells are treated for 24 hours without the S9 fraction.

  • Procedure: a. Lymphocyte cultures are initiated and incubated. b. The test article (this compound dissolved in DMSO) is added at various concentrations (e.g., up to a maximum of 700 µg/mL for the main experiment) to the cell cultures.[9] c. Positive (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9) and negative (vehicle) controls are run in parallel. d. After the treatment period, cells are washed and fresh medium containing cytochalasin B is added to block cytokinesis, resulting in binucleated cells. e. Cells are harvested at a time equivalent to 1.5-2.0 normal cell cycle lengths after the beginning of treatment. f. Cells are fixed, stained (e.g., with Giemsa), and mounted on microscope slides.

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is calculated to assess cytotoxicity.

  • Interpretation: A substance is considered positive if it induces a concentration-related, statistically significant increase in the number of micronucleated cells compared to the vehicle control. This compound was found to be non-clastogenic in this assay.[9]

Protocol 2: Human Repeat Insult Patch Test (HRIPT)

This protocol is used to assess the skin sensitization potential (allergic contact dermatitis) of a substance in human volunteers.

  • Objective: To determine if repeated application of this compound can induce skin sensitization or elicit a reaction in pre-sensitized individuals.

  • Study Population: A panel of 50-200 human volunteers with no known history of skin disease or allergies to the test material.

  • Test Material Preparation: The test material is prepared at a specific concentration in a suitable vehicle (e.g., 8% eugenyl acetate in diethyl phthalate/ethanol as a reference).[12] The concentration is chosen to be non-irritating but high enough to induce sensitization.

  • Procedure:

    • Phase I: Induction (3 weeks): a. An occlusive or semi-occlusive patch containing the test material is applied to the same site on the skin (e.g., the back or upper arm) of each subject. b. The patch is worn for 24-48 hours and then removed. c. This procedure is repeated three times a week (e.g., Monday, Wednesday, Friday) for three consecutive weeks, for a total of nine applications. d. The test site is graded for any skin reaction (erythema, edema) before each new patch application.

    • Phase II: Rest Period (2 weeks): a. Following the final induction patch, there is a two-week rest period with no applications. This allows for the development of any potential sensitization.

    • Phase III: Challenge (1-2 days): a. After the rest period, a challenge patch with the same test material is applied to a naive skin site (a site not previously exposed). b. The patch is removed after 24-48 hours. c. The challenge site is evaluated for skin reactions at 48 and 72/96 hours after application.

  • Interpretation: A reaction at the challenge site (and not at a vehicle control site) that is characteristic of an allergic response (e.g., erythema, edema, papules) indicates that sensitization has been induced.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

This protocol is used to identify and quantify the concentration of this compound in consumer products like perfumes.[6][7]

  • Objective: To determine the concentration (ppm) of this compound in a complex matrix.

  • Sample Preparation: a. A known weight of the perfume or cosmetic product is accurately measured into a vial. b. An appropriate solvent (e.g., ethanol) is added to dilute the sample. c. An internal standard (a compound not expected to be in the sample, with similar chemical properties) is added at a known concentration for accurate quantification.

  • Instrumentation: A Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

    • GC Column: A capillary column suitable for separating semi-volatile compounds (e.g., a DB-5 or similar).

    • Carrier Gas: Helium or Hydrogen.

  • GC-MS Conditions:

    • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

    • Temperature Program: The GC oven temperature is programmed to ramp up gradually (e.g., starting at 60°C and increasing to 280°C) to separate the different components of the mixture based on their boiling points.

    • MS Detection: The MS is operated in Scan or Selected Ion Monitoring (SIM) mode. In SIM mode, the detector is set to monitor specific mass-to-charge ratio (m/z) ions that are characteristic of this compound, increasing sensitivity and selectivity.

  • Quantification: a. A calibration curve is generated using standards of this compound of known concentrations. b. The peak area of this compound in the sample chromatogram is compared to the peak area of the internal standard. c. This ratio is then used to determine the concentration of this compound in the original product by referencing the calibration curve. d. Analyses are typically run in duplicate to ensure accuracy.[6][7]

References

Application Notes and Protocols for Isoeugenyl Acetate in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenyl acetate (B1210297), a naturally occurring phenylpropanoid, has garnered significant interest in the scientific community for its potential as an antimicrobial agent. As a derivative of isoeugenol, it shares similar biological activities but possesses distinct physicochemical properties that may offer advantages in various formulations. These notes provide detailed application guidelines and experimental protocols for the investigation and utilization of isoeugenyl acetate in the development of novel antimicrobial therapies. It has demonstrated a spectrum of activity against various pathogenic bacteria and fungi, suggesting its potential as a standalone agent or as an adjunct to existing antimicrobial drugs.

Mechanism of Action

The precise antimicrobial mechanism of this compound is an active area of research. However, evidence suggests that its primary mode of action, similar to its parent compound isoeugenol, involves the disruption of microbial cell membrane integrity. This disruption leads to increased membrane permeability, leakage of essential intracellular components such as ions and ATP, and ultimately, cell death.

Furthermore, it is plausible that this compound modulates key cellular signaling pathways, similar to its structural isomer eugenol (B1671780). Research on eugenol has indicated its ability to modulate the NF-κB and p53-p21 signaling pathways.[1] Therefore, it is hypothesized that this compound may exert some of its antimicrobial and biological effects through similar mechanisms.

Data Presentation: Antimicrobial Activity of this compound

Quantitative data on the antimicrobial activity of this compound is crucial for its evaluation as a potential therapeutic agent. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for this compound and its parent compound, isoeugenol, against a selection of microorganisms.

Table 1: Antibacterial Activity of Isoeugenol Acetate and Isoeugenol

MicroorganismCompoundStrainMIC (µg/mL)MBC (µg/mL)Reference
Pseudomonas aeruginosaIsoeugenolClinical Isolates64128[2][3][4]
Escherichia coliIsoeugenolO157:H7500600[5]
Salmonella entericaIsoeugenol-500600[5]
Listeria monocytogenesIsoeugenol-200400[5]
Staphylococcus aureusIsoeugenolMRSA250-1000-[6]

Note: Specific MIC/MBC values for this compound against a wide range of bacteria are not extensively documented in publicly available literature. The data for its parent compound, isoeugenol, is provided for reference.

Table 2: Antifungal Activity of this compound and Isoeugenol

MicroorganismCompoundStrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansIsoeugenolOral Isolates128128-256[7][8]
Candida tropicalisIsoeugenolMouth Isolates128-256128-512[9]
Candida glabrataIsoeugenolMouth Isolates128-256128-256[9]
Aspergillus fumigatusIsoeugenol-312-[10]
Aspergillus nigerEugenol-100-[11]
Fusarium oxysporumThis compound-More active than isoeugenol-[1][12]
Colletotrichum speciesThis compound-Effective-[1][12]

Note: While specific MIC/MFC values for this compound against various fungi are limited, studies indicate its effectiveness, particularly against plant pathogens where it can be more active than isoeugenol.[1][12]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile pipette and tips

  • Microplate reader (optional, for quantitative analysis)

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria) and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted this compound. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Seal the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

MIC_Workflow prep_stock Prepare Isoeugenyl Acetate Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate determine_mic Determine MIC (Lowest concentration with no visible growth) incubate->determine_mic

Workflow for MIC Determination by Broth Microdilution.
Biofilm Inhibition Assay

This assay assesses the ability of this compound to prevent the formation of microbial biofilms.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile growth medium

  • Microbial culture

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or Acetic Acid (30%)

  • Microplate reader

Protocol:

  • Preparation of Test Plates: Prepare serial dilutions of this compound in the growth medium in a 96-well plate as described for the MIC assay.

  • Inoculation: Add a standardized microbial suspension to each well. Include positive (inoculum without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours without agitation).

  • Washing: Carefully discard the planktonic cells and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

  • Solubilization: Add ethanol or acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet using a microplate reader at a wavelength of 570-595 nm. The absorbance is proportional to the amount of biofilm formed.

Biofilm_Inhibition_Workflow prep_plate Prepare Serial Dilutions of this compound inoculate Inoculate with Microbial Suspension prep_plate->inoculate incubate Incubate to Allow Biofilm Formation inoculate->incubate wash_planktonic Wash to Remove Planktonic Cells incubate->wash_planktonic stain Stain Biofilm with Crystal Violet wash_planktonic->stain wash_excess Wash to Remove Excess Stain stain->wash_excess solubilize Solubilize Bound Stain wash_excess->solubilize quantify Quantify Absorbance solubilize->quantify

Workflow for Biofilm Inhibition Assay.
Time-Kill Curve Assay

This assay determines the rate at which this compound kills a microbial population over time.

Materials:

  • This compound

  • Sterile broth medium

  • Microbial culture in logarithmic growth phase

  • Sterile test tubes or flasks

  • Shaking incubator

  • Sterile agar (B569324) plates

  • Pipettes and dilution tubes

Protocol:

  • Preparation of Cultures: Prepare test tubes or flasks containing broth with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC) and a control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Incubation: Incubate the cultures in a shaking incubator at the appropriate temperature.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Count: Perform serial dilutions of each aliquot and plate them onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates until colonies are visible and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow prep_cultures Prepare Cultures with This compound inoculate Inoculate with Microbial Suspension prep_cultures->inoculate incubate Incubate with Shaking inoculate->incubate sample Sample at Time Intervals incubate->sample dilute_plate Perform Serial Dilutions and Plate sample->dilute_plate count_colonies Incubate and Count Colonies (CFU/mL) dilute_plate->count_colonies plot_curve Plot log10 CFU/mL vs. Time count_colonies->plot_curve

Workflow for Time-Kill Curve Assay.

Putative Signaling Pathways

While direct studies on this compound are limited, the modulation of NF-κB and p53 signaling pathways by its analogs suggests potential mechanisms for its biological activity beyond direct antimicrobial action.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Its inhibition can reduce the production of pro-inflammatory cytokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IKK Inhibits Activation DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates Isoeugenyl_Acetate This compound Isoeugenyl_Acetate->IKK Putative Inhibition

Putative Inhibition of the NF-κB Signaling Pathway.
Putative Modulation of the p53 Signaling Pathway

The p53 pathway is crucial for cell cycle regulation and apoptosis. Its activation can lead to the arrest of cell proliferation and cell death.

p53_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Activates MDM2 MDM2 p53->MDM2 Upregulates p21 p21 p53->p21 Activates Transcription Apoptosis_Proteins Apoptosis Proteins p53->Apoptosis_Proteins Activates Transcription MDM2->p53 Inhibits/ Degrades Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Isoeugenyl_Acetate This compound Isoeugenyl_Acetate->MDM2 Putative Inhibition

Putative Modulation of the p53 Signaling Pathway.

Conclusion

This compound presents a promising avenue for the development of new antimicrobial agents. The provided data and protocols offer a foundational framework for researchers to explore its potential in various applications, from fundamental microbiology to preclinical drug development. Further research is warranted to establish a more comprehensive antimicrobial spectrum with specific MIC and MBC values for this compound and to elucidate its precise molecular mechanisms of action, including its effects on cellular signaling pathways.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Isoeugenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoeugenyl acetate (B1210297) is a phenylpropanoid, the acetate ester of isoeugenol (B1672232), a compound found in various essential oils. While research directly on isoeugenyl acetate is emerging, studies on its parent compound, isoeugenol, and its isomer, eugenol (B1671780), have revealed significant anti-inflammatory potential.[1][2][3][4] This document provides a comprehensive guide to the potential anti-inflammatory properties of this compound, with the understanding that many of its activities are inferred from its close structural analog, isoeugenol.

These application notes summarize the available data, present detailed protocols for key in vitro and in vivo experiments, and provide visual representations of the proposed signaling pathways and experimental workflows.

Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on studies of isoeugenol, the primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]

NF-κB Pathway Inhibition:

  • Inhibition of IκBα Degradation: Isoeugenol has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB.[1][2] This action keeps NF-κB sequestered in the cytoplasm.

  • Prevention of p65 Nuclear Translocation: By stabilizing IκBα, isoeugenol effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus.[1][2]

  • Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a decrease in the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][3][4]

MAPK Pathway Modulation:

  • Inhibition of ERK1/2 and p38 Phosphorylation: Isoeugenol has been demonstrated to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and p38 MAPK in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] The JNK pathway may also be involved.[5]

By targeting these critical pathways, this compound is proposed to exert its anti-inflammatory effects by reducing the production of key inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of isoeugenol, from which the activity of this compound can be inferred.

Table 1: In Vitro Anti-inflammatory Activity of Isoeugenol

AssayCell LineInflammatory StimulusCompoundKey FindingsReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)IsoeugenolDose-dependent inhibition of NO production.[1][2][3][4]
iNOS Protein ExpressionRAW 264.7 MacrophagesLipopolysaccharide (LPS)IsoeugenolInhibition of iNOS protein synthesis.[3][4]
COX-2 Protein ExpressionRAW 264.7 MacrophagesLipopolysaccharide (LPS)IsoeugenolMarked inhibition of COX-2 protein expression.[3]
TNF-α ProductionSchwann cells and MacrophagesNot SpecifiedIsoeugenolDecreased TNF-α concentration.[6]
Pro-inflammatory CytokinesMouse SplenocytesLipopolysaccharide (LPS)This compoundSuppresses pro-inflammatory cytokines (IFN-γ, IL-2).[7][7]
Anti-inflammatory CytokinesMouse SplenocytesLipopolysaccharide (LPS)This compoundStimulates anti-inflammatory cytokine (IL-10).[7][7]

Table 2: In Vivo Anti-inflammatory Activity of Isoeugenol and Related Compounds

Animal ModelCompoundDosageRoute of AdministrationKey FindingsReference
Adjuvant-induced Arthritis in RatsIsoeugenolNot SpecifiedNot SpecifiedDose-dependently attenuated arthritic index, paw circumference, and joint stiffness.[8][8]
Acetic Acid-induced Writhing in MiceIsoeugenolNot SpecifiedNot SpecifiedSignificant analgesic activity.[8][8]
Streptozotocin-induced Diabetic Neuropathy in RatsIsoeugenol10 mg/kgOralReduced hyperalgesia and allodynia; decreased TNF-α levels.[9][10][9][10]
DNFB-induced Ear Edema in MiceAcetyleugenolNot SpecifiedNot SpecifiedMore pronounced reduction in ear swelling compared to eugenol.[11][11]

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκBα IKK->IkB P IKK->IkB degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Isoeugenyl_Acetate This compound Isoeugenyl_Acetate->MAPK_pathway Inhibits Isoeugenyl_Acetate->IKK Inhibits DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Proposed anti-inflammatory signaling pathway of this compound.

G A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with this compound (various concentrations) for 1-2h B->C D Stimulate with LPS (1 µg/mL) for 24h C->D E Collect supernatant D->E G Perform Cell Viability Assay (e.g., MTT) on remaining cells D->G F Perform Griess Assay for Nitric Oxide and ELISA for Cytokines E->F

Experimental workflow for in vitro anti-inflammatory assays.

G A Acclimatize animals (e.g., Wistar rats) B Measure baseline paw volume (V₀) A->B C Administer this compound (i.p. or p.o.) B->C D Inject Carrageenan (1%) into the sub-plantar region of the right hind paw C->D E Measure paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection D->E F Calculate paw edema (E = Vt - V₀) and percentage of inhibition E->F

Workflow for the in vivo Carrageenan-induced paw edema model.

Experimental Protocols

In Vitro Assays

1. Cell Culture of RAW 264.7 Macrophages

  • Materials:

    • RAW 264.7 cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • Cell scraper

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 2-3 days by scraping and reseeding at a 1:4 to 1:6 split ratio.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

3. Cytokine Quantification by ELISA

  • Objective: To measure the concentration of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant.

  • Procedure:

    • Use the supernatant collected from the same experiment as the Griess assay.

    • Follow the manufacturer's instructions for the specific cytokine ELISA kits.

    • Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with an appropriate blocking buffer.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations from the standard curve.

4. Western Blot Analysis for NF-κB and MAPK Signaling

  • Objective: To determine the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat with this compound and stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to observe phosphorylation events.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-p65, IκBα, p-ERK, p-p38, and their total protein counterparts, as well as a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

In Vivo Assay

5. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.[12][13][14][15][16]

  • Procedure:

    • Acclimatize Wistar rats for at least one week.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).[13][16]

    • Administer this compound or the vehicle control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[16]

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[12][16]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection (Vt).[13][16]

    • Calculate the paw edema as the increase in paw volume (E = Vt - V₀).

    • Calculate the percentage of inhibition of edema by the following formula: % Inhibition = [(E_control - E_treated) / E_control] x 100

Conclusion

This compound holds promise as a potential anti-inflammatory agent. The provided protocols and data, largely inferred from its parent compound isoeugenol, offer a solid foundation for researchers to investigate its efficacy and mechanism of action. Further studies are warranted to generate specific quantitative data for this compound and to fully elucidate its therapeutic potential in inflammatory conditions.

References

Troubleshooting & Optimization

Technical Support Center: Isoeugenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoeugenyl acetate (B1210297) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of isoeugenyl acetate, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Presence of Water: Acetic anhydride (B1165640) readily hydrolyzes in the presence of water. The acetylation reaction itself is reversible and the presence of water can drive the equilibrium back towards the reactants.[1]- Ensure all glassware is thoroughly dried (oven-dried if possible).- Use anhydrous solvents and reagents.- Store reagents in a desiccator to prevent moisture absorption.
2. Inactive Catalyst: The catalyst (e.g., sodium acetate, lipase) may be old, improperly stored, or deactivated.- Use fresh, anhydrous sodium acetate.- For enzymatic reactions, ensure the lipase (B570770) has been stored at the correct temperature and is within its expiration date. Consider potential inhibition by impurities if using non-purified isoeugenol (B1672232).[2]
3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, or side reactions could occur at excessively high temperatures.- Optimize the temperature for your specific method. For sonochemistry with sodium acetate, room temperature is effective.[3] For enzymatic methods, temperatures around 55-60°C are often optimal for related ester syntheses.[4]
4. Incorrect Molar Ratio of Reactants: An insufficient amount of the acetylating agent (acetic anhydride) will result in an incomplete reaction.- Use a molar excess of acetic anhydride. A common ratio is 2 equivalents of acetic anhydride to 1 equivalent of isoeugenol.[3]
5. Insufficient Reaction Time: The reaction may not have reached completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time. For the sonochemistry method, yields plateau after about 40 minutes.[2]
Product is Difficult to Purify 1. Emulsion during Work-up: Vigorous shaking during extraction can lead to the formation of stable emulsions, making layer separation difficult.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
2. Incomplete Neutralization: Residual acetic acid or catalyst can contaminate the final product.- Ensure thorough washing with a saturated sodium bicarbonate (NaHCO₃) solution until no more gas (CO₂) evolves.[3] This neutralizes excess acetic acid and any acidic catalyst.
3. Presence of Unreacted Isoeugenol: If the reaction did not go to completion, the starting material will contaminate the product.- Optimize reaction conditions (time, temperature, stoichiometry) to maximize conversion.- If necessary, purify the crude product using column chromatography on silica (B1680970) gel.
Formation of Side Products (Discolored Reaction Mixture) 1. Oxidation of Isoeugenol: Phenolic compounds like isoeugenol can be susceptible to oxidation, leading to colored impurities.[5]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
2. Polymerization: At high temperatures or in the presence of strong acids, phenolic compounds can sometimes polymerize.- Avoid excessively high temperatures and the use of strong, non-selective acid catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the acetylation of isoeugenol using acetic anhydride.[3] This reaction is typically catalyzed by a weak base, such as sodium acetate or pyridine (B92270).[3] More modern, "green" chemistry approaches include the use of sonochemistry to accelerate the reaction and enzymatic synthesis using lipases as biocatalysts.[3][4]

Q2: Why is my yield of this compound consistently low even when following a published procedure?

A2: Low yields are often traced back to the presence of moisture, which hydrolyzes the acetic anhydride and can reverse the esterification reaction.[3][1] Other common culprits include using impure or old reagents, catalyst deactivation, or suboptimal reaction conditions such as temperature and reaction time.[6] It is also crucial to ensure efficient mixing to maximize contact between reactants.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[7] Spot the reaction mixture on a TLC plate alongside your starting material (isoeugenol). The disappearance of the isoeugenol spot and the appearance of a new, less polar spot (this compound) indicates the reaction is progressing. A suitable solvent system for TLC would be a mixture of hexane (B92381) and ethyl acetate.

Q4: What is the purpose of washing the organic layer with sodium bicarbonate solution during work-up?

A4: The wash with a basic solution like saturated sodium bicarbonate (NaHCO₃) is critical for several reasons.[3][1] It neutralizes any remaining acidic catalyst and quenches and removes unreacted acetic anhydride by converting it to sodium acetate, which is soluble in the aqueous layer. This step is essential for obtaining a pure product.

Q5: Can I use a different catalyst than sodium acetate?

A5: Yes, other catalysts can be used. Pyridine is a classic catalyst for acetylation reactions, though it is toxic and can be difficult to remove.[8] Enzymatic catalysts like lipases offer a greener alternative with high specificity and milder reaction conditions.[4] Heterogeneous catalysts have also been explored for the related synthesis of eugenyl acetate, offering easier separation from the reaction mixture.[9][10]

Data Presentation

Table 1: Yield of this compound via Sonochemistry with Sodium Acetate Catalyst

This table summarizes the yield of this compound at different time points using a sonochemistry-based method.

Reaction Time (minutes)Yield (%)
2069
4093
6093

Data sourced from Simpen et al. (2019).[2] As shown, the maximum yield is achieved at 40 minutes and does not significantly increase with additional time.

Table 2: Optimized Conditions for Eugenyl Acetate Synthesis (Reference for this compound)

The following table presents optimized conditions for the synthesis of the closely related compound, eugenyl acetate, using various catalytic methods. These parameters can serve as a starting point for the optimization of this compound synthesis.

CatalystReactant Molar Ratio (Eugenol:Acetic Anhydride)Temperature (°C)Catalyst LoadingReaction TimeConversion (%)
Lipozyme TL 100L (Lipase)1:15510 wt%2 hours91.80
Novozym 435 (Lipase)1:56010 wt%6 hours100
Lewatit® GF 101 (Resin)1:1701 wt%45 minutes~100
Amberlite XAD-16 (Resin)1:3550.1-0.2 g/g eugenol3 minutes97.8

Data sourced from various studies on eugenyl acetate synthesis and should be used as a reference.[4][9][10]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Sonochemistry

This protocol is based on the efficient and environmentally friendly method described by Simpen et al. (2019).[3][2]

Materials:

  • Isoeugenol (3.30 g, 20 mmol)

  • Acetic Anhydride (4 mL, 40 mmol)

  • Sodium Acetate (0.50 g, 6 mmol)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Water

Procedure:

  • In a suitable flask, combine acetic anhydride (4 mL) and sodium acetate (0.50 g).

  • Add isoeugenol (3.30 g) dropwise to the mixture.

  • Place the flask in an ultrasonic bath and sonicate for 40 minutes at room temperature.

  • After sonication, add water to the reaction mixture and stir for an additional 15 minutes to hydrolyze any remaining acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract the product twice with diethyl ether (2 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Analyze the product for purity using GC-MS or NMR.

Protocol 2: General Procedure for Acetylation using Pyridine

This is a classic method for acetylation. Pyridine acts as both the catalyst and the solvent.

Materials:

  • Isoeugenol (1.0 equivalent)

  • Pyridine (anhydrous, 2-10 mL per mmol of isoeugenol)

  • Acetic Anhydride (1.5 - 2.0 equivalents)

  • Dichloromethane (B109758) or Ethyl Acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve isoeugenol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by slowly adding methanol.

  • Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify further by column chromatography if necessary.

Visualizations

experimental_workflow Experimental Workflow for Sonochemistry Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine Acetic Anhydride and Sodium Acetate prep2 Add Isoeugenol Dropwise prep1->prep2 reaction Sonicate in Ultrasonic Bath (40 minutes, Room Temp) prep2->reaction workup1 Quench with Water reaction->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Wash with NaHCO3 and Water workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Concentrate workup4->workup5 analysis Final Product: This compound workup5->analysis

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed q1 Are all reagents and glassware anhydrous? start->q1 sol1 Dry glassware and use fresh anhydrous reagents. q1->sol1 No q2 Is the catalyst active and used in the correct amount? q1->q2 Yes sol1->q2 sol2 Use fresh catalyst and verify loading amount. q2->sol2 No q3 Is the molar ratio of acetic anhydride to isoeugenol correct? q2->q3 Yes sol2->q3 sol3 Use a molar excess of acetic anhydride (e.g., 2:1). q3->sol3 No q4 Are reaction time and temperature optimized? q3->q4 Yes sol3->q4 sol4 Monitor with TLC and adjust time/temperature as needed. q4->sol4 No end Yield Improved q4->end Yes sol4->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Acetylation of Isoeugenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of isoeugenol (B1672232).

Troubleshooting Guide

This guide addresses common issues encountered during the acetylation of isoeugenol, focusing on identifying causes and providing actionable solutions to minimize side reactions and improve product yield and purity.

Issue Potential Cause Recommended Solution
Low Yield of Isoeugenyl Acetate (B1210297) Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the temperature or extending the reaction time. For example, acetylation of eugenol, a related compound, showed increased conversion with higher temperatures (from 85% at 50°C to 99.3% at 80°C after 40 minutes).
Catalyst Inactivity: The catalyst may be poisoned or deactivated, especially by moisture.Use fresh, anhydrous reagents and solvents. Ensure glassware is thoroughly dried. If using a reusable catalyst, ensure it has been properly regenerated and stored.
Unfavorable Equilibrium: Acetylation is a reversible reaction.Use an excess of the acetylating agent (e.g., acetic anhydride) to drive the equilibrium towards the product. A molar ratio of 1:5 (isoeugenol to acetic anhydride) has been shown to be effective.
Presence of Unreacted Isoeugenol Insufficient Acetylating Agent: Not enough acetic anhydride (B1165640) or acetyl chloride was used.Increase the molar ratio of the acetylating agent to isoeugenol.
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to incomplete conversion.Ensure vigorous and consistent stirring throughout the reaction.
Formation of Colored Impurities (Yellow to Brown) Oxidation of Isoeugenol: The phenolic hydroxyl group and the propenyl side chain are susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of colored quinone-like structures and dimeric compounds like 7,4′-oxyneolignans.[1]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Protect the reaction mixture from light by wrapping the flask in aluminum foil.
Formation of Polymeric Byproducts (Viscous Oil or Solid Precipitate) Radical Polymerization: The propenyl group of isoeugenol can undergo radical polymerization, which can be initiated by heat, light, or certain catalysts.Lower the reaction temperature. Avoid prolonged reaction times at high temperatures. Choose a catalyst that is less likely to promote radical formation.
Acid-Catalyzed Polymerization: Strong acid catalysts can promote the polymerization of the propenyl group.If using an acid catalyst, opt for a milder one. Alternatively, use a base-catalyzed method.
Difficult Purification of Isoeugenyl Acetate Similar Polarity of Byproducts: Some side products may have similar polarities to this compound, making separation by column chromatography challenging.Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Consider alternative purification methods such as distillation or recrystallization. This compound is a crystalline solid, which can aid in purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the acetylation of isoeugenol?

A1: The two main side reactions are oxidation and polymerization . Isoeugenol's phenolic hydroxyl group and its conjugated double bond make it susceptible to oxidation, which can lead to the formation of colored impurities and more complex molecules like diastereomeric 7,4′-oxyneolignans.[1] The propenyl group can also undergo polymerization, especially under acidic conditions or in the presence of radicals, resulting in oligomeric or polymeric materials.

Q2: How can I minimize the formation of colored oxidation byproducts?

A2: To minimize oxidation, it is crucial to carry out the reaction under an inert atmosphere, such as nitrogen or argon. Using degassed solvents and protecting the reaction from light are also effective measures. The presence of oxygen can lead to the formation of a reactive hydroxy quinone methide intermediate from isoeugenol.[1]

Q3: What type of catalyst is best for the acetylation of isoeugenol to avoid side reactions?

A3: The choice of catalyst can significantly impact the reaction's selectivity. While strong acids can be effective, they may also promote polymerization. Milder catalysts, such as sodium acetate, have been used effectively and can reduce the formation of byproducts. Base-catalyzed methods, for instance using pyridine (B92270) or triethylamine, are also common for acetylating phenols.

Q4: I observe a viscous, oily residue in my reaction mixture. What is it and how can I prevent it?

A4: A viscous residue is likely due to the polymerization of isoeugenol. This can be triggered by high temperatures, prolonged reaction times, or the use of certain catalysts. To prevent this, it is advisable to use milder reaction conditions (lower temperature and shorter reaction time) and select a catalyst that does not favor polymerization.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both monitoring the reaction progress and identifying the main product and any volatile impurities or byproducts.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the desired this compound and for characterizing any isolated side products.[2]

Data Presentation

The following table summarizes the yield of this compound under different reaction conditions. Note that direct comparative data for side product yields is scarce in the literature; however, higher yields of the desired product generally indicate a reduction in side reactions.

Catalyst Acetylating Agent Temperature (°C) Time Yield of this compound (%) Reference
Sodium AcetateAcetic AnhydrideRoom Temp (Sonication)40 min93
Sodium HydroxideAcetic AnhydrideRoom Temp (Stirring)15 minLow (unspecified)

Experimental Protocols

Protocol 1: Acetylation of Isoeugenol using Sodium Acetate and Sonication

This protocol is adapted from a green chemistry approach that utilizes sonication to promote the reaction.

Materials:

  • Isoeugenol

  • Acetic Anhydride

  • Sodium Acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a round-bottom flask, combine isoeugenol (1 equivalent), acetic anhydride (2 equivalents), and sodium acetate (0.3 equivalents).

  • Place the flask in an ultrasonic bath and sonicate the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 40-60 minutes.

  • Upon completion, add water to the reaction mixture and extract the product with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid and acetic anhydride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Isolation and Characterization of Oxidation Byproducts

This protocol describes the forced degradation of isoeugenol to generate and isolate oxidation byproducts for characterization.[1]

Materials:

  • Isoeugenol

  • Chloroform

  • Silica gel for flash chromatography

Procedure:

  • Expose a sample of isoeugenol to light and a constant airflow for an extended period (e.g., several weeks) to induce photo-induced oxidation.

  • Monitor the degradation of isoeugenol periodically by TLC or GC-MS.

  • Once a significant amount of degradation has occurred (e.g., 40%), dissolve the resulting mixture in a minimal amount of a suitable solvent.

  • Isolate the degradation byproducts using flash column chromatography on silica gel, eluting with a non-polar solvent such as chloroform.

  • Collect the fractions and analyze them by NMR and MS to identify the structures of the oxidation products, such as syn-7,4′-oxyneolignan.

Mandatory Visualizations

Acetylation_of_Isoeugenol cluster_main Main Reaction cluster_side Side Reactions Isoeugenol Isoeugenol IsoeugenylAcetate This compound (Desired Product) Isoeugenol->IsoeugenylAcetate Acetylation OxidationProducts Oxidation Products (e.g., 7,4′-oxyneolignans, quinone methides) Isoeugenol->OxidationProducts Oxidation (O₂, light) PolymerizationProducts Polymerization Products (Oligomers/Polymers) Isoeugenol->PolymerizationProducts Polymerization (Acid, Heat) AceticAnhydride Acetic Anhydride

Caption: Reaction pathways in the acetylation of isoeugenol.

Troubleshooting_Workflow Start Experiment Start: Acetylation of Isoeugenol CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? - Increase time/temp - Check catalyst CheckYield->IncompleteReaction Yes Oxidation Colored Impurities? - Use inert atmosphere - Protect from light CheckPurity->Oxidation Yes (Colored) Polymerization Polymeric Residue? - Lower temperature - Use milder catalyst CheckPurity->Polymerization Yes (Polymeric) End Successful Synthesis: High Yield & Purity CheckPurity->End No IncompleteReaction->Start Re-run Experiment Oxidation->Start Re-run Experiment Polymerization->Start Re-run Experiment

Caption: Troubleshooting workflow for isoeugenol acetylation.

References

Technical Support Center: Isoeugenyl Acetate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoeugenyl acetate (B1210297). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for isoeugenyl acetate?

A1: For long-term stability, this compound should be stored at +4°C, protected from light and moisture.[1][2] Under these conditions, it is stable for at least two years.[1][2]

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is hydrolysis, which results in the formation of isoeugenol (B1672232) and acetic acid.[1][3] This reaction is particularly relevant in biological systems, such as upon skin contact.[1][3]

Q3: Is this compound sensitive to light?

Q4: What are the potential oxidative degradation products of this compound?

A4: Enzymatic oxidation of this compound, mediated by veratryl alcohol and lignin (B12514952) peroxidase, can lead to the formation of vanillyl acetate. Other identified byproducts of this process include 1-(4'-acetoxy-3'-methoxyphenyl)-2-propanone, 1-(4'-acetoxy-3'-methoxyphenyl)-1-hydroxy-2-propanone, and 1-(4'-acetoxy-3'-methoxyphenyl)-2-hydroxy-1-propanone.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis of a stored this compound sample. Degradation of the sample due to improper storage.Ensure the sample has been stored at +4°C and protected from light and moisture. The primary degradation product to expect is isoeugenol. Verify the identity of the new peak by comparing its retention time with an isoeugenol standard.
Loss of this compound potency in a formulation. Hydrolysis of the ester bond, especially in aqueous or protic solvents, or in the presence of acids or bases.Evaluate the pH of the formulation. Ester hydrolysis is often catalyzed by acidic or basic conditions. Consider using a buffered system or a less protic solvent if the formulation allows.
Discoloration of this compound upon exposure to air and light. Oxidative degradation. The related compound, isoeugenol, is known to oxidize.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to light. Store in amber vials or containers wrapped in aluminum foil.
Inconsistent results in biological assays. In-situ hydrolysis to isoeugenol. The biological activity observed may be due to isoeugenol rather than this compound itself.Run a parallel assay with isoeugenol to determine if the observed effects are attributable to the hydrolytic degradant. Analyze the assay medium over time to quantify the rate of hydrolysis under your experimental conditions.

Quantitative Data Summary

Table 1: General Stability of this compound

Parameter Value Reference
Shelf Life≥ 2 years[1][2]
Storage Temperature+4°C[1][2]
Storage ConditionsProtect from light and moisture[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability. The target degradation is typically 5-20%.[1]

1. Acid Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and add 0.1 N HCl.
  • Incubate the solution at a controlled temperature (e.g., 60°C).
  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, and 24 hours).
  • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Prepare a solution of this compound and add 0.1 N NaOH.
  • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C).
  • Withdraw aliquots at various time points and neutralize with 0.1 N HCl before analysis.

3. Oxidation:

  • Prepare a solution of this compound and add 3% hydrogen peroxide.
  • Keep the solution at room temperature and protected from light.
  • Withdraw aliquots at different time intervals for analysis.

4. Thermal Degradation:

  • Place solid this compound in a controlled temperature oven (e.g., 80°C).
  • Sample at various time points and prepare solutions for analysis.

5. Photostability:

  • Expose a solution of this compound (in a photostable, transparent container) and solid this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • A control sample should be wrapped in aluminum foil to protect it from light.
  • Analyze the samples after the exposure period.

Protocol 2: HPLC Method for the Analysis of this compound and Its Degradation Products

This method is a representative HPLC protocol for the separation and quantification of this compound and its primary degradant, isoeugenol.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid for better peak shape).

    • Note: For MS compatibility, use formic acid instead of phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Dissolve the samples from the forced degradation study in the mobile phase to an appropriate concentration.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Visualizations

Hydrolysis_Pathway isoeugenyl_acetate This compound isoeugenol Isoeugenol isoeugenyl_acetate->isoeugenol Hydrolysis (H₂O, H⁺/OH⁻) acetic_acid Acetic Acid isoeugenyl_acetate->acetic_acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc HPLC-UV Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolysis photo->hplc identification Peak Identification hplc->identification quantification Quantification identification->quantification

Caption: Forced Degradation Experimental Workflow.

Oxidation_Pathway isoeugenyl_acetate This compound oxidized_intermediates Oxidized Intermediates isoeugenyl_acetate->oxidized_intermediates Lignin Peroxidase, Veratryl Alcohol, O₂ vanillyl_acetate Vanillyl Acetate oxidized_intermediates->vanillyl_acetate other_products Other Oxygenated Products oxidized_intermediates->other_products

Caption: Oxidative Degradation of this compound.

References

Technical Support Center: Isoeugenyl Acetate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of isoeugenyl acetate (B1210297) to prevent its decomposition. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for isoeugenyl acetate?

A1: this compound should be stored in a cool, dry place, away from direct sunlight and heat.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] For long-term storage, refrigeration at +4°C is recommended.[4]

Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions, this compound has a shelf life of 24 months or longer.[2][3] It is good practice to re-evaluate the purity of the material if it has been stored for an extended period.

Q3: I've noticed a change in the color and consistency of my this compound. What could be the cause?

A3: A change in color (e.g., yellowing) or consistency can be an indication of decomposition. This is often caused by exposure to light, heat, or air (oxidation). It is crucial to store the compound in a dark, cool environment in a tightly sealed container.

Q4: My experimental results are inconsistent when using an older batch of this compound. Could decomposition be the issue?

A4: Yes, decomposition of this compound can lead to the presence of impurities, such as isoeugenol (B1672232) and acetic acid, which can interfere with your experiments. It is recommended to use a fresh batch or re-analyze the purity of the older batch before use.

Q5: What are the primary decomposition pathways for this compound?

A5: The two main degradation pathways for this compound are hydrolysis and oxidation.[5]

  • Hydrolysis: The ester bond in this compound can be cleaved in the presence of water, especially under acidic or basic conditions, to form isoeugenol and acetic acid.

  • Oxidation: The propenyl side chain and the aromatic ring are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents. This can lead to the formation of various oxidation products, including vanillyl acetate.[6]

Q6: Are there any materials I should avoid when storing or handling this compound?

A6: Yes. Avoid contact with strong acids, alkalis, or oxidizing agents, as these can catalyze its decomposition.[7][8] It is also advisable to use glass or other inert containers for storage to prevent potential leaching or reactions with plastic containers.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected peaks in chromatogram (e.g., HPLC, GC) Decomposition of this compound.1. Confirm the identity of the extra peaks using a reference standard of isoeugenol. 2. Prepare fresh solutions from a new batch of this compound. 3. Review your storage and handling procedures to ensure they align with the recommended conditions.
pH of the solution changes over time Hydrolysis of this compound to acetic acid.1. Use freshly prepared solutions for your experiments. 2. If the experiment requires prolonged incubation, consider using a buffered solution to maintain a stable pH.
Reduced potency or altered biological activity Degradation of the active compound.1. Quantify the purity of your this compound stock using a validated analytical method (see Experimental Protocols). 2. Use a fresh, high-purity batch of this compound for critical experiments.
Visible changes in the material (color, clumping) Exposure to light, heat, or moisture.1. Discard the degraded material. 2. Ensure future storage is in a tightly sealed, opaque container in a cool, dry place.

Quantitative Data on Storage and Stability

The following table summarizes the recommended storage conditions and potential degradation of this compound. Note: Specific kinetic data for this compound is limited; therefore, some information is inferred from the behavior of similar phenyl acetate compounds.

Parameter Condition Recommendation/Observation Shelf Life
Temperature Long-term: +4°C Short-term: Room Temperature (cool)Avoid extreme heat to minimize thermal degradation.[7]> 24 months at +4°C[4]
Light Protected from lightStore in an amber or opaque container to prevent photodegradation.N/A
Moisture/Humidity Dry environmentStore in a tightly sealed container with a desiccant if necessary to prevent hydrolysis.N/A
pH NeutralAvoid strongly acidic or basic conditions which accelerate hydrolysis.N/A
Atmosphere Inert gas (e.g., Argon, Nitrogen)For sensitive applications or very long-term storage, purging the container with an inert gas can prevent oxidation.N/A

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) assay to determine the purity of this compound and separate it from its primary degradation product, isoeugenol.

1. Materials and Reagents:

  • This compound reference standard

  • Isoeugenol reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (B129727) (for sample preparation)

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid).

    • Start with a higher aqueous percentage and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm (based on UV absorbance of the phenylpropanoid structure)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare a stock solution of the isoeugenol reference standard in methanol.

  • For analysis, dilute the stock solutions to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

4. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies on this compound.

  • Acid Hydrolysis: Add 1N HCl to a solution of this compound and heat at 60°C.

  • Base Hydrolysis: Add 1N NaOH to a solution of this compound at room temperature.

  • Oxidative Degradation: Add 3% H₂O₂ to a solution of this compound at room temperature.

  • Thermal Degradation: Heat a solid sample of this compound in an oven.

  • Photodegradation: Expose a solution of this compound to UV light.

Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

DecompositionPathways IAA This compound ISO Isoeugenol IAA->ISO Hydrolysis (H₂O, H⁺/OH⁻) AA Acetic Acid IAA->AA Hydrolysis (H₂O, H⁺/OH⁻) OX Oxidation Products (e.g., Vanillyl Acetate) IAA->OX Oxidation (O₂, Light, Heat)

Caption: Major decomposition pathways of this compound.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_degradation Degradation Monitoring cluster_troubleshooting Troubleshooting Cool Cool Purity Purity Check (e.g., HPLC) Cool->Purity Dry Dry Dry->Purity Dark Dark Dark->Purity Sealed Sealed Sealed->Purity Degraded Degradation Observed? Purity->Degraded Appearance Visual Inspection Appearance->Degraded Degraded->Purity No (Continue Monitoring) Action Review Storage & Handling Degraded->Action Yes

Caption: Logical workflow for storage and stability monitoring.

References

Technical Support Center: Overcoming Solubility Challenges of Isoeugenyl Acetate in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for scientists, researchers, and drug development professionals working with isoeugenyl acetate (B1210297). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility properties of isoeugenyl acetate?

A1: this compound is a hydrophobic, crystalline powder with poor solubility in water.[1][2] It is, however, soluble in various organic solvents.[3] For consistent and reliable experimental results, selecting an appropriate solvent system that is compatible with your specific assay is critical.

Q2: Which solvents are recommended for preparing this compound stock solutions for in vitro assays?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for creating concentrated stock solutions of this compound for in vitro studies.[3][4] Ethanol is also a viable option. When preparing for cell-based assays, it is imperative to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.[5]

Q3: How can I enhance the solubility of this compound in aqueous buffers for my experiments?

A3: Several strategies can be employed to improve the solubility of this compound in aqueous solutions:

  • Co-solvents: Utilizing a water-miscible organic solvent, such as polyethylene (B3416737) glycol (PEG300), can increase solubility.[5]

  • Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) can be used to create stable emulsions or micellar solutions.[5]

  • Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules, such as sulfobutyl-ether-β-cyclodextrin (SBE-β-CD), can significantly improve its aqueous solubility by forming inclusion complexes.[4]

Q4: What is a recommended formulation for in vivo studies with this compound?

A4: A common vehicle for in vivo administration of hydrophobic compounds like this compound consists of a mixture of DMSO, PEG300, Tween 80, and saline. A specific formulation that has been shown to be effective is a combination of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5][6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when working with this compound.

Issue 1: Precipitation of this compound Upon Dilution in Aqueous Media

  • Cause: This is a frequent issue when a concentrated stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer or cell culture medium. The organic solvent disperses, and the compound "crashes out" of the solution due to its low aqueous solubility.[5]

  • Solutions:

    • Optimize Dilution Protocol:

      • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For cell culture, you can make an intermediate dilution of your DMSO stock in a serum-containing medium. The serum proteins can help to stabilize the compound.[5]

      • Pre-spiking the Medium: Before adding your this compound stock solution, add a small amount of the solvent (e.g., DMSO) to the aqueous medium. This can sometimes help to prevent localized precipitation upon the addition of the compound stock.[5]

    • Vortexing/Sonication: After dilution, vortex the solution thoroughly. Gentle sonication can also help to redissolve fine precipitates, but be cautious as this may not be suitable for all applications, especially with live cells.[5]

    • Use of Surfactants: Including a low concentration of a biocompatible surfactant like Tween 80 in your assay buffer can help to maintain the solubility of this compound.[5]

Issue 2: High Variability in Assay Results

  • Cause: Poor solubility can lead to the formation of micro-precipitates that can interfere with optical measurements in absorbance, fluorescence, or luminescence assays. This can result in high variability between wells.[5]

  • Solutions:

    • Visual Inspection: Before reading the plate, visually inspect it for any signs of precipitation.[5]

    • Optimize Compound Concentration: You may be working at a concentration that is above the solubility limit of this compound in your assay system. Perform a dose-response experiment to determine the optimal concentration range where the compound remains in solution.[5]

    • Confirm Solubility in Assay Buffer: Before initiating a full experiment, perform a solubility assessment of your compound in the final assay buffer.

Data Presentation

Table 1: Solubility and Formulation of this compound

ParameterValue/DescriptionReferences
Appearance White crystalline powder[1]
Water Solubility Insoluble[2]
Organic Solvent Solubility Soluble in DMSO, ethanol, fixed oils[3][7]
Recommended Stock Solution 10-20 mM in 100% DMSO[4]
Co-solvent Formulation Example 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[5][6]
Achieved Solubility in Co-solvent Formulation ≥ 2.5 mg/mL (≥ 12.12 mM)[4]
Cyclodextrin Formulation Example 10% DMSO + 90% (20% SBE-β-CD in Saline)[4]
Achieved Solubility in Cyclodextrin Formulation ≥ 2.5 mg/mL (≥ 12.12 mM)[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the compound: In a sterile environment, accurately weigh the calculated amount of this compound (Molecular Weight: 206.24 g/mol ) and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube.

  • Dissolve the compound: Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved. If necessary, gently warm the solution to 37°C for a few minutes and vortex again.[5]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

Protocol 2: Preparation of a Working Solution using a Co-solvent System

This protocol provides an example for preparing a 2.5 mg/mL working solution of this compound.

  • Prepare the this compound stock in DMSO: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Sequential Addition of Solvents: In a sterile tube, add the components in the following order, ensuring complete mixing after each addition: a. Add the required volume of the this compound/DMSO stock solution (this will constitute 10% of the final volume). b. Add PEG300 to a final concentration of 40%. Mix thoroughly.[5][6] c. Add Tween 80 to a final concentration of 5%. Mix thoroughly.[5][6] d. Add sterile saline to bring the solution to the final desired volume (45%). Mix until a clear solution is obtained.[5][6]

Example for 1 mL of 2.5 mg/mL solution:

a. Take 100 µL of a 25 mg/mL this compound stock in DMSO. b. Add 400 µL of PEG300 and mix. c. Add 50 µL of Tween 80 and mix. d. Add 450 µL of sterile saline and mix.[5]

Visualizations

logical_workflow cluster_start Start: Solubility Issue cluster_assessment Initial Assessment cluster_solutions Solubilization Strategies cluster_verification Verification cluster_end Outcome start Precipitation or High Variability Observed visual_inspection Visually Inspect for Precipitate start->visual_inspection concentration_check Is Concentration Too High? visual_inspection->concentration_check No visible precipitate optimize_dilution Optimize Dilution Protocol (Stepwise, Pre-spiking) visual_inspection->optimize_dilution Precipitate visible concentration_check->optimize_dilution Yes use_cosolvent Use Co-solvents (e.g., PEG300) concentration_check->use_cosolvent No optimize_dilution->use_cosolvent use_surfactant Add Surfactant (e.g., Tween 80) use_cosolvent->use_surfactant use_cyclodextrin Use Cyclodextrins (e.g., SBE-β-CD) use_surfactant->use_cyclodextrin solubility_assay Perform Kinetic Solubility Assay use_cyclodextrin->solubility_assay vehicle_control Run Vehicle Control solubility_assay->vehicle_control end Clear Solution & Reproducible Results vehicle_control->end

Caption: A logical workflow for overcoming this compound solubility challenges.

signaling_pathway cluster_stimulus External Stimulus cluster_receptor Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK p38, ERK1/2 TLR4->MAPK Ikk IKK TLR4->Ikk NFkB NF-κB (p65) MAPK->NFkB IkB IκBα Ikk->IkB inhibits degradation of Ikk->IkB phosphorylates IkB->NFkB sequesters in cytoplasm NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates to iNOS iNOS Expression NFkB_nuc->iNOS induces NO NO Production iNOS->NO Isoeugenyl_Acetate This compound Isoeugenyl_Acetate->MAPK inhibits Isoeugenyl_Acetate->Ikk inhibits

Caption: Putative inhibition of the NF-κB and MAPK signaling pathways by this compound.[8][9]

References

Technical Support Center: Optimizing GC-MS Parameters for Isoeugenyl Acetate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of isoeugenyl acetate (B1210297) using Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting GC-MS parameters for isoeugenyl acetate analysis?

A1: For routine analysis of this compound, you can begin with the parameters outlined in the table below. These are general starting points and may require further optimization based on your specific instrument and sample matrix.

Q2: I am not seeing the expected molecular ion peak for this compound (m/z 206). Why might this be?

A2: In electron ionization (EI) mode at 70 eV, the molecular ion of this compound is often not the most abundant peak and can be of low intensity. The base peak is typically observed at m/z 164, corresponding to the loss of the acetyl group ([M-CH₂CO]⁺).[1][2] If you are not observing the molecular ion at all, consider using a "soft" ionization technique, which can help in preserving it.[3]

Q3: My peaks are tailing. What are the common causes and solutions?

A3: Peak tailing for a compound like this compound can be caused by several factors:

  • Active sites in the injector or column: Deactivated liners and columns are crucial. Consider replacing the inlet liner and trimming the first few centimeters of the column.

  • Incompatible solvent: Ensure your sample is dissolved in a volatile organic solvent like hexane (B92381) or ethyl acetate.[4]

  • Column degradation: Oxygen contamination or operating at excessively high temperatures can damage the stationary phase.[5]

  • Use of hydrogen as a carrier gas: While efficient, hydrogen can sometimes cause reactions in the ion source, leading to peak tailing. Using a specialized inert ion source can mitigate this issue.[6]

Q4: I'm observing "ghost peaks" or unexpected peaks in my chromatogram. What is the likely source?

A4: Ghost peaks can arise from several sources:

  • Septum bleed: Particles from the injector septum can enter the system. Running a blank run with just the solvent can help identify if this is the cause.

  • Contaminated solvent or glassware: Ensure high-purity solvents and meticulously clean all vials and syringes.

  • Carry-over: A previous, more concentrated sample may not have been fully flushed from the system. Running solvent blanks between samples is good practice to prevent this.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No peak for this compound Sample concentration too low.Prepare a more concentrated sample, aiming for approximately 10 µg/mL for a 1 µL splitless injection.[4]
Injection issue (e.g., clogged syringe).Clean or replace the syringe. Ensure the autosampler is functioning correctly.
Incorrect MS acquisition mode.Ensure the MS is set to scan a mass range that includes the characteristic ions of this compound (e.g., m/z 40-400).[8]
Column is not installed correctly.Check the column installation in both the injector and the detector to ensure it is at the correct depth and connections are secure.[9]
Poor peak resolution Inadequate temperature program.Optimize the temperature ramp rate. A slower ramp (e.g., 2-5 °C/min) can improve separation.[10]
Incorrect column choice.For fragrance compounds, a medium-polarity column like a DB-5ms or a high-polarity column like DB-Wax is often suitable.[10]
Carrier gas flow rate is not optimal.Adjust the carrier gas flow rate to the optimal linear velocity for your column dimensions.
Baseline noise or drift Contaminated carrier gas.Ensure high-purity carrier gas and check that gas purifiers and traps are functioning correctly.[5]
Column bleed.Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature.[5]
Dirty ion source.The ion source may need to be cleaned. Follow the instrument manufacturer's procedure for ion source maintenance.
Inconsistent retention times Fluctuations in oven temperature.Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Leaks in the system.Use an electronic leak detector to check for leaks at all fittings and connections.
Inconsistent sample injection volume.If using manual injection, ensure a consistent and rapid injection technique. For autosamplers, check for air bubbles in the syringe.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a liquid sample of this compound for GC-MS analysis is as follows:

  • Stock Solution: Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., ethyl acetate or hexane) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.[4]

  • Vial Transfer: Transfer the working solution to a 1.5 mL glass autosampler vial.[4]

  • Filtration (if necessary): If any particulate matter is visible, centrifuge the sample before transferring it to the vial to prevent blockage of the syringe and contamination of the injector.[4]

GC-MS Method Parameters

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound.

ParameterRecommended Setting
Gas Chromatograph (GC)
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier GasHelium or Hydrogen
Flow RateConstant flow, ~1.0 mL/min
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 50:1 for more concentrated samples)[10]
Injector Temperature250 °C[8][10]
Oven Temperature ProgramInitial: 70 °C, hold for 2 min; Ramp: 5 °C/min to 280 °C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[8][10]
Ion Source Temperature230 °C[10]
Quadrupole Temperature150 °C[10]
Mass Scan Rangem/z 40-400
Solvent Delay3-5 minutes
Data Analysis: Key Mass Fragments for this compound

For confident identification, look for the following characteristic ions in the mass spectrum of your peak of interest. The relative intensities can vary slightly between instruments.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment
164.0~100[M-CH₂CO]⁺ (Base Peak)[1][2]
43.0~23[CH₃CO]⁺[1][2]
149.0~17[M-CH₂CO-CH₃]⁺[1][2]
91.0~15[C₇H₇]⁺[1][2]
206.0Low[M]⁺ (Molecular Ion)

Visualized Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilute with volatile solvent Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector Injection Vial->Injector Autosampler GC_Column GC Separation Injector->GC_Column Ionization Ionization (EI) GC_Column->Ionization Mass_Analyzer Mass Analysis Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Mass_Spectrum Extract Mass Spectrum Chromatogram->Mass_Spectrum Library_Search Library Search (e.g., NIST) Mass_Spectrum->Library_Search Identification Identify Isoeugenyl Acetate Library_Search->Identification

A high-level overview of the GC-MS workflow for this compound analysis.

Troubleshooting_Logic Start Problem with Peak Detected Check_Injection Verify Sample Prep & Injection Start->Check_Injection Check_System Check for Leaks & Contamination Check_Injection->Check_System [Injection OK] Resolved Problem Resolved Check_Injection->Resolved [Injection Issue Found & Fixed] Run_Blank Run Solvent Blank Check_System->Run_Blank Check_Method Review GC-MS Method Parameters Optimize_Temp Optimize Temp. Program & Flow Rate Check_Method->Optimize_Temp Poor_Shape Peak Shape Issue? (Tailing, Fronting) Poor_Shape->Check_Method [No] Liner_Column Clean/Replace Liner Trim Column Poor_Shape->Liner_Column [Yes] Liner_Column->Resolved Clean_Source Clean Ion Source Optimize_Temp->Clean_Source Clean_Source->Resolved Run_Blank->Poor_Shape [System Clean] Run_Blank->Resolved [Contamination Found & Fixed]

A logical flowchart for troubleshooting common GC-MS analysis issues.

References

Technical Support Center: HPLC Separation of Isoeugenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of isoeugenyl acetate (B1210297) isomers. The content is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution or complete co-elution of my isoeugenyl acetate isomers?

A: Poor resolution is the most common challenge when separating geometric isomers like the cis and trans forms of this compound. Because these molecules have identical chemical formulas and very similar physical properties, their separation relies on subtle differences in their three-dimensional shape.[1][2] The key to improving separation is enhancing the chromatographic selectivity (α), which is the system's ability to distinguish between these shape differences.

Primary Causes & Solutions:

  • Suboptimal Stationary Phase: Your column may not possess the necessary "shape selectivity." Standard monomeric C18 columns may not be sufficient to resolve the isomers.

    • Solution: Switch to a stationary phase known for enhanced shape recognition. Phenyl-based columns can provide different selectivity through π-π interactions.[3] Polymeric C18 or C30 phases, as well as cholesterol-based columns, are specifically designed to resolve geometric isomers effectively.[1][2][4] An alternative approach is to use a normal-phase column, such as one with a cyano (CN) or silica (B1680970) stationary phase.[5]

  • Incorrect Mobile Phase Composition: The ratio of organic solvent to water is critical for achieving optimal selectivity.

    • Solution: Systematically adjust the mobile phase composition. For reversed-phase, vary the acetonitrile (B52724)/water or methanol (B129727)/water ratio. Trying methanol instead of acetonitrile can significantly alter selectivity as they interact differently with analytes.[6][7]

  • Suboptimal Temperature: Column temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions, which can alter selectivity.[8][9][10]

    • Solution: Methodically evaluate different column temperatures (e.g., in 5°C increments from 25°C to 45°C) to see if it improves the separation between the isomer peaks.[10]

Q2: My this compound peaks are tailing. What are the likely causes and how can I fix it?

A: Peak tailing occurs when a peak's back half is broader than its front half. This is typically caused by undesirable secondary chemical interactions or physical issues within the HPLC system.[11][12][13]

Primary Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: This is a major cause of tailing for compounds with polar functional groups.[12] Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with your analytes, causing a secondary retention mechanism that leads to tailing.

    • Solution 1: Lower the mobile phase pH by adding a small amount of an acid modifier like 0.1% formic acid or phosphoric acid.[11][12][14] This suppresses the ionization of the silanol groups, minimizing unwanted interactions.

    • Solution 2: Use a modern, high-purity, end-capped column. These columns are designed to have minimal accessible silanol groups.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to tailing.[11][15]

    • Solution: Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, the original sample was overloaded.[16]

  • Column Contamination or Aging: The accumulation of strongly retained matrix components can create active sites that cause tailing.[13][14][17]

    • Solution: Use a guard column to protect the analytical column from contaminants.[13][14][18] If the column is old, it may need to be replaced.

Q3: I'm observing split or broad peaks for my isomers. What does this indicate?

A: Split or excessively broad peaks often point to a physical problem in the chromatographic flow path or a mismatch between the sample solvent and the mobile phase.[14]

Primary Causes & Solutions:

  • Injection Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (more eluting power) than your mobile phase can cause peak distortion.[14]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[19] If a different solvent is required for solubility, use the weakest possible solvent and minimize the injection volume.

  • Partially Blocked Frit or Column Void: Particulates from the sample or system can clog the inlet frit of the column, or the packed bed can settle, creating a void.[14][17] This disrupts the sample band as it enters the column.

    • Solution: First, try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent to dislodge particulates.[17] If this fails, the inlet frit may need to be replaced, or the entire column may need to be replaced.

  • Extra-Column Dead Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening.

    • Solution: Ensure all fittings are properly seated and use tubing with the smallest possible internal diameter and length.

Troubleshooting Guides and Protocols

Data Presentation: Key Parameters for Isomer Separation

The following table summarizes how different HPLC parameters can be adjusted to improve the resolution of this compound isomers.

ParameterAdjustment & RationalePotential Outcome
Stationary Phase Switch from standard C18 to a Phenyl-Hexyl , Polymeric C30 , or Cholesterol-based column.[1][2]High Impact: Enhances shape selectivity, which is crucial for differentiating geometric isomers.
Mobile Phase: Organic Modifier Change the organic solvent (e.g., from Acetonitrile to Methanol ) or systematically vary the organic/aqueous ratio.[7]High Impact: Alters selectivity (α) by changing the nature of the interactions between the analytes, mobile phase, and stationary phase.
Mobile Phase: Additive Add 0.1% Formic Acid or Phosphoric Acid to the mobile phase.[20][21]Medium Impact: Primarily improves peak shape by suppressing silanol interactions, which can indirectly improve resolution.[12]
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min).[9][10]Medium Impact: Increases the time analytes spend interacting with the stationary phase, often improving resolution at the cost of longer analysis time.[22]
Temperature Increase or decrease the column temperature (e.g., test at 25°C, 35°C, 45°C).[10]Variable Impact: Can improve or decrease resolution by changing selectivity. The effect is compound-dependent and must be determined empirically.
Experimental Protocols: Recommended Starting Conditions

These are recommended starting points for method development. Optimization will likely be required.

ParameterProtocol 1: Reverse-Phase HPLC (RP-HPLC)Protocol 2: Normal-Phase HPLC (NP-HPLC)
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmCyano (CN), 4.6 x 150 mm, 5 µm[5]
Mobile Phase A 0.1% Formic Acid in Watern-Hexane (HPLC Grade)
Mobile Phase B AcetonitrileIsopropanol (IPA)
Elution Mode Isocratic: 60% B. (Adjust as needed from 50-70% B)Isocratic: 2% B. (Adjust as needed from 1-5% B)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 35°C30°C
Injection Volume 5 µL5 µL
Sample Diluent Mobile Phase (60:40 ACN:Water)Hexane:IPA (98:2)
UV Detection 265 nm265 nm

Mandatory Visualizations

Troubleshooting Workflow: Poor Resolution

G cluster_0 Primary Optimization: Selectivity (α) cluster_1 Secondary Optimization: Efficiency (N) & Retention (k) start Poor Resolution or Co-elution of Isomers q_station Is the stationary phase optimized for shape selectivity? start->q_station a_station Action: Change Column - Try Phenyl-Hexyl - Try Polymeric C18/C30 - Consider Normal Phase (CN) q_station->a_station No q_mobile Is the mobile phase composition optimal? q_station->q_mobile Yes a_station->q_mobile a_mobile Action: Alter Mobile Phase - Change organic modifier (ACN vs. MeOH) - Systematically vary % organic q_mobile->a_mobile No q_params Are other method parameters optimized? q_mobile->q_params Yes a_mobile->q_params a_params Action: Adjust Parameters - Decrease flow rate - Optimize column temperature q_params->a_params No result Baseline Resolution Achieved q_params->result Yes a_params->result

Caption: Troubleshooting workflow for poor resolution of this compound isomers.

Troubleshooting Workflow: Peak Tailing

G cluster_0 System-Wide Issue cluster_1 Analyte-Specific Issue start Peak Tailing Observed q_which_peaks Are all peaks tailing or just the analyte peaks? start->q_which_peaks system_issue Indicates a physical or system-wide problem. q_which_peaks->system_issue All Peaks analyte_issue Indicates a chemical interaction or overload problem. q_which_peaks->analyte_issue Analyte Peaks Only system_action Action: - Check for extra-column dead volume - Inspect/replace column inlet frit - Backflush column system_issue->system_action result Symmetrical Peak Shape Restored system_action->result action_ph Action: Suppress Silanols Add 0.1% Formic Acid to mobile phase analyte_issue->action_ph action_overload Action: Check for Overload Dilute sample (e.g., 1:10) and reinject analyte_issue->action_overload action_column Action: Protect Column - Use a well end-capped column - Install a guard column analyte_issue->action_column action_ph->result action_overload->result action_column->result

Caption: Troubleshooting workflow for addressing peak tailing issues.

References

Technical Support Center: Isoeugenyl Acetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of isoeugenyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude isoeugenyl acetate?

A1: The most common impurities are typically unreacted starting materials, such as isoeugenol (B1672232) and the acetylating agent (e.g., acetic anhydride). By-products from side reactions can also be present. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) can help determine when the reaction has gone to completion, minimizing the presence of unreacted starting materials.[1]

Q2: How can I assess the purity of my this compound sample?

A2: A multi-technique approach is recommended for a thorough purity assessment.[2] Commonly used methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for quantitative analysis, while Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy are used for structural confirmation and identification of impurities.[2] Analytical standards of this compound are available with purities of ≥97.0% (GC) for reference.

Q3: My this compound appears as an oil instead of a white crystalline powder. What could be the cause?

A3: this compound is a white crystalline powder with a melting point of 79-81 °C.[3] If your product is oily, it likely contains impurities that are depressing the melting point. Residual solvents from the reaction or workup can also cause an oily appearance. Further purification is necessary.

Q4: What is the stability and proper storage condition for purified this compound?

A4: this compound is very stable.[4] For long-term storage, it should be kept at +4°C, protected from light and moisture.[5][6] When stored correctly, it is stable for at least two years after receipt.[5]

Troubleshooting Guide

Issue 1: Low Purity After Synthesis and Initial Workup

Possible Cause: Incomplete reaction, leading to the presence of unreacted isoeugenol and acetic anhydride.

Solution:

  • Optimize Reaction Conditions: Ensure the reaction is driven to completion by optimizing parameters such as reaction time, temperature, and catalyst concentration.[7]

  • Neutralizing Wash: During the workup, a thorough wash with a basic solution like sodium bicarbonate is crucial to neutralize and remove any remaining acid catalyst and unreacted acetic anhydride.[1]

  • Purification Method Selection: If impurities persist, further purification using techniques like recrystallization, fractional distillation, or column chromatography is required.

Issue 2: Difficulty with Crystallization/Oiling Out

Possible Cause: The presence of impurities can inhibit crystal lattice formation, causing the product to "oil out." The chosen recrystallization solvent may also be unsuitable.

Solution:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvent systems for esters include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[8]

  • Pre-purification: If significant impurities are present, consider a preliminary purification step, such as passing the crude product through a short silica (B1680970) gel plug to remove polar impurities before attempting recrystallization.

  • Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer. Rapid cooling can promote oiling out.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level to induce crystal nucleation.

Issue 3: Co-elution of Impurities in Chromatography

Possible Cause: The chosen mobile phase in HPLC or column chromatography may not have sufficient selectivity to separate the impurities from the this compound.

Solution:

  • Solvent System Optimization (HPLC): For reverse-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile) to water.[9][10] The addition of a small amount of acid, like formic acid or phosphoric acid, can improve peak shape and resolution.[9][10]

  • Stationary Phase Selection: Consider using a different HPLC column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.

  • Gradient Elution: Employ a gradient elution method where the mobile phase composition is changed over time to improve the separation of complex mixtures.

Quantitative Data Summary

The following table summarizes typical purity levels and physical properties of this compound.

ParameterValueAnalytical MethodReference
Purity (Analytical Standard)≥97.0%Gas Chromatography (GC)
Purity (Commercial Grade)96%Not Specified[3]
Melting Point79-81 °CLiterature[3]
AppearanceWhite Crystalline PowderVisual[3][11]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)
  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in a suitable volatile solvent (e.g., ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., INOWAX).[12]

  • GC Conditions:

    • Injector Temperature: 250°C[12]

    • Detector Temperature: 275°C[12]

    • Oven Program: Start at a lower temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up to a higher value (e.g., 220°C).[12]

  • Data Analysis: Calculate the purity based on the peak area percentage of the this compound peak relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, n-hexane/ethyl acetate).[8] The compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visual Workflow and Logic Diagrams

G General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reactants Isoeugenol + Acetylating Agent Reaction Acetylation Reaction (e.g., with catalyst) Reactants->Reaction Crude Crude Reaction Mixture Reaction->Crude Quench Reaction Quenching Crude->Quench Extract Solvent Extraction Quench->Extract Wash Washing & Neutralization (e.g., NaHCO3 wash) Extract->Wash Dry Drying & Solvent Removal Wash->Dry Crude_Product Crude this compound Dry->Crude_Product Purify Purification (Recrystallization, Distillation, or Chromatography) Crude_Product->Purify Pure_Product Pure this compound Purify->Pure_Product Analysis Purity & Identity Confirmation (GC, HPLC, NMR, FT-IR) Pure_Product->Analysis

Caption: Experimental workflow for this compound.

G Troubleshooting Purification Issues Start Crude Product After Workup CheckPurity Assess Purity (TLC/GC) Start->CheckPurity Pure Purity > 97%? Product is Crystalline? CheckPurity->Pure End Purification Successful Pure->End Yes Impure Significant Impurities Present Pure->Impure No, Low Purity Oily Product is an Oil Pure->Oily No, Oily Recrystallize Perform Recrystallization Impure->Recrystallize Oily->Recrystallize CheckCrystals Crystals Formed? Recrystallize->CheckCrystals CheckCrystals->CheckPurity Yes OiledOut Product Oiled Out CheckCrystals->OiledOut No ChangeSolvent Change Recrystallization Solvent / Conditions OiledOut->ChangeSolvent Column Consider Column Chromatography OiledOut->Column ChangeSolvent->Recrystallize

Caption: Decision tree for troubleshooting purification.

References

Technical Support Center: Isoeugenyl Acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of isoeugenyl acetate (B1210297).

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the production and analysis of isoeugenyl acetate.

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Stoichiometry: Ensure the correct molar ratio of isoeugenol (B1672232) to acetic anhydride (B1165640) is used. A slight excess of acetic anhydride is often employed to drive the reaction to completion. - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. - Increase Reaction Temperature: Gradually increase the reaction temperature, but avoid excessive heat which can lead to byproduct formation.
Catalyst Inactivity - Use a Fresh or Properly Stored Catalyst: If using a catalyst such as sodium acetate, ensure it is anhydrous and has been stored correctly. - Consider Alternative Catalysts: Stronger bases or acid catalysts can be used, but may require more stringent control of reaction conditions to avoid side reactions.[1]
Hydrolysis of Product - Ensure Anhydrous Conditions: Use dry glassware and reagents to prevent water from hydrolyzing the acetic anhydride and the this compound product.[1]

Problem 2: Product Discoloration (Yellow or Brown Hue)

Possible Cause Troubleshooting Steps
High Reaction Temperature - Lower the Reaction Temperature: Overheating can lead to the formation of colored impurities through side reactions or degradation of the product.
Presence of Oxidized Impurities - Use High-Purity Starting Materials: Ensure the isoeugenol used is free from oxidation products. - Purge with Inert Gas: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Residual Catalyst - Thoroughly Wash the Crude Product: After the reaction, wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove any residual acid or base catalyst.

Problem 3: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Steps
Unreacted Isoeugenol - Optimize Reaction Conditions: See "Low Yield of this compound" section. - Purification: Utilize column chromatography or vacuum distillation to separate the product from the starting material.
Residual Acetic Anhydride and Acetic Acid - Aqueous Workup: Quench the reaction with water and wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acetic acid. - Vacuum Removal: Acetic anhydride and acetic acid can be removed under reduced pressure.
Formation of Byproducts (e.g., C-acylation products) - Control Reaction Conditions: O-acylation is kinetically favored. Avoid high temperatures and strong Lewis acid catalysts which can promote the Fries rearrangement to C-acylated byproducts.[2] - Purification: Column chromatography is effective for separating isomeric byproducts.

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What are the most common impurities in this compound synthesis? A1: The most common impurities are unreacted isoeugenol, residual acetic anhydride, acetic acid, and potential byproducts from side reactions such as C-acylation.[2]

  • Q2: How can I effectively remove unreacted isoeugenol from my product? A2: Purification via column chromatography using a silica (B1680970) gel stationary phase and a solvent system such as a hexane-ethyl acetate gradient is a highly effective method. Vacuum distillation can also be employed, as this compound has a higher boiling point than isoeugenol.

  • Q3: My this compound solidifies upon cooling after the reaction. How should I proceed with purification? A3: this compound is a solid at room temperature.[3] You can dissolve the crude solid in a suitable organic solvent like diethyl ether or ethyl acetate before proceeding with the aqueous workup and subsequent purification steps.

Analytical Troubleshooting

  • Q4: I see an unexpected peak in my GC-MS analysis. How can I identify it? A4: Analyze the mass spectrum of the unknown peak. The fragmentation pattern can provide clues to its structure. Compare the retention time and mass spectrum with those of potential impurities, such as unreacted starting materials or known byproducts.

  • Q5: My NMR spectrum shows broad peaks. What could be the issue? A5: Broad peaks in an NMR spectrum can be due to several factors, including poor shimming of the NMR instrument, the presence of paramagnetic impurities, or a sample that is too concentrated or not fully dissolved.[4]

  • Q6: The integration of my NMR signals is not accurate. What should I do? A6: Ensure that the peaks are well-separated and have returned to the baseline before the next signal. Overlapping peaks can lead to inaccurate integration.[4] Trying a different deuterated solvent may help to resolve overlapping signals.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the acetylation of eugenol (B1671780) and is a common method for the synthesis of this compound.[5]

Materials:

  • Isoeugenol

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add isoeugenol and a catalytic amount of anhydrous sodium acetate.

  • Add a slight excess (e.g., 1.2 equivalents) of acetic anhydride to the flask.

  • Heat the mixture with stirring to a moderate temperature (e.g., 80-100 °C) and reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to quench the excess acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Quantitative Data

Table 1: Effect of Reaction Time on the Yield of this compound (Illustrative)

Reaction Time (minutes)Yield (%)
2093
4097
6097

Data adapted from a study on the sonochemical acetylation of isoeugenol using sodium acetate as a catalyst, indicating that the reaction reaches near completion within 40 minutes under these specific conditions.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Mix Isoeugenol, Acetic Anhydride, and Catalyst react Heat and Stir start->react 1 quench Quench with Water react->quench 2 extract Extract with Organic Solvent quench->extract 3 wash Wash with NaHCO3 and Brine extract->wash 4 dry Dry and Concentrate wash->dry 5 purify Column Chromatography or Vacuum Distillation dry->purify 6 analyze Analyze Purity (GC-MS, NMR) purify->analyze 7 product Pure this compound analyze->product 8

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_logic cluster_impurities Potential Impurities cluster_solutions Solutions start Low Purity of this compound unreacted Unreacted Isoeugenol start->unreacted byproducts Side-Reaction Byproducts start->byproducts solvent Residual Solvents/Reagents start->solvent optimize Optimize Reaction Conditions unreacted->optimize purify Improve Purification unreacted->purify byproducts->optimize byproducts->purify workup Enhance Workup Procedure solvent->workup

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Enhancing the Biological Efficacy of Isoeugenyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoeugenyl acetate (B1210297) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is isoeugenyl acetate and what are its primary biological activities?

A1: this compound is the acetylated form of isoeugenol (B1672232), a phenylpropanoid found in various essential oils.[1][2] This structural modification, the addition of an acetyl group, can alter its biological properties.[3] The primary reported biological activities of this compound and its derivatives include anti-inflammatory, antioxidant, antifungal, and antibacterial effects.[1] Some studies also suggest it may act as a ferroptosis inhibitor.[4][5]

Q2: What is the key structural difference between eugenyl acetate and this compound?

A2: Eugenyl acetate and this compound are structural isomers, meaning they share the same molecular formula (C₁₂H₁₄O₃) but differ in the position of a double bond in their side chain.[1] This subtle difference can lead to variations in their biological activities.[1]

Q3: In what solvents can I dissolve this compound for my experiments?

A3: this compound is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, ether, and chloroform.[6][7][8] It has limited solubility in water.[7][9] For in vitro studies, DMSO is a commonly used solvent to prepare stock solutions.[6]

Q4: Are there any known stability issues with this compound?

A4: this compound is generally considered to be very stable. However, under acidic conditions or in aqueous environments, it can hydrolyze back to isoeugenol and acetic acid.[10] It is recommended to store it in a cool, dry place in a tightly sealed container, protected from heat and light.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Media
  • Cause: This is a frequent issue when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium. The organic solvent disperses, causing the compound to precipitate out of the solution due to its low aqueous solubility.[6]

  • Solutions:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your experimental medium is non-toxic to cells, typically below 0.5%, and ideally at or below 0.1%.[6]

    • Use Co-solvents: Employ a water-miscible organic solvent like polyethylene (B3416737) glycol (PEG300) to increase solubility.[6]

    • Incorporate Surfactants: Non-ionic surfactants such as Tween 80 (polysorbate 80) can help create stable emulsions or micellar solutions.[6]

    • Utilize Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can significantly enhance its aqueous solubility by forming inclusion complexes.[6]

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For cell culture, you can make an intermediate dilution of your DMSO stock in a serum-containing medium, as serum proteins can help stabilize the compound.[6]

    • Vortexing/Sonication: After dilution, vortex the solution thoroughly. Gentle sonication can also help redissolve fine precipitates, but use caution with live cells.[6]

Issue 2: High Variability in Bioassay Results
  • Cause: Poor solubility can lead to the formation of micro-precipitates that interfere with optical measurements in absorbance, fluorescence, or luminescence assays, resulting in high variability between wells.[6]

  • Solutions:

    • Visual Inspection: Before reading a plate, visually inspect it for any signs of precipitation.[6]

    • Optimize Compound Concentration: You may be working at a concentration above the solubility limit of this compound in your assay system. Perform a dose-response experiment to determine the optimal concentration range where the compound remains in solution.[6]

    • Include Surfactants in Assay Buffer: Adding a low concentration of a biocompatible surfactant like Tween 80 to your assay buffer can help maintain the solubility of this compound.[6]

Data Presentation

Table 1: Comparative Analysis of Biological Activities of Eugenyl Acetate and this compound

Biological ActivityEugenyl AcetateThis compoundDirect Comparison Available?Key Findings
Anti-inflammatory Suppresses pro-inflammatory cytokines (IFN-γ, IL-2) and stimulates the anti-inflammatory cytokine (IL-10).[1]Suppresses pro-inflammatory cytokines (IFN-γ, IL-2) and stimulates the anti-inflammatory cytokine (IL-10).[1]YesBoth compounds show similar maximal activity in inhibiting IFN-γ and IL-2 production and stimulating IL-10 secretion.[1]
Antifungal Effective against Colletotrichum species.[1]More active than isoeugenol against Fusarium oxysporum.[1]Yes (against plant pathogens)In a study on apple pathogens, both compounds demonstrated antifungal activity. This compound was noted to be more active than its parent compound, isoeugenol, against certain fungi.[1]
Antibacterial Broad-spectrum activity against pathogenic bacteria.[1]Exhibits antibacterial activity.[1]No (Direct comparison not found)Indirect comparisons suggest both have antibacterial properties.[1]
Antioxidant Exhibits antioxidant activity.[1]Exhibits antioxidant activity.[1][10]No (Direct comparison not found)Indirect comparisons via studies on their parent compounds (eugenol and isoeugenol) suggest isoeugenol has slightly higher antioxidant activity.[1]

Experimental Protocols

Protocol 1: Anti-inflammatory Activity Assay
  • Objective: To assess the anti-inflammatory effects of this compound by measuring its impact on cytokine production from splenocytes.[1]

  • Methodology:

    • Cell Preparation: Isolate splenocytes from mice and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum.[1]

    • Treatment: Seed the splenocytes in 96-well plates and treat them with various concentrations of this compound.

    • Stimulation: Stimulate the cells with a mitogen (e.g., Concanavalin A) to induce cytokine production.

    • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

    • Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory (IFN-γ, IL-2) and anti-inflammatory (IL-10) cytokines using an ELISA kit.[1]

Protocol 2: Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Objective: To evaluate the free radical scavenging capacity of this compound.[1]

  • Methodology:

    • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[1]

    • Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution.[1]

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

Protocol 3: Antibacterial Activity Assay (Broth Microdilution)
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic bacteria.[1]

  • Methodology:

    • Bacterial Strains: Use relevant Gram-positive and Gram-negative bacterial strains.[1]

    • Culture Medium: Prepare Mueller-Hinton Broth (MHB).[1]

    • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing MHB.[1]

    • Inoculation: Add a standardized bacterial inoculum to each well.[1]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

    • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (e.g., in DMSO) working Prepare Working Solutions (Serial Dilutions) stock->working treatment Treat Cells/Bacteria with Working Solutions working->treatment incubation Incubate for Specified Time treatment->incubation measurement Measure Endpoint (e.g., Cytokines, Absorbance, Growth) incubation->measurement data_analysis Analyze Data (e.g., IC50, MIC) measurement->data_analysis results Interpret Results data_analysis->results solubility_troubleshooting cluster_solutions Potential Solutions issue Issue: Compound Precipitates in Aqueous Solution solvents Optimize Solvent Conc. (<0.1% DMSO) issue->solvents cosolvents Use Co-solvents (e.g., PEG300) issue->cosolvents surfactants Add Surfactants (e.g., Tween 80) issue->surfactants cyclodextrins Use Cyclodextrins issue->cyclodextrins dilution Stepwise Dilution issue->dilution outcome Enhanced Solubility and Improved Bioassay Reliability solvents->outcome cosolvents->outcome surfactants->outcome cyclodextrins->outcome dilution->outcome anti_inflammatory_pathway isoeugenyl_acetate This compound immune_cell Immune Cell (e.g., Splenocyte) isoeugenyl_acetate->immune_cell modulates pro_inflammatory Pro-inflammatory Cytokines (IFN-γ, IL-2) isoeugenyl_acetate->pro_inflammatory inhibits anti_inflammatory Anti-inflammatory Cytokine (IL-10) isoeugenyl_acetate->anti_inflammatory stimulates inflammatory_stimulus Inflammatory Stimulus (e.g., Mitogen) inflammatory_stimulus->immune_cell activates immune_cell->pro_inflammatory production immune_cell->anti_inflammatory production

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isoeugenyl Acetate and Eugenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. Isoeugenyl acetate (B1210297) and eugenyl acetate, two isomeric phenylpropanoids, offer a compelling case study in how a subtle shift in chemical structure—the position of a double bond—can influence biological activity. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development efforts.

Both isoeugenyl acetate and eugenyl acetate are found in various essential oils and are recognized for their potential therapeutic applications, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] While they share the same molecular formula (C₁₂H₁₄O₃), the location of the double bond in their propylene (B89431) side chain differentiates them and impacts their biological effects.[1]

Comparative Biological Activities

A side-by-side comparison of the biological activities of this compound and eugenyl acetate reveals both similarities and distinct differences. Direct comparative data is available for some activities, while for others, indirect comparisons are drawn from studies on the parent compounds, isoeugenol (B1672232) and eugenol (B1671780).[1]

Direct comparative studies on the anti-inflammatory effects of this compound and eugenyl acetate have shown that both compounds exhibit similar maximal activity in modulating cytokine production.[1] They have been observed to suppress the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), while stimulating the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10).[1] However, one study noted that eugenyl acetate stimulates oxidative burst from macrophages more than its parent compound, eugenol.[1][2]

Both compounds have demonstrated antimicrobial properties, although direct comparative studies against a broad spectrum of microbes are limited.[1] In a study focused on plant pathogens, both this compound and eugenyl acetate showed antifungal activity.[1] Notably, this compound was found to be more active than its parent compound, isoeugenol, against certain fungi.[1] Eugenyl acetate has been shown to be effective against a range of pathogenic bacteria and fungi.[3] While direct comparisons are not always available, the existing data suggests both compounds possess antibacterial potential.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and eugenyl acetate.

Table 1: Comparative Anti-inflammatory Activity

Biological ActivityEugenyl AcetateThis compoundKey Findings
Cytokine Modulation Suppresses pro-inflammatory cytokines (IFN-γ, IL-2) and stimulates anti-inflammatory cytokine (IL-10).[1]Suppresses pro-inflammatory cytokines (IFN-γ, IL-2) and stimulates anti-inflammatory cytokine (IL-10).[1]Both compounds show similar maximal activity in inhibiting IFN-γ and IL-2 production and stimulating IL-10 secretion.[1]

Table 2: Comparative Antimicrobial Activity

Biological ActivityEugenyl AcetateThis compoundKey Findings
Antifungal Effective against Colletotrichum species.[1]More active than isoeugenol against Fusarium oxysporum.[1]Both compounds exhibit antifungal activity against plant pathogens.[1]
Antibacterial Broad-spectrum activity against pathogenic bacteria.[1]Exhibits antibacterial activity.[1]Direct comparative studies are limited, but both show antibacterial properties.[1]

Table 3: Comparative Antioxidant Activity

Biological ActivityEugenyl AcetateThis compoundKey Findings
DPPH Radical Scavenging IC50 > 100 µg/mL.[4]Data not available.Indirect comparisons suggest the parent compound isoeugenol has slightly higher antioxidant activity than eugenol.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Anti-inflammatory Activity Assay: Cytokine Production Measurement

Objective: To assess the immunomodulatory effects of this compound and eugenyl acetate by measuring their influence on cytokine production in stimulated splenocytes.[1]

Methodology:

  • Cell Preparation: Isolate splenocytes from mice and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum.[1]

  • Treatment: Seed the splenocytes in 96-well plates and treat them with various concentrations of either this compound or eugenyl acetate.[1]

  • Stimulation: Induce an inflammatory response by adding a mitogen, such as lipopolysaccharide (LPS), to the cell cultures.[1]

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere containing 5% CO₂.[1]

  • Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of IFN-γ, IL-2, and IL-10 using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

Antimicrobial Activity Assay: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and eugenyl acetate against various microorganisms.[5]

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[3]

  • Compound Dilution: Perform a serial two-fold dilution of the test compound (this compound or eugenyl acetate) in the broth medium within a 96-well microtiter plate.[3]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[3]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[3]

Antioxidant Activity Assay: DPPH Radical Scavenging

Objective: To evaluate the free radical scavenging capacity of this compound and eugenyl acetate.[4]

Methodology:

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[1]

  • Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.[1]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals, can then be determined.[1]

Signaling Pathways and Mechanisms of Action

While the direct effects of this compound and eugenyl acetate on signaling pathways are not extensively detailed in the literature, research on their parent compound, eugenol, provides valuable insights.[1] Eugenol is known to modulate key signaling pathways involved in inflammation and cell cycle regulation, such as the NF-κB and p53-p21 pathways.[3][6] It is plausible that their acetylated derivatives exert their biological effects through similar mechanisms.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Eugenol has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[4]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Eugenyl_Acetate Eugenyl Acetate Eugenyl_Acetate->IKK Inhibits DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by eugenyl acetate.

p53 and p21 Signaling Pathway

Eugenyl acetate has been observed to enhance the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[3][6] This upregulation can lead to cell cycle arrest and apoptosis, contributing to its potential anticancer activity.[3]

p53_p21_Pathway Eugenyl_Acetate Eugenyl Acetate p53 p53 Eugenyl_Acetate->p53 Upregulates p21 p21 (WAF1) p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces CDK Cyclin/CDK Complexes p21->CDK Inhibits Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Promotes

Caption: Modulation of the p53 and p21 signaling pathway by eugenyl acetate.

Experimental Workflow Diagram

The general workflow for comparing the biological activities of this compound and eugenyl acetate can be visualized as follows:

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays Isoeugenyl_Acetate This compound Anti_inflammatory Anti-inflammatory Assay (e.g., Cytokine production) Isoeugenyl_Acetate->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC determination) Isoeugenyl_Acetate->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH scavenging) Isoeugenyl_Acetate->Antioxidant Eugenyl_Acetate Eugenyl Acetate Eugenyl_Acetate->Anti_inflammatory Eugenyl_Acetate->Antimicrobial Eugenyl_Acetate->Antioxidant Data_Analysis Data Analysis and Comparison Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for comparative analysis.

References

A Comparative Analysis of Isoeugenyl Acetate and Isoeugenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties, biological activities, and underlying mechanisms of isoeugenyl acetate (B1210297) and its parent compound, isoeugenol (B1672232).

This guide provides a comprehensive comparison of isoeugenyl acetate and isoeugenol, offering valuable insights for researchers, scientists, and professionals involved in drug development. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of these two closely related phenylpropanoids.

Chemical and Physical Properties: A Structural Overview

Isoeugenol is a naturally occurring phenylpropanoid found in various essential oils.[1] this compound is its acetylated derivative, a modification that alters its physicochemical properties.[2] While both share a common structural backbone, the presence of the acetyl group in this compound leads to differences in polarity, which can influence their biological activities.

PropertyIsoeugenolThis compound
Molecular Formula C₁₀H₁₂O₂C₁₂H₁₄O₃
Molecular Weight 164.20 g/mol 206.24 g/mol
Appearance Pale yellow oily liquidWhite crystalline powder
Boiling Point 266 °C283 °C
Melting Point -10 °C79-81 °C
Solubility Slightly soluble in water; soluble in most organic solventsInsoluble in water; soluble in organic solvents like alcohol, chloroform, and ether
Density ~1.08 g/cm³Not readily available

Comparative Biological Activities: A Data-Driven Examination

Experimental evidence suggests that both isoeugenol and this compound possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. However, the potency of these effects can differ between the two compounds.

Antioxidant Activity

Isoeugenol has demonstrated slightly higher antioxidant activity compared to its isomer, eugenol (B1671780), which is attributed to the conjugated double bond in its propenyl side chain enhancing the stability of the resulting phenoxyl radical.[3] While direct comparative studies between this compound and isoeugenol are limited, the antioxidant potential of this compound is recognized.[4]

Table 2: Comparative Antioxidant Activity

CompoundAssayIC₅₀ / EC₅₀ ValueReference
IsoeugenolDPPH Radical Scavenging17.1 µg/mL[3]
EugenolDPPH Radical Scavenging22.6 µg/mL[3]

Lower IC₅₀/EC₅₀ values indicate greater antioxidant potency.

Anti-inflammatory Activity

Both this compound and isoeugenol have been shown to exhibit anti-inflammatory properties. Studies on their parent compound, eugenol, and isoeugenol itself indicate that they can suppress the production of pro-inflammatory mediators.[5][6] Isoeugenol, for instance, has been found to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) by down-regulating key signaling pathways.[7]

Antimicrobial Activity

Isoeugenol has been shown to possess strong antibacterial activity against a range of foodborne pathogens, with studies indicating it may be more potent than eugenol, particularly against Gram-positive bacteria.[8][9] this compound is also recognized for its antibacterial and antifungal properties.[10]

Table 3: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

Bacterial StrainIsoeugenolEugenol
Escherichia coli18.0 - 26.012.7 - 22.3
Listeria monocytogenes18.0 - 26.012.7 - 22.3

Larger zone of inhibition indicates greater antimicrobial activity.

Table 4: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Bacterial StrainIsoeugenolEugenol
Escherichia coli312.5312.5
Staphylococcus aureus312.5625
Salmonella typhimurium312.5625

Lower MIC values indicate greater antimicrobial potency.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the free radical scavenging ability of a compound.[11][12][13]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: Test compounds (isoeugenol, this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of dilutions.

  • Reaction: A defined volume of the sample dilutions is mixed with an equal volume of the DPPH working solution. A blank containing only the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protein Denaturation Assay for Anti-inflammatory Activity

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[14][15][16]

  • Reaction Mixture Preparation: The reaction mixture consists of egg albumin (e.g., 0.2 mL of a 1-2% solution), phosphate-buffered saline (pH 6.4 or 7.4), and varying concentrations of the test compound.

  • Control Preparation: A control is prepared with the same components, but with distilled water replacing the test compound.

  • Incubation: The mixtures are incubated at 37°C for a set time (e.g., 15-30 minutes) and then heated at 70°C for a further period (e.g., 5-15 minutes).

  • Absorbance Measurement: After cooling, the absorbance (turbidity) of the solutions is measured at 660 nm or 280 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

Disk Diffusion and Broth Microdilution Assays for Antimicrobial Activity

These are standard methods to determine the antimicrobial susceptibility of a substance.[17][18][19]

Disk Diffusion Method:

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Plate Inoculation: The microbial suspension is uniformly spread onto an agar (B569324) plate.

  • Disk Application: Sterile paper disks impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) is measured in millimeters.

Broth Microdilution Method (for MIC determination):

  • Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized amount of the target microorganism.

  • Incubation: The microplate is incubated under suitable conditions.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms through which these compounds exert their effects is crucial for targeted drug development.

Isoeugenol's Anti-inflammatory Signaling Pathway

Research indicates that isoeugenol's anti-inflammatory effects are mediated, at least in part, by the downregulation of key inflammatory signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[7] Furthermore, isoeugenol can suppress the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (MAPK), further contributing to its anti-inflammatory profile.[6][7]

Isoeugenol_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Pathway MAPK Pathway (ERK1/2, p38) TLR4->MAPK_Pathway IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation iNOS_Gene iNOS Gene NFκB->iNOS_Gene Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Inflammation Inflammation NO->Inflammation Isoeugenol Isoeugenol Isoeugenol->IKK Isoeugenol->NFκB Inhibits Translocation Isoeugenol->MAPK_Pathway

Fig. 1: Proposed anti-inflammatory signaling pathway of isoeugenol.
Putative Signaling Pathway for this compound

While direct studies on the signaling pathways of this compound are not as extensive, it is plausible that it exerts its biological effects through mechanisms similar to its parent compound, isoeugenol, and its structural isomer, eugenol. Eugenol has been shown to modulate the NF-κB and p53-p21 signaling pathways.[20] The p53-p21 pathway is critical for cell cycle regulation and apoptosis. It is hypothesized that this compound may also influence these pathways, contributing to its observed biological activities.

Isoeugenyl_Acetate_Pathway Stimuli Cellular Stress / Pro-inflammatory Signals NFkB_Pathway NF-κB Pathway Stimuli->NFkB_Pathway p53 p53 Stimuli->p53 Inflammation Inflammation NFkB_Pathway->Inflammation p21 p21 p53->p21 Activation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Isoeugenyl_Acetate This compound Isoeugenyl_Acetate->NFkB_Pathway Inhibition? Isoeugenyl_Acetate->p53 Modulation?

Fig. 2: Putative signaling pathways modulated by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols described in this guide.

DPPH_Workflow Start Start Prep_DPPH Prepare 0.1 mM DPPH Solution Start->Prep_DPPH Prep_Samples Prepare Sample Dilutions Start->Prep_Samples Mix Mix Sample and DPPH Solution Prep_DPPH->Mix Prep_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate End End Calculate->End

Fig. 3: General workflow for the DPPH antioxidant assay.

Antimicrobial_Workflow cluster_disk Disk Diffusion cluster_broth Broth Microdilution (MIC) Inoculate_Plate Inoculate Agar Plate Place_Disks Place Impregnated Disks Inoculate_Plate->Place_Disks Incubate_Plates Incubate Plates Place_Disks->Incubate_Plates Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones Serial_Dilute Serial Dilute Compound Inoculate_Wells Inoculate Wells Serial_Dilute->Inoculate_Wells Incubate_Microplate Incubate Microplate Inoculate_Wells->Incubate_Microplate Determine_MIC Determine MIC Incubate_Microplate->Determine_MIC

Fig. 4: Workflow for antimicrobial susceptibility testing.

Conclusion

This comparative analysis highlights the distinct yet related profiles of this compound and isoeugenol. While both compounds exhibit promising antioxidant, anti-inflammatory, and antimicrobial properties, subtle structural differences can lead to variations in their potency and potential therapeutic applications. The provided experimental data and detailed protocols offer a solid foundation for further research and development. The elucidation of their mechanisms of action, particularly through the modulation of key signaling pathways, opens avenues for the rational design of novel therapeutic agents. This guide serves as a valuable resource for scientists and professionals seeking to harness the potential of these natural compounds in the pursuit of new and effective treatments.

References

Validating the Anti-inflammatory Effects of Isoeugenyl Acetate In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoeugenyl acetate (B1210297) is a phenylpropanoid compound found in various essential oils, recognized for its potential therapeutic properties, including anti-inflammatory effects. It is a structural isomer of eugenyl acetate, with a subtle difference in the position of a double bond in their side chains.[1] This distinction, while minor, can influence their biological activities. This guide provides a comparative analysis of the in vitro anti-inflammatory efficacy of isoeugenyl acetate, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential. The comparison will primarily focus on its structurally related compound, eugenyl acetate, and delve into the molecular mechanisms involving key inflammatory signaling pathways.

Comparative Efficacy Data

The anti-inflammatory activity of this compound has been evaluated by measuring its effect on cytokine production in immune cells. When compared directly with its isomer, eugenyl acetate, both compounds have demonstrated a similar capacity to modulate inflammatory responses.

Table 1: Comparative Analysis of Anti-inflammatory Activity [1][2]

CompoundPro-inflammatory Cytokine InhibitionAnti-inflammatory Cytokine StimulationMaximal Activity Comparison
This compound Suppresses IFN-γ and IL-2Stimulates IL-10Similar to Eugenyl Acetate
Eugenyl Acetate Suppresses IFN-γ and IL-2Stimulates IL-10Similar to this compound

Signaling Pathway Analysis

While direct studies on the signaling pathways modulated by this compound are limited, research on its parent compound, isoeugenol (B1672232), offers significant insights into its likely mechanism of action.[1] The anti-inflammatory effects of isoeugenol are largely attributed to its ability to suppress the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways, which are central to the inflammatory response.[3][4]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Isoeugenol has been shown to inhibit this process by preventing IκBα degradation and the subsequent nuclear translocation of p65.[3]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_degradation IκBα Degradation IkBa_NFkB->IkBa_degradation NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates Nucleus Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) Isoeugenyl_Acetate This compound (via Isoeugenol) Isoeugenyl_Acetate->IkBa_degradation Inhibits Isoeugenyl_Acetate->NFkB_nuc Inhibits Translocation IkBa_degradation->NFkB Releases NFkB_nuc->Pro_inflammatory_Genes Activates

Caption: Putative inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including ERK1/2 and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The activation (phosphorylation) of these kinases is an upstream event that can lead to NF-κB activation. Studies on isoeugenol demonstrate that it can block the phosphorylation of both ERK1/2 and p38 MAPK in LPS-stimulated macrophages, thereby inhibiting a key step in the inflammatory cascade.[3]

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Activates ERK12 ERK1/2 Upstream_Kinases->ERK12 Activates p_p38 p-p38 p38->p_p38 Phosphorylation p_ERK12 p-ERK1/2 ERK12->p_ERK12 Phosphorylation NFkB_Activation NF-κB Activation p_p38->NFkB_Activation p_ERK12->NFkB_Activation Isoeugenyl_Acetate This compound (via Isoeugenol) Isoeugenyl_Acetate->p_p38 Inhibits Phosphorylation Isoeugenyl_Acetate->p_ERK12 Inhibits Phosphorylation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Splenocytes) Treatment 3. Cell Treatment Cell_Culture->Treatment Compound_Prep 2. Compound Dilution (this compound) Compound_Prep->Treatment Stimulation 4. Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Incubation 5. Incubation (24-48h) Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection ELISA 7. Cytokine Measurement (ELISA) Supernatant_Collection->ELISA Data_Analysis 8. Data Analysis ELISA->Data_Analysis

References

Comparative Antibacterial Spectrum of Isoeugenyl Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antibacterial efficacy of novel compounds is paramount. This guide provides a detailed comparison of the antibacterial spectrum of isoeugenyl acetate (B1210297) with its structural isomer, eugenyl acetate, and other prominent natural and synthetic antibacterial agents.

This comparison is based on available experimental data, primarily focusing on the Minimum Inhibitory Concentration (MIC), a key indicator of antibacterial potency. Detailed experimental protocols and a visual representation of the workflow are provided to aid in the replication and further investigation of these findings.

Comparative Antibacterial Activity

The antibacterial spectrum of isoeugenyl acetate and comparator compounds is summarized in Table 1. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a substance that prevents visible growth of a bacterium. A lower MIC value indicates greater antibacterial efficacy.

It is important to note that direct MIC data for this compound against some bacterial strains is limited in the current literature. In such cases, data for its parent compound, isoeugenol (B1672232), is provided as a close proxy and is clearly indicated in the table.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Compounds against Various Bacterial Strains

CompoundStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
This compound No data availableNo data availableNo data availableNo data available
Isoeugenol *312.5312.5312.564
Eugenyl Acetate 2500No data available>25002500
Eugenol 8330No data available1253000
Cinnamaldehyde 250No data available780250
Carvacrol 4000No data availableNo data availableNo data available
Ampicillin (B1664943) 0.6 - 1No data available4>128

*Data for Isoeugenol, the parent compound of this compound, is provided as a proxy due to the limited availability of direct MIC values for this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to assess the antimicrobial potential of a substance. The data presented in this guide is primarily based on the broth microdilution method.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., this compound, eugenyl acetate)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a known concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compound stock solution in the 96-well microtiter plate using MHB. This creates a gradient of decreasing concentrations of the compound across the wells.

  • Inoculum Preparation: Culture the bacterial strain in MHB overnight. Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible bacterial growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis stock Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in 96-Well Plate stock->serial_dilution inoculum Prepare Standardized Bacterial Inoculum add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Visually Inspect for Growth or Measure Optical Density incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Plausible Signaling Pathways and Mechanism of Action

While the direct effects of this compound on specific signaling pathways are not yet extensively studied, research on its parent compound, isoeugenol, and the related compound, eugenol, provides valuable insights into its likely mechanism of action. The primary antibacterial action is believed to be the disruption of the bacterial cell membrane.

Mechanism of Action: Disruption of Bacterial Cell Membrane

Isoeugenol, and likely this compound, are lipophilic molecules that can easily insert into the lipid bilayer of bacterial cell membranes. This insertion disrupts the membrane's integrity and fluidity, leading to:

  • Increased Permeability: The compromised membrane becomes more permeable, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids.

  • Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of vital membrane-bound enzymes involved in processes like energy production and nutrient transport.

  • Disruption of Proton Motive Force: The dissipation of the proton gradient across the membrane disrupts the proton motive force, which is crucial for ATP synthesis and other cellular processes.

The following diagram illustrates the logical flow of this proposed antibacterial mechanism.

Mechanism_of_Action compound This compound / Isoeugenol membrane Bacterial Cell Membrane (Lipid Bilayer) compound->membrane Inserts into permeability Increased Membrane Permeability membrane->permeability enzyme_inhibition Inhibition of Membrane-Bound Enzymes membrane->enzyme_inhibition pmf_disruption Disruption of Proton Motive Force membrane->pmf_disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) permeability->leakage cell_death Bacterial Cell Death leakage->cell_death enzyme_inhibition->cell_death pmf_disruption->cell_death

Caption: Proposed antibacterial mechanism of this compound via cell membrane disruption.

Eugenol has also been reported to modulate the NF-κB and p53-p21 signaling pathways in eukaryotic cells, though its direct relevance to its antibacterial activity is still under investigation.

Conclusion

The available data suggests that this compound, likely acting through its parent compound isoeugenol, possesses a noteworthy antibacterial spectrum against both Gram-positive and Gram-negative bacteria. Its efficacy appears to be more pronounced than its isomer, eugenyl acetate, against the tested strains. When compared to other natural antibacterial agents like eugenol, cinnamaldehyde, and carvacrol, isoeugenol demonstrates competitive or, in some cases, superior activity. However, its potency is generally lower than that of the synthetic antibiotic ampicillin against susceptible strains.

The primary mechanism of action is proposed to be the disruption of the bacterial cell membrane, a target that is less likely to develop resistance compared to the specific enzymatic targets of many conventional antibiotics. This characteristic, combined with its natural origin, makes this compound a promising candidate for further research and development as a novel antibacterial agent, potentially in combination with existing antibiotics to enhance their efficacy or as a standalone therapeutic in specific applications. Further studies are warranted to fully elucidate the antibacterial spectrum of this compound itself and to explore its in vivo efficacy and safety profile.

Cross-Reactivity of Isoeugenyl Acetate in Skin Sensitization Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isoeugenyl acetate's performance in skin sensitization assays relative to its parent compound, isoeugenol (B1672232). The information is compiled from peer-reviewed studies and regulatory safety assessments to support research and development in fragrance safety and dermatology. Isoeugenyl acetate (B1210297) is often considered as a potential substitute for isoeugenol, a known skin sensitizer (B1316253), in fragrance formulations. Understanding its cross-reactivity and sensitization potential is therefore crucial for risk assessment.

The sensitization potential of a chemical is a complex biological process. Modern approaches to safety assessment, known as Integrated Approaches to Testing and Assessment (IATA), utilize a combination of in chemico, in vitro, and in vivo data to characterize the potential hazard. This guide will focus on key assays that address different events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Comparative Analysis of this compound and Isoeugenol

The skin sensitization potential of this compound is intrinsically linked to its metabolic conversion to isoeugenol.[1][2] In the skin, esterase enzymes can hydrolyze this compound back to isoeugenol, which is a known sensitizer.[1][2] Therefore, the cross-reactivity observed in assays and in clinical settings is largely attributed to this bioactivation.

Human studies have shown that a significant number of individuals allergic to isoeugenol also react to this compound.[3][4] This supports the hypothesis of in vivo conversion. However, data from the murine Local Lymph Node Assay (LLNA) suggests that this compound itself may have a lower sensitization potential than isoeugenol.

Below is a summary of available quantitative data for both compounds across various key sensitization assays.

Table 1: Quantitative Data from In Chemico and In Vitro Skin Sensitization Assays
AssayKey Event in AOPParameterIsoeugenolThis compound
DPRA (Direct Peptide Reactivity Assay)Molecular Initiating Event: Covalent binding to proteinsCysteine Depletion (%)Quantitative depletion (for oxidized isoeugenol)[1]Data not available (Expected to be low to negligible without metabolic activation)
KeratinoSens™ Keratinocyte Activation (Keap1-Nrf2 pathway)EC1.5 (µM)10.9 (for oxidized isoeugenol)[1]Data not available (Activity likely dependent on conversion to isoeugenol)
h-CLAT (human Cell Line Activation Test)Dendritic Cell ActivationCD86 & CD54 ExpressionNo activation observed[1]Data not available (Activity likely dependent on conversion to isoeugenol)
Table 2: Quantitative Data from In Vivo Skin Sensitization Assays
AssayEndpointParameterIsoeugenolThis compound
LLNA (Local Lymph Node Assay)T-cell proliferationEC3 Value (%)12.7[5]Not sensitizing up to 25%
Human Data Sensitization InductionNESIL (µg/cm²)Not established2300

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins. The protocol is based on the OECD Test Guideline 442C.

  • Model Peptides : Synthetic peptides containing either cysteine or lysine (B10760008) are used to mimic the nucleophilic sites in skin proteins.

  • Reaction : The test substance is incubated with the cysteine and lysine peptides for 24 hours.

  • Analysis : High-performance liquid chromatography (HPLC) is used to measure the concentration of the remaining peptides.

  • Peptide Depletion Calculation : The percentage of peptide depletion is calculated for both cysteine and lysine.

  • Reactivity Classification : Based on the mean cysteine and lysine depletion, the substance is categorized into one of four reactivity classes: no, low, moderate, or high reactivity. This classification is then used to support the discrimination between sensitizers and non-sensitizers.

KeratinoSens™ Assay

The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization AOP: keratinocyte activation. It specifically measures the activation of the Keap1-Nrf2 signaling pathway. The protocol is based on the OECD Test Guideline 442D.

  • Cell Line : A human keratinocyte cell line (HaCaT) genetically modified to contain a luciferase gene under the control of an antioxidant response element (ARE).

  • Exposure : The cells are exposed to various concentrations of the test substance for 48 hours.

  • Luciferase Assay : The activity of the luciferase enzyme is measured, which is indicative of Nrf2 activation.

  • Cytotoxicity Assay : A parallel assay is conducted to measure the cytotoxicity of the test substance to ensure that the observed luciferase induction is not due to cellular stress.

  • Data Analysis : The EC1.5 value is determined, which is the concentration of the test substance that causes a 1.5-fold induction of luciferase activity. A substance is classified as a sensitizer if the EC1.5 is below a certain threshold and the maximal gene induction is statistically significant.[6][7]

Human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro method that models the third key event in the skin sensitization AOP: dendritic cell activation. The protocol is based on the OECD Test Guideline 442E.

  • Cell Line : A human monocytic leukemia cell line (THP-1) is used as a surrogate for dendritic cells.

  • Exposure : The THP-1 cells are exposed to a range of concentrations of the test substance for 24 hours.

  • Analysis : Flow cytometry is used to measure the expression of cell surface markers CD86 and CD54, which are upregulated upon dendritic cell activation.[8]

  • Cytotoxicity Assay : Cell viability is assessed concurrently to ensure that the upregulation of surface markers occurs at non-cytotoxic concentrations.

  • Data Analysis : The relative fluorescence intensity (RFI) is calculated. A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% and/or the RFI of CD54 is ≥ 200% at a cell viability of >50%.[9]

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway in Keratinocyte Activation

Skin sensitizers, many of which are electrophiles, can induce oxidative stress in keratinocytes. The Keap1-Nrf2 pathway is a primary cellular defense mechanism against such stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Degradation Nrf2_cyto->Proteasome Degradation (Normal Conditions) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub->Proteasome Sensitizer Electrophilic Sensitizer Sensitizer->Keap1_Nrf2 Reacts with Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Induces IATA_Workflow cluster_evidence Lines of Evidence Compound Compound of Interest (e.g., this compound) In_Chemico In Chemico (e.g., DPRA) Compound->In_Chemico In_Vitro In Vitro (e.g., KeratinoSens™, h-CLAT) Compound->In_Vitro In_Vivo In Vivo (e.g., LLNA) Compound->In_Vivo Other_Data (Q)SAR, Read-Across, Human Data Compound->Other_Data Peptide_Reactivity Peptide Reactivity In_Chemico->Peptide_Reactivity Cellular_Responses Cellular Responses In_Vitro->Cellular_Responses Animal_Data Animal Data In_Vivo->Animal_Data WoE Weight of Evidence Assessment Other_Data->WoE Peptide_Reactivity->WoE Cellular_Responses->WoE Animal_Data->WoE Conclusion Hazard & Potency Conclusion WoE->Conclusion

References

Structure-Activity Relationship of Isoeugenyl Acetate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of isoeugenyl acetate (B1210297) and its key analogs, including its precursor isoeugenol (B1672232) and its structural isomer eugenyl acetate. The structure-activity relationships (SAR) are explored through quantitative data from various in vitro assays, detailed experimental protocols, and visualizations of relevant signaling pathways. This information is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

I. Comparative Biological Activity Data

The biological activities of isoeugenyl acetate and its analogs are influenced by subtle structural modifications, primarily the acetylation of the phenolic hydroxyl group and the position of the double bond in the propenyl side chain. The following tables summarize the quantitative data from antioxidant, antifungal, and anti-inflammatory assays.

Table 1: Antioxidant Activity of this compound and Analogs

CompoundAssayIC50 (µg/mL)Key Findings & Structure-Activity Relationship
Isoeugenol DPPH Radical Scavenging50.7[1]Possesses moderate antioxidant activity. The free phenolic hydroxyl group is crucial for radical scavenging.
This compound DPPH Radical Scavenging> 100[1]Acetylation of the phenolic hydroxyl group significantly reduces antioxidant activity, indicating the hydroxyl group's importance.
Eugenol DPPH Radical Scavenging4.38[2]Exhibits potent antioxidant activity, significantly higher than its isomer isoeugenol.
Eugenyl Acetate DPPH Radical Scavenging> 100[2]Similar to this compound, acetylation of the hydroxyl group drastically diminishes antioxidant capacity.

Table 2: Antifungal Activity of this compound and Analogs against Candida albicans

CompoundAssayMIC (µg/mL)Key Findings & Structure-Activity Relationship
Isoeugenol Broth Microdilution128 - 256[3]Demonstrates moderate antifungal activity.
Eugenyl Acetate Antifungal Susceptibility Testing0.1% - 0.4% (v/v)Effective against clinical isolates of Candida species.[4]

Table 3: Anti-Inflammatory Activity of this compound and Analogs

CompoundAssayEffectKey Findings & Structure-Activity Relationship
This compound Cytokine Production in SplenocytesInhibition of IFN-γ and IL-2; Stimulation of IL-10[5]Exhibits anti-inflammatory properties by modulating cytokine production.
Eugenyl Acetate Cytokine Production in SplenocytesInhibition of IFN-γ and IL-2; Stimulation of IL-10[5]Shows similar anti-inflammatory activity to this compound in this assay.
Bis-eugenol Nitric Oxide Production in MacrophagesSignificant reduction in NO productionA dimeric analog of eugenol, showed the most pronounced anti-inflammatory effects among the tested compounds.[6]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To determine the free radical scavenging capacity of the test compounds.

  • Methodology:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of the test compounds (this compound and its analogs) in methanol.

    • In a 96-well microplate, add a specific volume of each compound dilution to the DPPH solution.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol without the test compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[5][7]

2. Broth Microdilution Assay for Antifungal Susceptibility (MIC Determination)

  • Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against fungi.

  • Methodology:

    • Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth.

    • Add the fungal inoculum to each well.

    • Include a positive control (a known antifungal agent, e.g., nystatin), a negative control (broth and inoculum without the test compound), and a sterility control (broth only).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[3][8]

3. In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production

  • Objective: To assess the ability of test compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.

  • Methodology:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control group.

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.

    • The Griess reagent is a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which reacts with nitrite to form a colored azo compound.

    • Measure the absorbance of the colored product at approximately 540 nm.

    • The inhibition of NO production is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control.[5]

4. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Objective: To determine the ability of test compounds to inhibit the activity of the acetylcholinesterase enzyme.

  • Methodology:

    • The assay is based on the reaction of thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate).

    • In a 96-well plate, add a phosphate (B84403) buffer (pH 8.0), the test compound at various concentrations, and the AChE enzyme solution.

    • Add DTNB to the wells.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

    • Measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

    • The rate of the reaction is proportional to the AChE activity.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.[3][9][10]

III. Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and its analogs are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.

G Anti-inflammatory Signaling Pathway of this compound Analogs cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB_IκB NF-κB/IκB Complex NFκB_active Active NF-κB NFκB_IκB->NFκB_active Release NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocates Isoeugenyl_Acetate This compound & Analogs Isoeugenyl_Acetate->MAPK_pathway Inhibits Isoeugenyl_Acetate->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NFκB_nucleus->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Leads to G Workflow for In Vitro Anti-Inflammatory Screening Cell_Culture 1. Culture Macrophage Cells (e.g., RAW 264.7) Compound_Treatment 2. Treat cells with This compound Analogs Cell_Culture->Compound_Treatment LPS_Stimulation 3. Stimulate with LPS to induce inflammation Compound_Treatment->LPS_Stimulation Incubation 4. Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection 5. Collect cell supernatant Incubation->Supernatant_Collection NO_Measurement 6. Measure Nitric Oxide (NO) production using Griess Reagent Supernatant_Collection->NO_Measurement Data_Analysis 7. Analyze data and determine IC50 values NO_Measurement->Data_Analysis

References

A Comparative Efficacy Analysis of Isoeugenyl Acetate and Other Phenylpropanoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of isoeugenyl acetate (B1210297) with other structurally related phenylpropanoids. The information presented is curated from preclinical research and aims to facilitate informed decisions in drug discovery and development. Quantitative data is summarized for easy comparison, detailed experimental protocols for key assays are provided, and relevant biological pathways are visualized.

Comparative Efficacy Data

The following tables summarize the available quantitative data for the antimicrobial and anti-inflammatory activities of isoeugenyl acetate and other selected phenylpropanoids. Direct comparative studies for this compound are limited; therefore, data for its close structural isomer, eugenyl acetate, and its parent compound, isoeugenol, are included to provide a broader context.

Table 1: Comparative Antimicrobial Activity of Phenylpropanoids (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µg/mL)Reference
This compound Data not readily available--
Eugenyl Acetate Candida albicans1000 - 4000 (v/v)[1]
Candida parapsilosis1000 - 4000 (v/v)[1]
Candida tropicalis1000 - 4000 (v/v)[1]
Candida glabrata1000 - 4000 (v/v)[1]
Eugenol (B1671780) Staphylococcus aureus312.5 - 625[2]
Listeria monocytogenes625[2]
Escherichia coli312.5[2]
Salmonella typhimurium625[2]
Isoeugenol Staphylococcus aureus312.5[2]
Listeria monocytogenes312.5[2]
Escherichia coli312.5[2]
Salmonella typhimurium312.5[2]
Cinnamaldehyde Escherichia coli780[3]
Staphylococcus aureus>500 (µM)[4]
Anethole Staphylococcus aureus31.2[1]
Bacillus cereus31.2[1]
Escherichia coli31.2[1]
Candida albicans500[1]

Table 2: Comparative Anti-inflammatory Activity of Phenylpropanoids (IC50 Values)

CompoundAssayIC50 (µM)Reference
This compound Data not readily available--
Eugenyl Acetate COX-2 Inhibition>100[5]
Eugenol COX-2 Inhibition89.1[5]
Isoeugenol Data not readily available--
Cinnamaldehyde Nitric Oxide (NO) Inhibition (RAW 264.7 cells)55 ± 9[6][7]
TNF-α Inhibition (RAW 264.7 cells)63 ± 9[6][7]
o-Methoxycinnamaldehyde Nitric Oxide (NO) Inhibition (RAW 264.7 cells)35 ± 9[6][7]
TNF-α Inhibition (RAW 264.7 cells)78 ± 16[6][7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of the cited experimental data.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of phenylpropanoids against various microbial strains.

Objective: To determine the lowest concentration of a phenylpropanoid that visibly inhibits the growth of a microorganism.

Materials:

  • Test phenylpropanoid (e.g., this compound)

  • Appropriate microbial strains (bacterial or fungal)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer (for inoculum standardization)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

Procedure:

  • Preparation of Test Compound: Dissolve the phenylpropanoid in a minimal amount of a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in the appropriate broth to achieve the desired starting concentration for serial dilutions.

  • Inoculum Preparation:

    • For bacteria, select 3-5 well-isolated colonies from an agar (B569324) plate and transfer them to a tube containing sterile broth. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

    • For fungi, prepare a yeast suspension in sterile saline from a 24-hour culture on Sabouraud Dextrose Agar. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard and then dilute it in RPMI-1640 medium to obtain a final inoculum of 0.5-2.5 x 10^3 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth. Typically, 100 µL of broth is added to wells 2 through 12. Then, 200 µL of the highest concentration of the test compound is added to well 1, and 100 µL is serially transferred from well 1 to well 11, mixing at each step. The final 100 µL from well 11 is discarded.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well (from well 1 to well 11). Well 12 should contain only broth and inoculum to serve as a positive growth control. A well with broth only can serve as a negative control (sterility control).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is the lowest concentration of the phenylpropanoid at which no visible growth (turbidity) is observed in the well.

In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a method to assess the anti-inflammatory potential of phenylpropanoids by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To determine the concentration of a phenylpropanoid that inhibits 50% (IC50) of the nitric oxide production by LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test phenylpropanoid

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) for standard curve

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare various concentrations of the test phenylpropanoid in DMEM. Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO in medium). Incubate for 1-2 hours.

  • LPS Stimulation: After the pre-treatment period, add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the untreated control wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well. Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using the sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value can be calculated by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

The biological activities of phenylpropanoids are often attributed to their interaction with key cellular signaling pathways involved in inflammation and microbial pathogenesis.

Inhibition of Pro-inflammatory Signaling Pathways

Phenylpropanoids, including eugenol and its derivatives, have been shown to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8] These pathways are crucial in the cellular response to inflammatory stimuli like LPS.

G General Workflow for In Vitro Anti-inflammatory Screening cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediator cluster_2 Data Analysis A Seed RAW 264.7 Macrophages B Treat with Phenylpropanoid A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Perform Griess Assay for Nitric Oxide D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for assessing the anti-inflammatory activity of phenylpropanoids.

The diagram below illustrates a simplified model of how phenylpropanoids may interfere with the LPS-induced inflammatory cascade.

G Potential Mechanism of Phenylpropanoid Anti-inflammatory Action cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Activation IKK IKK Complex TLR4->IKK Activation NFkB NF-κB (p50/p65) MAPK->NFkB Activation IkB IκBα IKK->IkB Phosphorylation & Degradation Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Expression Nucleus->iNOS Transcription NO Nitric Oxide (NO) iNOS->NO Phenylpropanoid This compound & Other Phenylpropanoids Phenylpropanoid->MAPK Inhibition Phenylpropanoid->IKK Inhibition Phenylpropanoid->NFkB Inhibition of Translocation

Caption: Phenylpropanoids may inhibit LPS-induced inflammation via MAPK and NF-κB pathways.

References

In Vivo Validation of Isoeugenyl Acetate's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo validation of the therapeutic potential of isoeugenyl acetate (B1210297), primarily focusing on its anti-inflammatory properties. By comparing its performance with relevant alternatives and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate its prospects as a therapeutic agent.

Comparative Analysis of Anti-Inflammatory Activity

While direct in vivo studies on the anti-inflammatory effects of isoeugenyl acetate are limited, a comprehensive understanding can be built by examining closely related compounds and relevant preclinical models. This section compares the performance of this compound with its structural isomer, eugenyl acetate, its precursor, isoeugenol (B1672232), and the widely used non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Table 1: Comparison of In Vivo Anti-Inflammatory Efficacy

CompoundAnimal ModelKey FindingsReference
Acetyleugenol (Eugenyl Acetate) DNFB-Induced Mouse Ear EdemaShowed a more pronounced reduction in ear swelling compared to eugenol (B1671780) at the same dose.[1][1]
Isoeugenol Adjuvant-Induced Arthritis in RatsSignificantly and dose-dependently attenuated arthritic index, paw circumference, and joint stiffness. Inhibited the release of nitric oxide and pro-inflammatory cytokines like PGE2 and TNF-α.[2][2]
Eugenol Carrageenan-Induced Paw Edema in RatsAt a dose of 200 mg/kg, significantly inhibited carrageenan-induced paw edema.[3][3]
Indomethacin Carrageenan-Induced Paw Edema in RatsReduced inflammation by 95.70% in the carrageenan-induced paw edema model.[4][5][4][5]

In vitro studies provide further insight, suggesting that this compound possesses anti-inflammatory capabilities comparable to its isomer. Both eugenyl acetate and this compound have demonstrated similar maximal activity in suppressing the production of pro-inflammatory cytokines (IFN-γ, IL-2) and stimulating the anti-inflammatory cytokine (IL-10) in murine splenocytes.[6][7]

Experimental Protocols

Detailed methodologies for key in vivo inflammation models are crucial for the evaluation and replication of studies.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.[8][9][10]

  • Animals: Male Sprague-Dawley or Wistar rats (150-200g) are typically used.

  • Induction: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[8][9] The contralateral paw receives a saline injection as a control.

  • Treatment: Test compounds (e.g., this compound, reference drugs) are administered orally or intraperitoneally at predetermined doses, typically 30-60 minutes before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation.

  • Animals: Male BALB/c or C57BL/6 mice are commonly used.

  • Induction: Inflammation is induced by an intraperitoneal (i.p.) or intratracheal injection of LPS (e.g., 5 mg/kg).[1]

  • Treatment: this compound or other test compounds are administered prior to or following the LPS challenge.

  • Analysis: After a specific time point (e.g., 6 or 24 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) can be collected to measure inflammatory cell infiltration and cytokine levels (e.g., TNF-α, IL-1β, IL-6).[1] Lung tissue can be collected for histological analysis and to measure gene expression of inflammatory mediators.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for clarity.

G Hypothesized Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines promotes transcription of Inflammation Inflammation ProInflammatory_Cytokines->Inflammation Isoeugenyl_Acetate This compound Isoeugenyl_Acetate->NFkB inhibits G Experimental Workflow for In Vivo Anti-Inflammatory Assessment cluster_0 Animal Model cluster_1 Inflammation Induction cluster_2 Treatment cluster_3 Data Collection & Analysis Animal_Selection Animal Selection (Rats/Mice) Acclimatization Acclimatization Animal_Selection->Acclimatization Carrageenan Carrageenan Injection (Paw Edema) Acclimatization->Carrageenan LPS LPS Injection (Systemic Inflammation) Acclimatization->LPS Vehicle Vehicle Control Carrageenan->Vehicle Isoeugenyl_Acetate This compound Carrageenan->Isoeugenyl_Acetate Positive_Control Positive Control (e.g., Indomethacin) Carrageenan->Positive_Control LPS->Vehicle LPS->Isoeugenyl_Acetate LPS->Positive_Control Paw_Volume Paw Volume Measurement Vehicle->Paw_Volume Cytokine_Analysis Cytokine Analysis (ELISA) Vehicle->Cytokine_Analysis Histopathology Histopathology Vehicle->Histopathology Isoeugenyl_Acetate->Paw_Volume Isoeugenyl_Acetate->Cytokine_Analysis Isoeugenyl_Acetate->Histopathology Positive_Control->Paw_Volume Positive_Control->Cytokine_Analysis Positive_Control->Histopathology Statistical_Analysis Statistical Analysis Paw_Volume->Statistical_Analysis Cytokine_Analysis->Statistical_Analysis Histopathology->Statistical_Analysis

References

Replicating published synthesis methods for isoeugenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Isoeugenyl Acetate (B1210297)

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of target molecules is paramount. Isoeugenyl acetate, a valuable fragrance and flavor compound, can be synthesized through various methods, each presenting distinct advantages and disadvantages. This guide provides an objective comparison of published synthesis methods for this compound, offering experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Quantitative Data Comparison

The selection of a synthesis method often hinges on factors such as yield, reaction time, and the use of specific catalysts. The following tables summarize the quantitative data for different approaches to the synthesis of this compound and its close analogue, eugenyl acetate, which serves as a valuable model.

Table 1: Comparison of Synthesis Methods for this compound

MethodCatalystReagentsReaction TimeYield (%)Purity (%)
Sonochemistry Sodium AcetateIsoeugenol (B1672232), Acetic Anhydride (B1165640)40 min93-97%[1]Not Reported
Conventional (Stirring) Sodium HydroxideEugenol (B1671780), Acetic Anhydride15 minLow (unspecified)[1]Not Reported
Conventional (Reflux) Acid/Base CatalystIsoeugenol, Acetic AnhydrideNot SpecifiedNot SpecifiedNot Reported

Table 2: Comparison of Enzymatic and Heterogeneous Catalysis for Eugenyl Acetate Synthesis (as a proxy for this compound)

MethodCatalystReagentsReaction TimeConversion (%)
Enzymatic Lipozyme TL 100LEugenol, Acetic Anhydride2 h91.80%[2]
Enzymatic Novozym 435Eugenol, Acetic Anhydride6 h100%[3]
Heterogeneous Molecular Sieve 4ÅEugenol, Acetic Anhydride2 h>90%[4][5]
Heterogeneous Amberlite XAD-16Eugenol, Acetic Anhydride3 min97.8%[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following are protocols for the key synthesis methods discussed.

Sonochemistry-Assisted Synthesis of this compound

This method utilizes ultrasonic waves to accelerate the reaction, often leading to high yields in shorter reaction times.[1]

Materials:

  • Isoeugenol (1 equivalent)

  • Acetic Anhydride (2 equivalents)

  • Sodium Acetate (catalyst)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • In a suitable vessel, mix isoeugenol and acetic anhydride.

  • Add a catalytic amount of sodium acetate.

  • Place the reaction vessel in an ultrasonic bath.

  • Sonicate the mixture for 40 minutes.

  • After sonication, add water to the reaction mixture to quench the excess acetic anhydride.

  • Extract the product with diethyl ether.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain this compound.

Conventional Synthesis of this compound (Stirring Method)

This represents a traditional approach to esterification. The protocol is adapted from the synthesis of eugenyl acetate.[1]

Materials:

  • Isoeugenol (1 equivalent)

  • 10% Sodium Hydroxide (NaOH) solution

  • Acetic Anhydride (2 equivalents)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve isoeugenol in a 10% solution of sodium hydroxide.

  • Add acetic anhydride to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 15 minutes.

  • Extract the product using diethyl ether.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and water.

  • Dry the organic layer using anhydrous sodium sulfate.

  • Evaporate the solvent to yield this compound.

Enzymatic Synthesis of Eugenyl Acetate (Proxy for this compound)

Enzymatic methods are valued for their high selectivity and environmentally friendly conditions.[2]

Materials:

  • Eugenol (1 equivalent)

  • Acetic Anhydride (1 equivalent)

  • Lipase (B570770) (e.g., Lipozyme TL 100L, 10 wt% of total substrates)

Procedure:

  • Combine eugenol and acetic anhydride in a reaction vessel.

  • Add the lipase to the mixture.

  • Incubate the reaction at 55°C with agitation for 2 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

  • Upon completion, the enzyme can be filtered off, and the product purified.

Visualizing the Workflow

To provide a clear overview of the synthesis and purification process, the following diagrams illustrate the logical flow of the experimental procedures.

G General Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Isoeugenol + Acetic Anhydride Reaction_Vessel Reaction Reactants->Reaction_Vessel Catalyst Catalyst (e.g., NaOAc, Lipase) Catalyst->Reaction_Vessel Method Synthesis Method (Sonication, Stirring, etc.) Method->Reaction_Vessel Quenching Quenching (e.g., with water) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction (e.g., with Diethyl Ether) Quenching->Extraction Washing Washing (e.g., NaHCO3, Water) Extraction->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Organic Phase Purified_Product This compound Solvent_Removal->Purified_Product Analysis Analysis (GC-MS, NMR) Purified_Product->Analysis

Caption: General experimental workflow for the synthesis of this compound.

References

Independent Verification of Isoeugenyl Acetate's Analytical Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the analytical profile of isoeugenyl acetate, a key compound in the flavor, fragrance, and pharmaceutical industries. Through a comparative analysis with its structural isomer, eugenyl acetate, and a related compound, methyl eugenol, this document offers a comprehensive overview of their characteristic analytical data obtained through Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The presented data, summarized in clear, comparative tables, alongside detailed experimental protocols and workflow visualizations, is intended to support researchers in compound identification, quality control, and method development.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound, eugenyl acetate, and methyl eugenol, facilitating a direct comparison of their spectral characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Table 1: Comparison of GC-MS Data

ParameterThis compoundEugenyl AcetateMethyl Eugenol
Molecular Ion (m/z) 206206[1]178
Major Fragments (m/z) 164, 149, 133, 121, 103, 91, 77, 43164, 149, 133, 121, 103, 91, 77, 43[1]178, 163, 147, 135, 107, 91, 77
Base Peak (m/z) 164164[1]178
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Comparison of ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmThis compoundEugenyl AcetateMethyl Eugenol
~7.01 (d, J=8.4 Hz, 1H)Ar-H--
~6.93 (d, 1H)-Ar-H[1]-
~6.81 (dd, 1H)-Ar-H[1]-
~6.78 (d, 1H)-Ar-H[1]~6.76 (m, 3H)
~6.12 (dq, J=15.6, 6.4 Hz, 1H)=CH--
~5.95 (m, 1H)--CH=CH₂[1]~5.95 (m, 1H)
~5.10 (m, 2H)--CH=CH₂[1]~5.07 (m, 2H)
~3.83 (s, 3H)-OCH₃-~3.87 (s, 6H)
~3.79 (s, 3H)--OCH₃[1]-
~3.35 (d, 2H)-Ar-CH₂-[1]~3.32 (d, 2H)
~2.31 (s, 3H)-C(O)CH₃--
~2.29 (s, 3H)--C(O)CH₃[1]-
~1.88 (dd, J=6.4, 1.6 Hz, 3H)-CH=CH-CH₃--

Table 3: Comparison of ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmThis compoundEugenyl AcetateMethyl Eugenol
~169.2C=O (ester)169.1[1]-
~151.1Ar-C151.1[1]~149.2
~149.2--Ar-C
~138.8Ar-C138.3[1]~137.3
~138.3-Ar-C[1]-
~130.4Ar-C--
~126.6=CH--
~123.1Ar-CH122.9~120.5
~120.5Ar-CH120.5[1]Ar-CH
~115.7--CH=CH₂~115.7
~112.7Ar-CH112.5[1]~111.7
~111.2--Ar-CH
~55.9-OCH₃55.8[1]~55.9
~39.9-Ar-CH₂-~39.8
~21.1-C(O)CH₃20.7[1]-
~18.4-CH=CH-CH₃--
Infrared (IR) Spectroscopy Data

Table 4: Comparison of Key IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)VibrationThis compoundEugenyl AcetateMethyl Eugenol
~3000-2850C-H stretch (aliphatic)✓[1]
~1765C=O stretch (ester)✓[1]-
~1600, ~1510C=C stretch (aromatic)✓[1]
~1200-1000C-O stretch (ester and ether)✓[1]
~965=C-H bend (trans alkene)--
~914=C-H bend (out-of-plane)-✓[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent typical procedures for the analysis of flavor and fragrance compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for the separation of these compounds.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection : A small volume of the diluted sample (e.g., 1 µL) is injected in split mode (e.g., split ratio 50:1). The injector temperature is typically set to 250°C.

  • Oven Temperature Program : The analysis starts at a lower temperature (e.g., 60°C) and is gradually increased to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min) to ensure the separation of compounds with different boiling points.

  • Mass Spectrometer : Operated in electron ionization (EI) mode at 70 eV. The ion source temperature is typically maintained at 230°C, and the quadrupole temperature at 150°C. Mass spectra are recorded over a specific mass range (e.g., m/z 40-400).

  • Data Analysis : Compound identification is achieved by comparing the obtained mass spectra with reference spectra in a database (e.g., NIST, Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • Sample Preparation : Approximately 10-20 mg of the compound is dissolved in a deuterated solvent (e.g., 0.5 mL of chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy : Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a common and convenient setup.

  • Sample Preparation : A small drop of the liquid sample is placed directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.

  • Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Analysis : The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified and correlated with the presence of specific functional groups within the molecule.

Visualizations

The following diagrams illustrate the logical workflows for the described analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization (MS) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra LibrarySearch Database Library Search MassSpectra->LibrarySearch Identification Compound Identification LibrarySearch->Identification NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Deuterated Solvent with TMS Sample->Dissolution Placement Placement in NMR Spectrometer Dissolution->Placement Acquisition ¹H and ¹³C Spectra Acquisition Placement->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transform FID->FT Processing Phasing and Baseline Correction FT->Processing Interpretation Spectral Interpretation Processing->Interpretation FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Sample Liquid or Solid Sample Application Application to ATR Crystal Sample->Application Background Background Spectrum Acquisition Application->Background SampleScan Sample Spectrum Acquisition Background->SampleScan Absorbance Absorbance Spectrum Generation SampleScan->Absorbance PeakPicking Peak Identification Absorbance->PeakPicking FunctionalGroup Functional Group Correlation PeakPicking->FunctionalGroup

References

Safety Operating Guide

Proper Disposal of Isoeugenyl Acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of isoeugenyl acetate (B1210297), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Chemical and Physical Properties of Isoeugenyl Acetate

A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₄O₃[1][2][3]
Molecular Weight 206.24 g/mol [1][2][3][4][5]
Appearance White crystalline powder or crystals[1][3]
Boiling Point 282 - 283 °C[1][3]
Melting Point 79 - 81 °C[5]
Flash Point > 93.3 °C (> 200.0 °F)[6]
Oral LD50 (Rat) 3450 mg/kg[7]
Dermal LD50 (Rabbit) > 5000 mg/kg[7]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazards:

  • Causes skin irritation (H315).[2][8][9][10]

  • Causes serious eye irritation (H319).[2][8][9][10]

  • May cause respiratory irritation (H335).[2][9][10]

  • May be harmful if swallowed.[6][8]

  • May form combustible dust concentrations in air.[6]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves; inspect them before use.[2][8][11]

  • Eye Protection: Use safety glasses or goggles for eye protection.[2][8][11]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, wear suitable respiratory equipment.[2][8]

  • Lab Coat: Wear a lab coat to prevent skin contact.[2]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in a manner that avoids environmental contamination and adheres to local, state, and federal regulations.

Step 1: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[6][8]

Step 2: Prohibition of Standard Disposal Methods

  • Do not dispose of this compound down the drain or in the regular trash.[2][6][8] This is crucial to prevent contamination of waterways and soil.

Step 3: Treatment and Disposal as Hazardous Waste

  • This compound should be disposed of as hazardous waste.[6][10]

  • It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • A specific disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Step 4: Disposal of Empty Containers

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[8] Do not reuse empty containers without proper cleaning.

Step 5: Accidental Release Measures

  • In case of a spill, avoid creating dust.[2]

  • Evacuate personnel from the area.

  • Wear appropriate PPE as outlined above.

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[2]

  • Avoid allowing the spill to enter drains or waterways.[2][6][8]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated assess Assess Waste Form (Solid, Liquid, Contaminated Material) start->assess ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess->ppe container Collect in a Labeled, Sealed Hazardous Waste Container ppe->container storage Store in a Cool, Dry, Ventilated Area Away from Incompatibles container->storage disposal_options Evaluate Disposal Options storage->disposal_options licensed_vendor Contact Licensed Hazardous Waste Vendor disposal_options->licensed_vendor Primary Method on_site On-site Treatment (if permitted) (e.g., Incineration with Scrubber) disposal_options->on_site Alternative (if available) transport Arrange for Waste Pickup and Transportation licensed_vendor->transport documentation Complete Waste Manifest and Documentation on_site->documentation transport->documentation end End: Proper Disposal Complete documentation->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Isoeugenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the use of Isoeugenyl acetate (B1210297), including personal protective equipment (PPE), handling procedures, and disposal plans.

Hazard Identification and Classification

Isoeugenyl acetate is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It may also be harmful if swallowed.[4][5]

Hazard ClassificationGHS Category
Skin IrritationCategory 2[1][2][4]
Serious Eye IrritationCategory 2A[2][4]
Specific target organ toxicity — single exposure (Respiratory system)Category 3[1][3]
Acute Toxicity - OralCategory 5[4]
Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[1]Protects against splashes and dust that can cause serious eye irritation.[1][4]
Hand Protection Chemical resistant gloves (e.g., Nitrile rubber).[5]Prevents skin contact which can cause irritation.[1][4] Gloves must be inspected before use and disposed of properly after.[1]
Skin Protection Lab coat or other protective clothing.[6]Minimizes the risk of skin contact.[1] Contaminated clothing should be removed and washed before reuse.[4][7]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[1][4]Prevents inhalation of dust or vapors which may cause respiratory irritation.[1][3]
Quantitative Safety Data
PropertyValueSource
Oral LD50 (rat) 3450 mg/kg[3][4][5](Moreno, 1973am)
Dermal LD50 (rabbit) > 5000 mg/kg[5]Food and Cosmetics Toxicology
Melting Point 79.00 to 81.00 °C[3][6][8]The Good Scents Company
Boiling Point ~282-283 °C[2]NINGBO INNO PHARMCHEM CO.,LTD.
Flash Point > 93.3 °C (> 200.0 °F) Closed Cup[5]Vigon

Experimental Protocols: Handling and Disposal

Handling Protocol
  • Preparation : Before handling, ensure that the work area is clean and well-ventilated.[4] Have all necessary PPE readily available and inspected for integrity.[1]

  • Dispensing : When weighing or transferring this compound, which may be a solid or powder, avoid creating dust.[1][5] Use a chemical fume hood if possible.[9]

  • During Use : Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.[4]

  • After Handling : Wash hands thoroughly with soap and water after handling the substance.[1][4] Clean the work area and any equipment used.

Spill and Emergency Procedures
  • Small Spills : For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][5] The spill area should then be cleaned with soap and water.

  • Large Spills : In the event of a large spill, evacuate the area.[1] Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1] Contain the spill using an inert absorbent material like sand or vermiculite.[4][10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek medical attention if irritation persists.[4]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][4] If skin irritation occurs, seek medical advice.[4]

  • Inhalation : Move the affected person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Storage : Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal : Dispose of the chemical waste through a licensed disposal company.[1] Do not allow the substance to enter drains or the environment.[1][4] Empty containers should also be taken to an approved waste handling site for recycling or disposal.[4]

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Isoeugenyl_Acetate_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_area 2. Prepare Ventilated Work Area prep_ppe->prep_area handling_weigh 3. Weigh/Transfer Compound (Avoid Dust) prep_area->handling_weigh Proceed to Handling handling_procedure 4. Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate 5. Decontaminate Glassware & Surfaces handling_procedure->cleanup_decontaminate Proceed to Cleanup emergency_spill Spill Response handling_procedure->emergency_spill If Spill Occurs emergency_exposure Exposure Response handling_procedure->emergency_exposure If Exposure Occurs cleanup_waste 6. Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff 7. Doff & Dispose of PPE cleanup_waste->cleanup_doff cleanup_wash 8. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoeugenyl acetate
Reactant of Route 2
Reactant of Route 2
Isoeugenyl acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.